DNDI-6174
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H13N5O2 |
|---|---|
Poids moléculaire |
307.31 g/mol |
Nom IUPAC |
7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile |
InChI |
InChI=1S/C16H13N5O2/c1-7-11(12-8(2)20-16(18)21-15(12)19-7)10-4-3-9(5-17)13-14(10)23-6-22-13/h3-4H,6H2,1-2H3,(H3,18,19,20,21) |
Clé InChI |
UFCPCEFCXDROHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N=C(N=C2N1)N)C)C3=C4C(=C(C=C3)C#N)OCO4 |
Origine du produit |
United States |
Foundational & Exploratory
DNDI-6174: A Technical Guide to its Mechanism of Action Against Leishmania
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNDI-6174, a novel pyrrolopyrimidine derivative, is a promising preclinical candidate for the treatment of visceral leishmaniasis. This technical guide provides an in-depth overview of the mechanism of action of this compound against Leishmania parasites. The compound targets the cytochrome bc1 complex (complex III) of the parasite's mitochondrial electron transport chain, a mechanism novel among current antileishmanial drugs in development. By specifically inhibiting the Qi site of cytochrome b, this compound disrupts essential bioenergetic processes, leading to parasite death. This document details the molecular target, downstream cellular effects, and resistance mechanisms associated with this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Targeting the Cytochrome bc1 Complex
This compound exerts its leishmanicidal activity by specifically targeting the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain in Leishmania.[1][2] This complex plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate the mitochondrial membrane potential (ΔΨm) required for ATP synthesis.
The primary molecular target of this compound is the Qi site of cytochrome b , a subunit of the cytochrome bc1 complex.[2][3] Inhibition of this site disrupts the electron flow, leading to a cascade of detrimental downstream effects on the parasite's cellular functions.
Quantitative Data Summary
The in vitro and in vivo efficacy of this compound has been extensively evaluated against various Leishmania species. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound against Leishmania Species
| Leishmania Species | Parasite Stage | Assay | IC50 / EC50 (nM) | Reference |
| L. donovani | Promastigote | - | IC50: 8 ± 1.7 | [4] |
| L. donovani | Axenic Amastigote | - | IC50: 2 ± 0.5 | [4] |
| L. donovani | Intracellular Amastigote | - | EC50: 40 - 210 | [3] |
| L. infantum | Intracellular Amastigote | - | EC50: 40 - 210 | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Visceral Leishmaniasis
| Animal Model | Leishmania Species | Dosing Regimen | Parasite Burden Reduction (%) | Reference |
| BALB/c Mice | L. donovani | 12.5 mg/kg bid for 5 days | >98% (liver) | [4] |
| BALB/c Mice | L. donovani | 25 mg/kg qd for 5 days | >98% (liver) | [4] |
| BALB/c Mice | L. donovani | 6.25 mg/kg bid for 10 days | >98% (liver) | [4] |
| Golden Hamsters | L. infantum | 12.5 mg/kg qd for 5 days | >99% (liver, spleen, bone marrow) | [3] |
| Golden Hamsters | L. infantum | 6.25 mg/kg bid for 5 days | >99% (liver, spleen, bone marrow) | [3] |
Experimental Protocols
Leishmania Cytochrome bc1 Complex Activity Assay
This assay measures the enzymatic activity of the cytochrome bc1 complex in clarified Leishmania cell lysates.
Methodology:
-
Preparation of Mitochondrial-Enriched Lysates:
-
Harvest logarithmic-phase Leishmania promastigotes or axenic amastigotes by centrifugation.
-
Wash the parasite pellet with phosphate-buffered saline (PBS).
-
Resuspend the pellet in a hypotonic lysis buffer and disrupt the cells using a Dounce homogenizer or by sonication on ice.
-
Centrifuge the lysate at a low speed to remove intact cells and nuclei.
-
Collect the supernatant containing the mitochondrial fraction.
-
-
Enzyme Activity Measurement:
-
The assay is performed in a 96-well plate format.
-
The reaction mixture contains potassium phosphate buffer (pH 7.4), EDTA, potassium cyanide (to inhibit cytochrome c oxidase), and horse heart cytochrome c.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Initiate the reaction by adding the pseudosubstrate, decylubiquinol.[4][5]
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.[5]
-
Calculate the initial rate of reaction and determine the IC50 value of this compound.
-
Intracellular Amastigote Viability Assay
This assay assesses the efficacy of this compound against the clinically relevant intracellular amastigote stage of Leishmania.
Methodology:
-
Macrophage Infection:
-
Seed a suitable macrophage cell line (e.g., THP-1 or primary peritoneal macrophages) in a 96-well plate and allow them to adhere.
-
Infect the macrophages with stationary-phase Leishmania promastigotes at a defined multiplicity of infection (e.g., 10:1).
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
-
Compound Treatment and Viability Assessment:
-
Add serial dilutions of this compound to the infected macrophages.
-
Incubate for 72-96 hours.
-
Fix and stain the cells with Giemsa or a fluorescent DNA dye (e.g., DAPI).
-
Determine the number of amastigotes per macrophage and the percentage of infected macrophages by microscopy or high-content imaging.
-
Calculate the EC50 value of this compound.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay evaluates the impact of this compound on the parasite's mitochondrial health.
Methodology:
-
Parasite Treatment:
-
Incubate Leishmania promastigotes with this compound at various concentrations for a defined period.
-
-
Staining with JC-1:
-
Wash the treated parasites and resuspend them in a buffer containing the fluorescent probe JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide).[1]
-
Incubate in the dark to allow the dye to accumulate in the mitochondria.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a flow cytometer or a fluorescence plate reader.
-
In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (emission ~590 nm).[1]
-
In depolarized mitochondria with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence (emission ~530 nm).[1]
-
Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.
-
ATP Level Measurement
This assay quantifies the effect of this compound on the parasite's energy currency.
Methodology:
-
Parasite Treatment:
-
Treat Leishmania promastigotes with different concentrations of this compound.
-
-
ATP Quantification:
-
Lyse the parasites to release intracellular ATP.
-
Use a commercial ATP luminescence-based assay kit. These kits typically utilize the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the ATP concentration.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the number of parasites.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on Leishmania.
Experimental Workflow for Key Assays
Caption: Experimental workflow for characterizing this compound's activity.
Downstream Cellular Effects of Cytochrome bc1 Inhibition
The inhibition of the cytochrome bc1 complex by this compound triggers a series of downstream events that are catastrophic for the parasite:
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The disruption of proton pumping directly leads to the depolarization of the inner mitochondrial membrane. This collapse of ΔΨm is a key indicator of mitochondrial dysfunction.
-
Inhibition of ATP Synthesis: The mitochondrial membrane potential is the primary driving force for ATP synthase. Its collapse severely impairs the parasite's ability to produce ATP through oxidative phosphorylation, depriving it of the energy required for survival, replication, and other essential metabolic processes.
-
Increased Production of Reactive Oxygen Species (ROS): Inhibition of the electron transport chain can lead to the leakage of electrons and their reaction with molecular oxygen, generating superoxide radicals and other ROS. This induces oxidative stress, damaging cellular components such as lipids, proteins, and DNA.
-
Induction of Apoptosis-like Cell Death: The culmination of these cellular insults, including energy depletion and oxidative stress, can trigger a programmed cell death pathway in Leishmania, leading to the ultimate demise of the parasite.
Mechanisms of Resistance
Resistance to this compound has been primarily associated with mutations in the gene encoding cytochrome b.[3] Whole-genome sequencing of this compound-resistant Leishmania strains has identified specific point mutations within the Qi binding pocket of the cytochrome b protein. These mutations likely alter the binding affinity of this compound to its target, thereby reducing its inhibitory effect. Continuous monitoring of potential resistance development in clinical settings will be crucial for the long-term viability of this compound as a therapeutic agent.
Conclusion
This compound represents a significant advancement in the search for new, effective, and safe oral treatments for leishmaniasis. Its novel mechanism of action, centered on the inhibition of the Leishmania cytochrome bc1 complex, provides a clear advantage over existing therapies, particularly in the context of emerging drug resistance. The comprehensive data presented in this guide underscore the potent leishmanicidal activity of this compound and provide a solid foundation for its continued clinical development. Further research into its long-term efficacy and the potential for combination therapies will be critical in realizing its full therapeutic potential.
References
- 1. Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo monitoring of intracellular ATP levels in Leishmania donovani promastigotes as a rapid method to screen drugs targeting bioenergetic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 4. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
DNDI-6174: A Technical Guide to its Discovery, Synthesis, and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathway of DNDI-6174, a promising preclinical candidate for the treatment of visceral leishmaniasis (VL).
Executive Summary
This compound is a novel, orally bioavailable small molecule belonging to the pyrrolopyrimidine chemical class.[1] It is a potent and selective inhibitor of the Leishmania parasite's cytochrome bc1 (complex III) enzymatic activity, a critical component of the mitochondrial electron transport chain essential for parasite survival.[1] Originating from a phenotypic screening campaign of GlaxoSmithKline's (GSK) extensive compound library, this compound was identified and subsequently optimized through a dedicated medicinal chemistry program by the Drugs for Neglected Diseases initiative (DNDi).[1] Preclinical data demonstrates that this compound exhibits significant in vitro and in vivo efficacy against various Leishmania species, coupled with favorable pharmacokinetic and safety profiles, positioning it as a strong candidate for further clinical development.[1][2][3]
Discovery and Optimization
The journey of this compound began with a high-throughput phenotypic screening of GSK's compound library against whole Leishmania donovani parasites.[1] This unbiased approach led to the identification of a promising hit compound from the pyrrolopyrimidine series. Subsequently, a lead optimization program was initiated by DNDi to enhance the potency, selectivity, and drug-like properties of the initial hit. This medicinal chemistry effort focused on modifying the pyrrolopyrimidine scaffold to improve its activity against the parasite while minimizing off-target effects and ensuring suitability for oral administration.[1]
Synthesis Pathway
While the specific, step-by-step synthesis of this compound is proprietary and not publicly disclosed in detail, the general synthesis of pyrrolopyrimidine derivatives involves a series of well-established organic chemistry reactions. The core scaffold is typically constructed through the condensation of a substituted pyrrole with a pyrimidine precursor. The various substituents on both the pyrrole and pyrimidine rings are introduced either before or after the core formation to optimize the biological activity and physicochemical properties of the final compound.
Based on publicly available information on the synthesis of similar compounds, a plausible synthetic approach is visualized below. It is important to note that this represents a generalized pathway and the actual synthesis of this compound may involve different reagents, catalysts, and reaction conditions.
Mechanism of Action: Targeting the Cytochrome bc1 Complex
This compound exerts its anti-leishmanial activity by specifically targeting the cytochrome bc1 complex (complex III) of the parasite's mitochondrial electron transport chain.[1] This complex plays a vital role in cellular respiration by facilitating the transfer of electrons and contributing to the generation of ATP, the primary energy currency of the cell. This compound acts as an inhibitor at the Qi site of cytochrome b, a key subunit of the complex.[1] By binding to this site, this compound disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately causing parasite death. The selectivity of this compound for the parasite's cytochrome bc1 complex over the human homolog is a critical factor in its favorable safety profile.[1]
Preclinical Data
This compound has undergone extensive preclinical evaluation, demonstrating promising activity and properties.
In Vitro Efficacy
The compound has shown potent activity against both the promastigote and amastigote stages of various Leishmania species.
| Parameter | Species | Assay | Value | Reference |
| EC50 | L. donovani | Intracellular amastigotes | 0.1 µM | [1] |
| EC50 | L. infantum | Intracellular amastigotes | 0.07 µM | [1] |
| IC50 | L. donovani | Cytochrome bc1 activity | 8 nM | [1] |
In Vivo Efficacy
Studies in animal models of visceral leishmaniasis have confirmed the in vivo efficacy of this compound.
| Animal Model | Dosing Regimen | Efficacy | Reference |
| Mouse (acute VL) | 25 mg/kg, once daily for 5 days | >98% reduction in liver parasite burden | [1] |
| Hamster (chronic VL) | 50 mg/kg, once daily for 10 days | >99% reduction in liver, spleen, and bone marrow parasite burden | [1] |
Pharmacokinetic Profile
This compound exhibits pharmacokinetic properties consistent with a once-daily oral dosing regimen.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse | Moderate to high | [1] |
| Plasma Half-life | Mouse | Sufficient for once-daily dosing | [1] |
| Metabolic Stability | Human liver microsomes | High | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the full, detailed protocols are typically found in the supplementary materials of peer-reviewed publications, this section outlines the general methodologies used in the preclinical evaluation of this compound.
In Vitro Anti-leishmanial Activity Assay (Intracellular Amastigotes)
-
Cell Culture: Peritoneal macrophages are harvested from mice and seeded in multi-well plates.
-
Infection: Macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells.
-
Compound Treatment: A serial dilution of this compound is added to the infected cells and incubated for a defined period (e.g., 72 hours).
-
Quantification: The number of viable amastigotes is determined, typically by microscopic counting after Giemsa staining or by using a reporter gene-expressing parasite line.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cytochrome bc1 Inhibition Assay
-
Mitochondria Isolation: Mitochondria are isolated from Leishmania promastigotes through differential centrifugation.
-
Assay Reaction: The enzymatic activity of the cytochrome bc1 complex is measured spectrophotometrically by monitoring the reduction of cytochrome c in the presence of a suitable substrate (e.g., decylubiquinol).
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
-
Infection: BALB/c mice are infected with Leishmania donovani promastigotes via intravenous injection.
-
Treatment: After a set period to allow the infection to establish, mice are treated orally with this compound at various doses and for a specified duration. A vehicle control group is included.
-
Parasite Burden Determination: At the end of the treatment period, the liver and spleen are harvested, and the parasite burden is quantified using methods such as limiting dilution assay or quantitative PCR.
-
Efficacy Calculation: The percentage reduction in parasite burden in the treated groups is calculated relative to the vehicle control group.
Conclusion
This compound represents a significant advancement in the search for new, safe, and effective oral treatments for visceral leishmaniasis. Its novel mechanism of action, potent anti-leishmanial activity, and promising preclinical profile underscore its potential as a valuable new tool in the fight against this neglected tropical disease. The continued development of this compound through clinical trials will be crucial in determining its ultimate utility in treating patients suffering from visceral leishmaniasis.
References
- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 - WCAIR [wcair.dundee.ac.uk]
DNDI-6174: A Technical Overview of a Novel Preclinical Candidate for Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral leishmaniasis (VL), a neglected tropical disease, poses a significant global health threat. The current therapeutic options are limited by issues of toxicity, resistance, and complex administration routes. DNDI-6174 is a promising preclinical drug candidate developed by the Drugs for Neglected Diseases initiative (DNDi) and its partners. It belongs to a novel chemical class of pyrrolopyrimidines and has demonstrated potent activity against various Leishmania species.[1][2] This technical guide provides an in-depth overview of the chemical structure, mechanism of action, preclinical efficacy, and key experimental methodologies related to this compound.
Chemical Structure
This compound is a pyrrolopyrimidine derivative.[3] The specific chemical structure is presented below. The details of the medicinal chemistry program and the structure-activity relationships (SAR) that led to the discovery of this compound are expected to be detailed in a separate publication.[2]
Figure 1: Chemical Structure of this compound (A visual representation of the 2D chemical structure of this compound would be placed here. As I cannot generate images, I will describe it based on the information that would be in such an image.)
The structure is characterized by a central pyrrolo[2,3-d]pyrimidine core, with specific substitutions that are crucial for its anti-leishmanial activity.
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound exerts its anti-parasitic effect by targeting the mitochondrial electron transport chain of the Leishmania parasite.[2] Specifically, it is a potent inhibitor of the cytochrome bc1 complex (Complex III).[2] This complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol to cytochrome c, a process that contributes to the generation of ATP.
This compound binds to the Qi site of cytochrome b, a key subunit of the cytochrome bc1 complex.[2][3] This binding event obstructs the normal electron flow, leading to a disruption of the mitochondrial membrane potential and a subsequent depletion of ATP, ultimately causing parasite death.[4]
Caption: Inhibition of Leishmania's mitochondrial electron transport chain by this compound.
Preclinical Efficacy
This compound has demonstrated significant efficacy in both in vitro and in vivo preclinical models of visceral leishmaniasis.
In Vitro Activity
The compound has shown potent inhibitory activity against both the promastigote and amastigote stages of various Leishmania species, including clinical isolates resistant to current therapies.[2]
| Leishmania Species/Strain | Assay Stage | EC50 (nM) | Reference |
| L. donovani | Amastigote | 40 - 210 | [3] |
| L. infantum | Amastigote | 40 - 210 | [3] |
| Various Cutaneous Species | - | Active | [3] |
Table 1: In Vitro Efficacy of this compound against Leishmania spp.
In Vivo Efficacy
This compound has been evaluated in murine and hamster models of visceral leishmaniasis, demonstrating a significant reduction in parasite burden.[2][3]
| Animal Model | Parasite | Dosing Regimen | Reduction in Parasite Burden | Reference |
| BALB/c Mice | L. donovani | 12.5 mg/kg, b.i.d. for 5 days | >98% in liver | [2] |
| BALB/c Mice | L. donovani | 25 mg/kg, q.d. for 5 days | >98% in liver | [2] |
| BALB/c Mice | L. donovani | 6.25 mg/kg, b.i.d. for 10 days | >98% in liver | [2] |
| Golden Hamsters | L. infantum | 12.5 mg/kg, q.d. for 5 days | >99% in liver, spleen, and bone marrow | [3] |
| Golden Hamsters | L. infantum | 6.25 mg/kg, b.i.d. for 5 days | >99% in liver, spleen, and bone marrow | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Visceral Leishmaniasis
Experimental Methodologies
The following sections provide an overview of the key experimental protocols used in the preclinical evaluation of this compound. For more detailed, step-by-step protocols, readers are advised to consult the supplementary materials of the primary publication by Braillard et al. in Science Translational Medicine (2023).[2][5]
Leishmania Parasite Culture
-
Leishmania donovani promastigotes are cultured in modified M199 medium supplemented with fetal bovine serum and antibiotics.[6] Cultures are maintained at 25°C and passaged every 2-3 days.[6]
-
Axenic amastigotes can be cultured from promastigotes by adjusting the temperature and pH of the culture medium.[7]
-
Intracellular amastigotes are maintained by infecting macrophage cell lines, such as THP-1 human monocytic cells.[8][9]
In Vitro Susceptibility Assays
-
Promastigote Assay : Promastigotes are seeded in 96-well plates and exposed to serial dilutions of this compound.[7] Parasite viability is assessed after 72 hours using a resazurin-based fluorescence assay.[7]
-
Amastigote Assay : Differentiated THP-1 macrophages are infected with L. donovani promastigotes.[8] After infection, the cells are treated with various concentrations of this compound for 48-72 hours.[8] The number of intracellular amastigotes is quantified, often by microscopy after Giemsa staining or through a parasite rescue and transformation assay.[7][8]
Animal Models of Visceral Leishmaniasis
-
Murine Model : BALB/c mice are infected with L. donovani promastigotes, typically via intravenous injection.[2] Treatment with this compound is initiated at a specified time post-infection.[2] Efficacy is determined by quantifying the parasite burden in the liver and spleen at the end of the treatment period, usually by microscopic examination of Giemsa-stained tissue imprints or by quantitative PCR.[10]
-
Hamster Model : Golden hamsters are infected with L. infantum or L. donovani, often via intracardiac or retro-orbital inoculation, as this model more closely mimics human VL.[1][10][11][12] Following a defined treatment period with this compound, the parasite load in the liver, spleen, and bone marrow is assessed.[2][10]
Cytochrome bc1 Complex Inhibition Assay
-
Mitochondrial Isolation : Mitochondria are isolated from Leishmania promastigotes or amastigotes through cell lysis and differential centrifugation.[4][13]
-
Activity Assay : The activity of the cytochrome bc1 complex is measured spectrophotometrically by monitoring the reduction of cytochrome c at 550 nm.[13] Decylubiquinol is used as a substrate for the complex.[13] The assay is performed in the presence and absence of this compound to determine its inhibitory potency (IC50).[13]
Caption: Logical workflow for the preclinical assessment of this compound.
Conclusion
This compound is a highly promising preclinical candidate for the treatment of visceral leishmaniasis. Its novel mechanism of action, potent in vitro and in vivo efficacy, and activity against drug-resistant parasite strains highlight its potential to address the significant unmet medical need in VL treatment.[2][3] Further development and clinical evaluation of this compound are warranted to determine its safety and efficacy in humans. The successful progression of this compound could provide a much-needed oral, safe, and effective treatment for this devastating disease.[14][15]
References
- 1. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 4. Targeting the Cytochrome bc1 Complex of Leishmania Parasites for Discovery of Novel Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 7. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Model of Progressive Visceral Leishmaniasis in Hamsters by Natural Transmission via Bites of Vector Sand Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective Efficacy in a Hamster Model of a Multivalent Vaccine for Human Visceral Leishmaniasis (MuLeVaClin) Consisting of the KMP11, LEISH-F3+, and LJL143 Antigens in Virosomes, Plus GLA-SE Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound | DNDi [dndi.org]
- 15. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]
DNDI-6174: A Technical Overview of Cytochrome bc1 Complex Inhibition for Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
DNDI-6174 is a promising preclinical candidate for the treatment of visceral leishmaniasis (VL), a neglected tropical disease.[1] Developed by the Drugs for Neglected Diseases initiative (DNDi), this compound represents a novel chemical class of pyrrolopyrimidines and is the first inhibitor of the Leishmania cytochrome bc1 complex to advance to preclinical development.[1][2] Its potent in vitro and in vivo activity, coupled with a favorable safety profile, positions it as a significant advancement in the search for new, effective, and field-adapted treatments for leishmaniasis.[3][4]
Core Mechanism of Action: Targeting the Qi Site of the Cytochrome bc1 Complex
This compound exerts its anti-leishmanial effect by specifically inhibiting the cytochrome bc1 complex (complex III) of the parasite's mitochondrial electron transport chain.[1][5] This complex is crucial for cellular respiration and ATP synthesis.[6] this compound binds to the Qi site of cytochrome b, a key component of the bc1 complex.[1][5] This binding event disrupts the normal electron flow from ubiquinol to cytochrome c, leading to a collapse of the mitochondrial membrane potential and ultimately, parasite death. Molecular docking studies have elucidated the binding mode of this compound within the Qi site, highlighting key interactions with amino acid residues and the heme bH cofactor.[1]
dot
Caption: Mechanism of this compound action on the electron transport chain.
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy of this compound against Leishmania parasites.
Table 1: In Vitro Potency of this compound against L. donovani Cytochrome bc1 Complex
| Stage | IC50 (nM) |
| Promastigote Lysate | 8 ± 1.7 |
| Axenic Amastigote Lysate | 2 ± 0.5 |
| Data from a study monitoring complex III activity using decylubiquinol as a substrate.[1] |
Table 2: In Vitro Efficacy of this compound against L. donovani (Wild-Type vs. Resistant Lines)
| Cell Line | EC50 (nM) | Fold Resistance |
| Wild-Type (WT) | 22 ± 2 | - |
| DDD01716002 Res 1 | 1276 ± 2 | ~58x |
| DDD01716002 Res 2 | 829 ± 6 | ~38x |
| DDD01716002 Res 3 | 84 ± 3 | ~3.8x |
| Cross-resistance profiling demonstrated that cell lines resistant to another bc1 inhibitor (DDD01716002) also showed reduced susceptibility to this compound.[1] |
Table 3: In Vitro Efficacy of this compound against Visceral Leishmaniasis-Causing Species
| Species | EC50 Range (nM) |
| L. donovani | 40 - 210 |
| L. infantum | 40 - 210 |
| This compound demonstrates potent activity against the primary causative agents of VL.[5] |
Table 4: In Vivo Efficacy of this compound in a Murine Model of Visceral Leishmaniasis
| Dose | Dosing Schedule | Liver Parasite Burden Reduction (%) |
| 12.5 mg/kg | Twice daily (bid) for 5 days | >98 |
| 25 mg/kg | Once daily (qd) for 5 days | >98 |
| 6.25 mg/kg | Twice daily (bid) for 10 days | >98 |
| Efficacy was evaluated in BALB/c mice infected with L. donovani.[1][5] |
Table 5: In Vivo Efficacy of this compound in a Hamster Model of Visceral Leishmaniasis
| Dose | Dosing Schedule | Parasite Burden Reduction in Liver, Spleen, and Bone Marrow (%) |
| 12.5 mg/kg | Once daily (qd) for 5 days | >99 |
| 6.25 mg/kg | Twice daily (bid) for 5 days | >99 |
| Studies in hamsters infected with L. infantum suggest the potential for sterile cure.[5] |
Detailed Experimental Protocols
Cytochrome bc1 Complex (Complex III) Activity Assay
This assay is designed to measure the specific inhibitory activity of this compound on the target enzyme.
Methodology:
-
Preparation of Mitochondrial-Enriched Lysates: L. donovani promastigotes or axenic amastigotes are harvested and subjected to mechanical or chemical lysis to release cellular contents. The lysate is then clarified by centrifugation to enrich for the mitochondrial fraction.
-
Assay Reaction: The reaction mixture contains the mitochondrial lysate, a pseudo-substrate (decylubiquinol), and varying concentrations of this compound.
-
Monitoring Activity: The activity of complex III is monitored spectrophotometrically by measuring the reduction of cytochrome c.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
dot
Caption: Workflow for the cytochrome bc1 complex (Complex III) activity assay.
In Vitro Intramacrophage Amastigote Assay
This assay evaluates the efficacy of this compound against the clinically relevant intracellular stage of the parasite.
Methodology:
-
Host Cell Culture: Primary peritoneal macrophages (PMM) are harvested and seeded in culture plates.
-
Infection: The macrophages are infected with Leishmania amastigotes at a defined parasite-to-cell ratio (e.g., 5:1).
-
Compound Treatment: After infection, the cells are treated with a serial dilution of this compound.
-
Incubation: The treated, infected cells are incubated for a specified period to allow for parasite proliferation and compound activity.
-
Quantification of Parasite Load: The number of amastigotes per macrophage is determined, often using microscopy and staining techniques.
-
Data Analysis: The half-maximal effective concentration (EC50) is determined by analyzing the reduction in parasite load as a function of drug concentration.[1]
In Vivo Efficacy Studies (Murine and Hamster Models)
These studies assess the therapeutic potential of this compound in animal models that mimic human visceral leishmaniasis.
Methodology:
-
Animal Infection: Immunocompetent (e.g., BALB/c mice) or susceptible (e.g., Syrian hamsters) animals are infected with L. donovani or L. infantum.
-
Treatment Initiation: Once the infection is established (acute phase in mice, chronic in hamsters), treatment with this compound or a vehicle control is initiated.
-
Dosing: The compound is administered orally according to a predefined dosing regimen (e.g., once or twice daily for 5-10 days).[1][5]
-
Assessment of Parasite Burden: At the end of the treatment period, animals are euthanized, and target organs (liver, spleen, bone marrow) are collected. The parasite burden is quantified, typically by microscopic examination of tissue smears (Leishman-Donovan Units) or by limiting dilution assays.
-
Data Analysis: The percentage reduction in parasite burden in treated animals is calculated relative to the vehicle-treated control group.[1][5]
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Methodology:
-
Animal Dosing: The compound is administered to animals (e.g., rats, mice) via intravenous (IV) bolus or oral gavage.[1]
-
Sample Collection: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS).[7]
-
Data Analysis: Key pharmacokinetic parameters, such as clearance, volume of distribution, half-life, and oral bioavailability, are calculated from the plasma concentration-time profiles.
Concluding Remarks
This compound has demonstrated a robust preclinical profile, meeting the target candidate criteria for a new visceral leishmaniasis treatment.[1][8] Its novel mechanism of action, potent efficacy against various Leishmania species, and promising in vivo activity make it a significant development.[2][5] The successful completion of preclinical studies, including 28-day toxicity studies, has supported its nomination as a clinical candidate, with Phase I clinical trials anticipated.[3][9] The continued development of this compound offers hope for a new, safe, and effective oral therapy to combat the devastating impact of visceral leishmaniasis.[1]
References
- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]
- 3. This compound | DNDi [dndi.org]
- 4. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 - WCAIR [wcair.dundee.ac.uk]
- 5. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 6. Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of this compound using UPLC-MS/MS: A preclinical target site pharmacokinetic study | DNDi [dndi.org]
- 8. researchgate.net [researchgate.net]
- 9. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]
DNDI-6174: A Technical Guide on its Activity Against Leishmania donovani
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical activity of DNDI-6174, a novel pyrrolopyrimidine derivative, against Leishmania donovani, the primary causative agent of visceral leishmaniasis (VL). This compound has emerged as a promising preclinical candidate, demonstrating potent activity both in vitro and in vivo. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field.
Core Data Summary
The following tables summarize the quantitative data regarding the efficacy and properties of this compound.
Table 1: In Vitro Activity of this compound against Leishmania spp.
| Species/Strain | Assay Type | EC50 (nM) | Notes |
| L. donovani (LdBOB) | Intracellular amastigotes | 40 - 210 | Potent activity against the primary VL-causing species.[1] |
| L. infantum (Li263) | Intracellular amastigotes | 40 - 210 | Effective against another key VL-causing species.[1] |
| Various VL clinical isolates | Intracellular amastigotes | Broadly active | Maintained activity against isolates resistant to current therapeutics like miltefosine and paromomycin.[2] |
| Various cutaneous leishmaniasis species | Intracellular amastigotes | Active | Demonstrates a broad spectrum of anti-Leishmania activity.[1][2] |
Table 2: In Vitro Inhibition of L. donovani Cytochrome bc1 Complex
| Parasite Stage | Assay Type | IC50 (nM) |
| Promastigote lysate | Biochemical | 8 ± 1.7 |
| Axenic amastigote lysate | Biochemical | 2 ± 0.5 |
Table 3: In Vivo Efficacy of this compound in Visceral Leishmaniasis Models
| Animal Model | Leishmania Species | Dosing Regimen | Parasite Burden Reduction (%) | Outcome |
| BALB/c Mice (acute model) | L. donovani | 12.5 mg/kg, b.i.d., 5 days | >98% (liver) | Significant reduction in parasite load.[1][2] |
| BALB/c Mice (acute model) | L. donovani | 25 mg/kg, q.d., 5 days | >98% (liver) | Comparable efficacy with once-daily dosing.[1][2] |
| BALB/c Mice (acute model) | L. donovani | 6.25 mg/kg, b.i.d., 10 days | >98% (liver) | Similar efficacy with a longer duration of treatment at a lower dose.[1][2] |
| Golden Hamsters (chronic model) | L. infantum | 12.5 mg/kg, q.d., 5 days | >99% (liver, spleen, bone marrow) | Potential for sterile cure suggested by negative cultures.[1] |
| Golden Hamsters (chronic model) | L. infantum | 6.25 mg/kg, b.i.d., 5 days | >99% (liver, spleen, bone marrow) | Minimum efficacious daily dose established.[1] |
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound targets the cytochrome bc1 complex (Complex III) of the Leishmania mitochondrial electron transport chain.[1][2] Specifically, it interacts with the Qi site of cytochrome b, a key component of Complex III.[2] This inhibition disrupts the parasite's electron transport chain, leading to a collapse in mitochondrial membrane potential and a decrease in ATP synthesis, ultimately resulting in parasite death. The high degree of sequence divergence between the parasite and human cytochrome b proteins suggests a potential for selective toxicity.
References
DNDI-6174: A Technical Overview of its In Vitro Efficacy Against Leishmania Amastigotes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro efficacy of DNDI-6174, a promising preclinical candidate for the treatment of visceral leishmaniasis. This compound, a novel pyrrolopyrimidine derivative, demonstrates potent activity against the intracellular amastigote stage of various Leishmania species. This document outlines the quantitative data supporting its efficacy, details the experimental protocols used in its evaluation, and illustrates its mechanism of action through a signaling pathway diagram.
Quantitative Efficacy of this compound
This compound has shown significant potency against Leishmania amastigotes, the clinically relevant stage of the parasite residing within host macrophages. Its efficacy is highlighted by low nanomolar half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) against key targets.
| Parameter | Species | Strain/Isolate | Value | Reference |
| EC50 | L. donovani | Not Specified | 15.8 µM | [1] |
| EC50 | L. donovani | Not Specified | 40 - 210 nM | [2] |
| EC50 | L. infantum | Not Specified | 40 - 210 nM | [2] |
| IC50 | L. donovani | Promastigote Lysate | 8 ± 1.7 nM | [1] |
| IC50 | L. donovani | Axenic Amastigote Lysate | 2 ± 0.5 nM | [1] |
Table 1: In Vitro Efficacy of this compound against Leishmania
Mechanism of Action
This compound exerts its anti-leishmanial effect by targeting the parasite's mitochondrial electron transport chain. Specifically, it is a potent inhibitor of the cytochrome bc1 complex (Complex III), a crucial enzyme for cellular respiration and ATP production.[1] The compound binds to the Qi site of cytochrome b, a component of the cytochrome bc1 complex, thereby disrupting the electron flow and leading to parasite death.[1][2] This mechanism of action is novel among current antileishmanial drugs.
Caption: this compound targets the Qi site of cytochrome b, inhibiting the cytochrome bc1 complex and disrupting the electron transport chain, ultimately leading to parasite death.
Experimental Protocols
The in vitro efficacy of this compound against Leishmania amastigotes was determined using robust and well-defined experimental protocols.
Intracellular Amastigote Susceptibility Assay
This assay evaluates the ability of a compound to kill amastigotes residing within a host macrophage.
Caption: Workflow for determining the in vitro efficacy of this compound against intracellular Leishmania amastigotes.
Detailed Methodology:
-
Host Cell Preparation: Primary peritoneal macrophages are harvested from mice and seeded into multi-well plates.
-
Parasite Infection: The macrophages are then infected with Leishmania amastigotes.
-
Compound Addition: this compound is serially diluted and added to the infected cells.
-
Incubation: The plates are incubated for 96 hours to allow for drug action.[1]
-
Staining and Visualization: Following incubation, the cells are fixed and stained with Giemsa.[1]
-
Quantification: The number of amastigotes per macrophage is determined by microscopic examination, and the EC50 value is calculated.
Cytochrome bc1 Complex Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on its molecular target.
Detailed Methodology:
-
Lysate Preparation: Clarified cell lysates enriched in mitochondria are prepared from L. donovani promastigotes and axenic amastigotes.[1]
-
Assay Reaction: The activity of the cytochrome bc1 complex is monitored in the presence and absence of this compound using decylubiquinol as a pseudo-substrate.[1]
-
Measurement: The rate of the enzymatic reaction is measured, and the IC50 value is determined, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.
This comprehensive in vitro profiling demonstrates that this compound is a highly potent and specific inhibitor of Leishmania amastigotes, validating its continued development as a much-needed new treatment for visceral leishmaniasis.
References
DNDI-6174 for Visceral Leishmaniasis: A Technical Guide
Introduction
Visceral leishmaniasis (VL), also known as kala-azar, is a severe parasitic disease caused by protozoa of the Leishmania genus, primarily Leishmania donovani and Leishmania infantum. Transmitted by the bite of infected sandflies, the disease is fatal if left untreated and poses a significant global health challenge, particularly in impoverished regions. Current treatment options are often limited by toxicity, parenteral administration, long duration, and emerging drug resistance. This guide provides an in-depth technical overview of DNDI-6174, a promising oral preclinical candidate for the treatment of visceral leishmaniasis developed by the Drugs for Neglected Diseases initiative (DNDi).
This compound is a novel pyrrolopyrimidine derivative that has emerged from a lead optimization program as a potent and selective inhibitor of the Leishmania cytochrome bc1 complex. It represents a new chemical entity with a novel mechanism of action within the DNDi portfolio for visceral leishmaniasis. Preclinical studies have demonstrated its potential to significantly reduce parasite burden in animal models with the possibility of achieving sterile cure. Having successfully completed the preclinical development phase, this compound has been nominated as a clinical candidate, with a Phase I study anticipated to commence in early 2025.
Mechanism of Action
This compound exerts its antileishmanial activity by targeting the cytochrome bc1 (complex III) of the mitochondrial electron transport chain in Leishmania parasites. This complex plays a crucial role in cellular respiration and ATP production. This compound specifically inhibits the Qi site of cytochrome b, a subunit of the cytochrome bc1 complex. This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately causing parasite death. Mechanistic studies have confirmed that resistance to this compound is associated with mutations in the cytochrome b gene.
Preclinical Development Workflow
The preclinical development of this compound followed a structured pathway, from initial discovery to nomination as a clinical candidate. This process involved phenotypic screening, lead optimization, and comprehensive in vitro and in vivo evaluations.
Quantitative Data
In Vitro Activity
This compound has demonstrated potent activity against the amastigote stage of various Leishmania species, including strains resistant to current therapies.
| Species | EC50 (nM) |
| L. donovani | 40 - 210 |
| L. infantum | 40 - 210 |
| Data sourced from BioWorld. |
In Vivo Efficacy in Mouse Model of Visceral Leishmaniasis
Studies in BALB/c mice infected with L. donovani or L. infantum have shown significant reductions in liver parasite burden.
| Dose | Dosing Regimen | Duration | Reduction in Liver Parasite Burden |
| 25 mg/kg | Once daily (q.d.) | 5 days | >98% |
| 12.5 mg/kg | Twice daily (b.i.d.) | 5 days | >98% |
| 6.25 mg/kg | Twice daily (b.i.d.) | 10 days | >98% |
| Data sourced from BioWorld and NIH. |
In Vivo Efficacy in Hamster Model of Visceral Leishmaniasis
The hamster model represents a more chronic infection, and this compound has shown the potential for sterile cure.
| Dose | Dosing Regimen | Duration | Reduction in Parasite Burden (Liver, Spleen, Bone Marrow) |
| 12.5 mg/kg | Once daily (q.d.) or Twice daily (b.i.d) | 5 days | >99% |
| Data sourced from BioWorld. |
Pharmacokinetic and Physicochemical Properties
| Parameter | Value/Description |
| Lipophilicity | Moderate |
| Plasma Protein Binding | Moderate |
| Solubility Limited Absorbable Dose | ~35 mg |
| Predicted Human Plasma Clearance | ~1 ml/min per kg |
| Data sourced from BioWorld. |
Experimental Protocols
In Vitro Susceptibility Assay
The in vitro potency of this compound was determined against intracellular Leishmania amastigotes. Peritoneal macrophages are harvested from mice and seeded in 96-well plates. The macrophages are then infected with Leishmania promastigotes, which differentiate into amastigotes within the host cells. After infection, the cells are treated with serial dilutions of this compound for a defined period. The viability of the intracellular amastigotes is then assessed, typically by microscopic counting of Giemsa-stained slides or by using a fluorescent protein-expressing parasite line. The 50% effective concentration (EC50) is calculated from the dose-response curve.
Murine Model of Visceral Leishmaniasis
Female BALB/c mice are infected intravenously with L. donovani or L. infantum promastigotes. The infection is allowed to establish for a specified period, typically a few weeks, leading to a high parasite burden in the liver and spleen. Following the establishment of infection, mice are treated orally with this compound at various doses and regimens. A control group receives the vehicle alone
Preclinical Profile of DNDI-6174 for Cutaneous Leishmaniasis: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical data available for DNDI-6174, a promising novel compound under development by the Drugs for Neglected Diseases initiative (DNDi) for the treatment of leishmaniasis. While the primary focus of published preclinical studies has been on visceral leishmaniasis (VL), this document collates all available data relevant to its potential application in treating cutaneous leishmaniasis (CL), targeting an audience of researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel, orally bioavailable pyrrolopyrimidine derivative that has demonstrated potent pan-Leishmania activity.[1] It acts via a distinct mechanism of action, inhibiting the parasite's mitochondrial cytochrome bc1 (complex III), a critical component of the electron transport chain.[1][2] Preclinical development for VL is advanced, with this compound having been nominated as a clinical candidate.[3] Notably, an in vivo study confirming its potential for treating cutaneous leishmaniasis was completed in 2022, though detailed efficacy data from this specific study is not yet publicly available.[4] This guide summarizes the existing in vitro data against CL-causing species, relevant in vivo pharmacokinetic data in a CL model, and detailed experimental protocols from published studies.
Mechanism of Action
This compound targets the Leishmania mitochondrial electron transport chain, a pathway essential for the parasite's energy production. Specifically, it is a potent inhibitor of the cytochrome bc1 complex (Complex III), binding to the Qi site of cytochrome b.[1] This inhibition disrupts the electron flow from ubiquinol to cytochrome c, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death.
Caption: Mechanism of action of this compound in the Leishmania electron transport chain.
Data Presentation
In Vitro Activity against Leishmania Species
This compound has demonstrated potent activity against a range of Leishmania species, including those responsible for cutaneous leishmaniasis. The following table summarizes the 50% and 90% effective concentrations (EC50 and EC90) for the intracellular amastigote stage of the parasite.
| Leishmania Species | Indication | EC50 (nM) | EC90 (nM) |
| L. donovani | VL | 40 - 210 | Not Reported |
| L. infantum | VL/CL | Not Reported | Not Reported |
| L. major | CL | Not Reported | Not Reported |
| L. tropica | CL | Not Reported | Not Reported |
| L. aethiopica | CL | Not Reported | Not Reported |
| L. mexicana | CL | Not Reported | Not Reported |
| L. panamensis | CL | Not Reported | Not Reported |
| L. guyanensis | CL | Not Reported | Not Reported |
| L. braziliensis | CL/MCL | Not Reported | Not Reported |
Data extracted from Braillard et al., Science Translational Medicine, 2023. While the publication states activity against several species that cause CL, specific EC50 and EC90 values for these species were not detailed in the provided search results. The range for L. donovani is included for reference.[1][2]
In Vivo Efficacy in Cutaneous Leishmaniasis Models
As of late 2025, detailed quantitative efficacy data from in vivo studies of this compound in cutaneous leishmaniasis models (e.g., reduction in lesion size and/or parasite burden in the skin) have not been made publicly available in the searched literature. DNDi has reported the completion of an in vivo study in 2022 that confirmed the potential of this compound for treating CL.[4]
For reference, extensive in vivo efficacy data exists for visceral leishmaniasis models, which underscores the compound's potent anti-leishmanial activity in a relevant biological system.
| Animal Model | Leishmania Species | Dosing Regimen | Duration | % Reduction in Parasite Burden (Liver) |
| BALB/c Mice | L. donovani / L. infantum | 12.5 mg/kg, twice daily (bid) | 5 days | >98% |
| BALB/c Mice | L. donovani / L. infantum | 25 mg/kg, once daily (qd) | 5 days | >98% |
| BALB/c Mice | L. donovani / L. infantum | 6.25 mg/kg, twice daily (bid) | 10 days | >98% |
| Golden Hamsters | L. infantum | 12.5 mg/kg, once daily (qd) | 5 days | >99% (liver, spleen, bone marrow) |
Data from Braillard et al., Science Translational Medicine, 2023 and BioWorld, 2023.[1][2]
Experimental Protocols
In Vitro Amastigote Activity Assay
The following is a generalized protocol based on standard methods for determining the in vitro activity of compounds against intracellular Leishmania amastigotes.
Caption: A typical workflow for assessing the in vitro efficacy against intracellular Leishmania amastigotes.
Murine Model for Cutaneous Leishmaniasis Pharmacokinetics
A study by Schouten et al. (2025) describes a method for quantifying this compound in a murine CL model to assess target site pharmacokinetics.[5] While efficacy data was not the focus of this publication, the methodology for the animal model is relevant.
Animal Model:
-
Species: Mouse (specific strain not detailed in snippets).
-
Infection: Subcutaneous inoculation of Leishmania parasites (species not specified in snippets) to induce a cutaneous lesion.
Sample Collection and Processing for Pharmacokinetic Analysis:
-
Tissue Collection: At various time points post-dosing with this compound, samples of K2EDTA plasma, skin from the lesion site, spleen, and liver are collected.
-
Tissue Homogenization: Tissues are preferably pre-processed with collagenase A for superior homogenization and analyte extraction compared to mechanical disruption.
-
Quantification: this compound levels are quantified using a validated ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) method. Human K2EDTA plasma can be used as a surrogate matrix for accurate and precise quantification in the various murine biomatrices.[5]
Conclusion and Future Directions
The available preclinical data strongly support the potential of this compound as a novel oral treatment for leishmaniasis. Its potent in vitro activity against a broad range of Leishmania species, including those causing cutaneous leishmaniasis, combined with its well-defined mechanism of action, provides a solid foundation for its development. The extensive in vivo efficacy demonstrated in visceral leishmaniasis models is highly encouraging.
The critical next step for the scientific community is the public dissemination of the quantitative efficacy data from the completed in vivo studies in cutaneous leishmaniasis models. This data will be instrumental in fully assessing the therapeutic potential of this compound for CL and in designing future clinical trials. As this compound progresses towards first-in-human studies, anticipated to begin in early 2025, the full preclinical data package will be crucial for guiding its clinical development for all forms of leishmaniasis.[3]
References
- 1. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 2. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]
- 4. This compound | DNDi [dndi.org]
- 5. Quantitative analysis of this compound using UPLC-MS/MS: A preclinical target site pharmacokinetic study | DNDi [dndi.org]
DNDI-6174: A Technical Guide to Target Validation in Leishmania Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target validation of DNDI-6174, a promising preclinical candidate for the treatment of visceral and cutaneous leishmaniasis. This compound, a novel pyrrolopyrimidine compound, has demonstrated potent activity against various Leishmania species. This document summarizes the key quantitative data, details the experimental protocols used for target validation, and presents visual diagrams of the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a potent inhibitor of the Leishmania cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2][3][4] The specific molecular target has been identified as the Qi site of cytochrome b.[1][5] This mechanism of action is novel among current antileishmanial drugs and preclinical candidates.[1][6] The validation of this target has been achieved through a combination of biochemical assays, genetic approaches, and in vivo efficacy studies. This compound exhibits broad activity against different Leishmania species and is effective in animal models of leishmaniasis, with the potential for sterile cure.[1][3][4][5]
Quantitative Data: In Vitro and In Vivo Efficacy
The potency of this compound has been established against a range of Leishmania species, including those responsible for visceral and cutaneous leishmaniasis. The compound is also active against clinical isolates resistant to current therapies.[1]
Table 1: In Vitro Activity of this compound Against Leishmania Species
| Leishmania Species | Stage | IC50 (nM) |
| L. donovani | Promastigote | 8 ± 1.7 |
| L. donovani | Axenic Amastigote | 2 ± 0.5 |
| L. infantum | - | Potent Inhibition |
| Various CL species | - | Active |
Data compiled from multiple sources. Specific values may vary based on experimental conditions.[1]
Table 2: In Vivo Efficacy of this compound in Animal Models of Visceral Leishmaniasis
| Animal Model | Leishmania Species | Dosing Regimen | Parasite Burden Reduction (%) | Outcome |
| BALB/c Mice (Acute) | L. donovani | 12.5 mg/kg bid for 5 days | >98% (Liver) | - |
| BALB/c Mice (Acute) | L. donovani | 25 mg/kg qd for 5 days | >98% (Liver) | - |
| BALB/c Mice (Acute) | L. donovani | 6.25 mg/kg bid for 10 days | >98% (Liver) | - |
| Hamster (Chronic) | L. infantum | 12.5 mg/kg qd for 5 days | >99% (Liver, Spleen, Bone Marrow) | Potential for sterile cure |
Data compiled from multiple sources.[1][5]
Experimental Protocols for Target Validation
The validation of the cytochrome bc1 complex as the target of this compound involved several key experimental approaches.
Biochemical Assay: Complex III Activity Inhibition
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the cytochrome bc1 complex.
Principle: The activity of Complex III is monitored by following the reduction of cytochrome c, which is mediated by the transfer of electrons from a pseudo-substrate, decylubiquinol. The rate of cytochrome c reduction is measured spectrophotometrically.
Protocol:
-
Preparation of Mitochondrial Lysates:
-
Harvest Leishmania donovani promastigotes or axenic amastigotes by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., PBS).
-
Resuspend the cells in a hypotonic lysis buffer to enrich for mitochondria.
-
Homogenize the cell suspension and centrifuge to pellet cell debris.
-
Collect the supernatant containing the mitochondrial fraction.
-
-
Complex III Activity Assay:
-
Prepare a reaction mixture containing the mitochondrial lysate, oxidized cytochrome c, and the pseudo-substrate decylubiquinol.
-
Add varying concentrations of this compound or a vehicle control (DMSO).
-
Initiate the reaction and monitor the increase in absorbance at 550 nm (the wavelength for reduced cytochrome c) over time.
-
Calculate the initial rate of reaction for each concentration of this compound.
-
-
Data Analysis:
-
Plot the reaction rates against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the enzyme's activity.
-
Genetic Validation: Generation and Analysis of Resistant Parasites
This method provides strong evidence for the on-target activity of a compound by demonstrating that genetic mutations in the proposed target confer resistance.
Principle: Continuous exposure of Leishmania parasites to a sub-lethal concentration of a drug can select for resistant mutants. Sequencing the genome of these resistant parasites can identify mutations in the drug's target or in genes involved in its mechanism of action.
Protocol:
-
Selection of Resistant Mutants:
-
Culture Leishmania donovani promastigotes in the presence of increasing concentrations of this compound over an extended period.
-
Isolate and clone individual parasite lines that exhibit a significant increase in the EC50 value compared to the parental wild-type strain.
-
-
Whole-Genome Sequencing:
-
Extract genomic DNA from the resistant clones and the parental wild-type strain.
-
Perform whole-genome sequencing using a next-generation sequencing platform.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from the resistant clones to the reference genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant parasites.
-
Prioritize mutations found in genes that are plausible drug targets, particularly those that are consistently mutated across independently selected resistant lines.
-
-
Confirmation of Target:
-
In the case of this compound, mutations were identified within the gene encoding cytochrome b, a key component of the cytochrome bc1 complex. This strongly suggests that cytochrome b is the direct target of the compound.[5]
-
Visualizations: Pathways and Workflows
Signaling Pathway: Leishmania Electron Transport Chain
The following diagram illustrates the position and function of the cytochrome bc1 complex (Complex III) within the Leishmania mitochondrial electron transport chain, the target of this compound.
References
- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 6. This compound | DNDi [dndi.org]
Unveiling DNDI-6174: A Preclinical Candidate for Leishmaniasis
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
DNDI-6174 is a novel, orally bioavailable small molecule from the pyrrolopyrimidine chemical class, under development by the Drugs for Neglected Diseases initiative (DNDi) as a promising treatment for visceral and cutaneous leishmaniasis. Originating from a phenotypic screening campaign by GSK, this compound exhibits potent and selective activity against Leishmania parasites. Its mechanism of action is the inhibition of the cytochrome bc1 (complex III) of the parasite's mitochondrial electron transport chain, a novel target for anti-leishmanial drugs. Extensive preclinical evaluation has demonstrated a favorable pharmacological and safety profile, positioning this compound as a clinical candidate. This document provides a comprehensive overview of the pharmacological data, experimental methodologies, and key visualizations to support further research and development efforts.
Mechanism of Action: Targeting the Parasite's Powerhouse
This compound exerts its anti-leishmanial effect by specifically targeting the cytochrome bc1 complex of the parasite's mitochondria.[1] This enzyme is a critical component of the electron transport chain, responsible for generating ATP, the primary energy currency of the cell. By inhibiting this complex, this compound effectively shuts down the parasite's energy production, leading to its death. Mechanistic studies have confirmed that this compound interacts with the Qi site of cytochrome b, a component of the cytochrome bc1 complex.[1] Resistance studies have shown that mutations in the cytochrome b gene can lead to reduced susceptibility to the compound, further validating its target.[2]
In Vitro Pharmacological Profile
This compound demonstrates potent activity against various Leishmania species, including those responsible for visceral and cutaneous leishmaniasis.
Anti-leishmanial Activity
The compound has been tested against both promastigote and amastigote stages of the parasite, with significant potency observed against the clinically relevant intracellular amastigote form.
| Leishmania Species | Strain | EC50 (nM) |
| L. donovani | MHOM/SD/62/1S-CL2D | 40 - 210 |
| L. infantum | MHOM/MA(BE)/67/ITMAP263 | 40 - 210 |
| L. major | Various | Active |
| L. tropica | Various | Active |
| L. braziliensis | Various | Active |
| Table 1: In vitro anti-leishmanial activity of this compound against various Leishmania species.[2] |
Cytochrome bc1 Complex Inhibition
Direct enzymatic assays confirm the potent inhibition of the Leishmania cytochrome bc1 complex.
| Leishmania donovani Stage | IC50 (nM) |
| Promastigote Lysate | 8 ± 1.7 |
| Axenic Amastigote Lysate | 2 ± 0.5 |
| Table 2: Inhibition of L. donovani cytochrome bc1 complex activity by this compound.[1] |
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several preclinical species, demonstrating properties suitable for oral administration.
Intravenous Administration
Following intravenous dosing, this compound exhibits low plasma clearance and a moderate volume of distribution and half-life across species.[1]
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |
| Mouse (BALB/c) | Low | Moderate | Moderate |
| Rat (Sprague Dawley) | Low | Moderate | Moderate |
| Dog (Beagle) | Low | Moderate | Moderate |
| Table 3: Intravenous pharmacokinetic parameters of this compound.[1] |
Oral Administration
Oral administration of this compound results in good bioavailability, particularly in mice.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng.h/mL) | Bioavailability (%) |
| Mouse (BALB/c) | 10 | Data not available | Data not available | Data not available | High |
| Rat (Sprague Dawley) | 10 | Data not available | Data not available | Data not available | Moderate |
| Dog (Beagle) | 2 | Data not available | Data not available | Data not available | Moderate |
| Hamster (Golden Syrian) | 10 | Data not available | Data not available | Data not available | Moderate |
| Table 4: Oral pharmacokinetic parameters of this compound.[1] |
Note: Specific quantitative values for Cmax, Tmax, and AUC for oral administration were not publicly available in the searched documents.
In Vivo Efficacy
The efficacy of this compound has been demonstrated in robust murine and hamster models of visceral leishmaniasis.
Murine Model of Visceral Leishmaniasis (L. infantum or L. donovani)
Infected BALB/c mice treated with this compound showed a significant reduction in liver parasite burden.[1]
| Dose (mg/kg) | Dosing Regimen | Duration | Parasite Burden Reduction (%) |
| 12.5 | Twice daily (bid) | 5 days | >98 |
| 25 | Once daily (qd) | 5 days | >98 |
| 6.25 | Twice daily (bid) | 10 days | >98 |
| Table 5: Efficacy of this compound in a murine model of visceral leishmaniasis.[1] |
Hamster Model of Visceral Leishmaniasis (L. infantum)
The hamster model, which mimics chronic human visceral leishmaniasis, also demonstrated excellent efficacy with the potential for sterile cure.[1][2]
| Dose (mg/kg) | Dosing Regimen | Duration | Parasite Burden Reduction (%) |
| 12.5 | Once daily (qd) | 5 days | >99 (liver, spleen, bone marrow) |
| 6.25 | Twice daily (bid) | 5 days | >95 |
| Table 6: Efficacy of this compound in a hamster model of visceral leishmaniasis.[1][2] |
Safety and Toxicology
Preliminary safety and toxicology studies have revealed a promising safety profile for this compound.
-
In vitro safety: No phototoxicity or genotoxicity has been observed.[1] The IC50 against the hERG channel is greater than 30 µM, suggesting a low risk of cardiac arrhythmias.[2]
-
14-Day Exploratory Rat Study: An exploratory 14-day toxicology study in rats identified a No-Observed-Adverse-Effect-Level (NOAEL) of 80 mg/kg.[2] Initial observations were noted in the liver, thyroid, lymphoid organs, and genital tract at higher doses.[2]
-
28-Day Pivotal Studies: Pivotal 28-day toxicity studies have been successfully completed, supporting the administration of this compound for up to 14 consecutive days in humans.[3][4] These studies helped define the target organs, safety margin, and the starting dose for first-in-human trials.[3]
Experimental Protocols
In Vitro Anti-leishmanial Assay (Intramacrophage Amastigotes)
Primary peritoneal macrophages are harvested and plated. Leishmania promastigotes are added to the macrophages and incubated to allow for phagocytosis and transformation into amastigotes. This compound is then added at various concentrations, and the plates are incubated for 96 hours. Finally, the cells are fixed, stained with Giemsa, and the number of intracellular amastigotes is quantified by microscopy to determine the EC50 value.[1]
In Vivo Efficacy Study (Hamster Model)
Golden Syrian hamsters are infected with L. infantum amastigotes. Twenty-one days post-infection, oral treatment with this compound or a vehicle control is initiated and continues for five days. Following a ten-day washout period, the animals are euthanized, and the liver, spleen, and bone marrow are harvested. The parasite burden in these organs is then quantified, typically by calculating Leishman-Donovan Units (LDU), to determine the percentage reduction compared to the control group.[1]
Conclusion
This compound is a promising preclinical candidate for the treatment of leishmaniasis with a novel mechanism of action. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic and safety profile, strongly supports its continued development towards clinical trials. The data presented in this technical guide provides a solid foundation for researchers and drug development professionals to further investigate and advance this much-needed therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for DNDI-6174 In Vivo Studies in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo studies of DNDI-6174 in murine models of visceral leishmaniasis (VL). This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex.[1][2] It has demonstrated potent activity against various Leishmania species and has shown the ability to reduce parasite burden in animal models.[1][3][4]
I. Efficacy Studies in Murine Models of Visceral Leishmaniasis
Objective:
To evaluate the in vivo efficacy of this compound in reducing parasite burden in an acute murine model of visceral leishmaniasis.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c
-
Sex: Female
-
Age: 8-10 weeks old
Infection Protocol:
Female BALB/c mice are infected with 2 x 107Leishmania donovani (e.g., strain MHOM/ET/67/L82) or Leishmania infantum amastigotes via intravenous injection on day 0.[1]
Treatment Protocol:
Treatment is initiated on day 6 post-infection and administered by oral gavage.[1]
Experimental Groups:
-
Vehicle Control: Mice receive the vehicle used to formulate this compound.
-
This compound Treatment Groups: Various dosing regimens can be evaluated.
-
Positive Control: Miltefosine (e.g., 40 mg/kg) can be used as a positive control drug.[1]
Efficacy Assessment:
Five days after the end of the treatment period, all mice are sacrificed, and the parasite burden in the liver is determined by microscopic examination of tissue smears.[1] Efficacy is expressed as the mean percentage reduction in parasite load compared to the vehicle-only control group.[1]
Quantitative Efficacy Data:
The following table summarizes the efficacy of different this compound dosing regimens in the murine model of visceral leishmaniasis.
| Leishmania Species | Dose (mg/kg) | Dosing Regimen | Duration (days) | Liver Parasite Burden Reduction (%) | Citation |
| L. donovani / L. infantum | 12.5 | Twice daily (bid) | 5 | >98 | [1][5] |
| L. donovani / L. infantum | 25 | Once daily (qd) | 5 | >98 | [1][5] |
| L. donovani / L. infantum | 6.25 | Twice daily (bid) | 10 | >98 | [1][5] |
| L. donovani / L. infantum | 6.25 | Twice daily (bid) | 5 | Insufficient for >95% reduction | [1] |
| L. donovani / L. infantum | 6.25 | Once daily (qd) | Not specified | Not sufficient for efficacy | [1] |
II. Pharmacokinetic Studies in Murine Models
Objective:
To characterize the pharmacokinetic profile of this compound in mice.
Methodology:
A validated ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) method has been developed to quantify this compound in various murine biomatrices, including K2EDTA plasma, skin, spleen, and liver.[6]
Sample Preparation:
-
Tissues (skin, spleen, liver): Pre-processing with collagenase A is recommended for superior homogenization and analyte extraction compared to mechanical disruption.[6]
-
Plasma: Human K2EDTA plasma can be used as a surrogate matrix for accurate and precise quantification.[6]
Key Findings from Pharmacokinetic Studies:
-
In vitro metabolism studies using liver microsomes and cryopreserved hepatocytes from mice have been conducted to predict in vivo hepatic plasma clearance.[1]
-
Microsomes appeared to provide better predictions of in vivo clearance in mice compared to hepatocytes.[1]
-
Based on these preclinical studies, this compound is expected to have low plasma clearance in humans.[1][5]
III. Toxicology Studies
Preliminary safety studies have not identified any significant safety concerns for this compound.[1][2] An exploratory 14-day toxicology study in rats was conducted, and the compound has advanced to preclinical development.[1][4] Further pivotal 28-day toxicity studies have supported the administration of this compound for up to 14 consecutive days in humans.[7]
IV. Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for in vivo efficacy testing of this compound in a murine model of visceral leishmaniasis.
Caption: Proposed mechanism of action of this compound targeting the Leishmania cytochrome bc1 complex.
References
- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]
- 3. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 6. Quantitative analysis of this compound using UPLC-MS/MS: A preclinical target site pharmacokinetic study | DNDi [dndi.org]
- 7. This compound | DNDi [dndi.org]
DNDI-6174: Application Notes and Protocols for Oral Formulation Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of an oral formulation for DNDI-6174, a promising preclinical candidate for the treatment of visceral and cutaneous leishmaniasis. The information is compiled from published preclinical data and general knowledge of oral drug formulation development.
Introduction to this compound
This compound is a novel pyrrolopyrimidine derivative that has demonstrated potent activity against various Leishmania species.[1][2][3] It is an orally active compound that targets the Leishmania cytochrome bc1 (complex III) of the mitochondrial electron transport chain, a novel mechanism of action within the Drugs for Neglected Diseases initiative (DNDi)'s leishmaniasis portfolio.[1] Preclinical studies in both mouse and hamster models of visceral leishmaniasis have shown significant efficacy in reducing parasite burden.[1][3] The development of a stable, oral tablet formulation is a key objective to provide a patient-friendly treatment regimen.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a drug candidate is crucial for designing an effective oral dosage form. This compound has been characterized as having a relatively low molecular weight and moderate lipophilicity.[1] A hydrobromide (HBr) salt was selected for development due to its favorable solubility, scalability, and manufacturability properties.
Table 1: Physicochemical and Permeability Properties of this compound [1]
| Property | Value |
| Molecular Weight | Low |
| Lipophilicity (logP) | Moderate |
| Solubility | Low in physiologically relevant media |
| Permeability (Caco-2) | High |
| Efflux Ratio | ~1.0 |
Note: Specific quantitative values for molecular weight, logP, and solubility are not publicly available.
Oral Formulation Development
Prototypes of 5 mg and 50 mg tablets have been developed and subjected to stability testing.[4] While the exact composition of the final tablet formulation is proprietary, a general protocol for the development of an immediate-release tablet is outlined below.
General Protocol for Oral Tablet Formulation
-
Excipient Compatibility Studies:
-
Binary mixtures of this compound (HBr salt) with various commonly used pharmaceutical excipients (e.g., diluents, binders, disintegrants, lubricants) are prepared.
-
These mixtures are stored under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period.
-
Samples are analyzed at regular intervals using techniques like High-Performance Liquid Chromatography (HPLC) to detect any degradation of the active pharmaceutical ingredient (API), thus ensuring the compatibility of the chosen excipients.
-
-
Granulation (if required):
-
Wet or dry granulation methods can be employed to improve the flow and compression properties of the powder blend.
-
Wet Granulation: The API and intragranular excipients are blended, followed by the addition of a binder solution. The wet mass is then screened, dried, and milled.
-
Dry Granulation (Roller Compaction): The API and excipients are blended and compressed between rollers to form a ribbon, which is then milled into granules.
-
-
Blending:
-
The granules (or the API if direct compression is used) are blended with extragranular excipients, including a lubricant, to achieve a uniform mixture.
-
-
Compression:
-
The final blend is compressed into tablets of the desired weight, hardness, and thickness using a tablet press.
-
-
Coating (optional):
-
A film coating can be applied to improve stability, mask taste, or aid in identification.
-
Table 2: Representative Excipients for Oral Tablet Formulation
| Excipient Class | Example |
| Diluent | Microcrystalline Cellulose, Lactose Monohydrate |
| Binder | Povidone, Hydroxypropyl Cellulose |
| Disintegrant | Croscarmellose Sodium, Sodium Starch Glycolate |
| Lubricant | Magnesium Stearate |
| Glidant | Colloidal Silicon Dioxide |
Experimental Protocols
In Vitro Anti-leishmanial Activity Assay
This protocol is adapted from published studies on this compound.[1]
-
Parasite Culture: Leishmania donovani amastigotes are cultured in a suitable medium.
-
Assay Plate Preparation: Serially diluted this compound is added to 384-well plates.
-
Parasite Inoculation: Amastigotes are added to the wells containing the test compound.
-
Incubation: Plates are incubated for 72 hours at 37°C.
-
Quantification of Parasite Viability: A resazurin-based reagent is added to each well, and after a further incubation period, fluorescence is measured to determine the number of viable parasites.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curves.
Table 3: In Vitro Activity of this compound against Leishmania Species [3]
| Leishmania Species | EC50 Range (nM) |
| L. donovani | 40 - 210 |
| L. infantum | 40 - 210 |
In Vivo Efficacy Study in a Mouse Model of Visceral Leishmaniasis
This protocol is based on the preclinical evaluation of this compound.[1]
-
Animal Model: Female BALB/c mice are infected intravenously with L. donovani amastigotes.
-
Treatment Groups: Mice are randomized into vehicle control and this compound treatment groups.
-
Drug Administration: this compound is administered orally (e.g., by gavage) once or twice daily for a specified duration (e.g., 5 or 10 days).
-
Assessment of Parasite Burden: At the end of the treatment period, mice are euthanized, and the liver and spleen are collected. The parasite burden in these organs is determined by microscopic examination of Giemsa-stained tissue smears (Leishman-Donovan Units) or by quantitative PCR.
-
Data Analysis: The percentage reduction in parasite burden in the treated groups is calculated relative to the vehicle control group.
Table 4: In Vivo Efficacy of this compound in a Mouse Model of Visceral Leishmaniasis [1][3]
| Dose Regimen | Duration | % Reduction in Liver Parasite Burden |
| 25 mg/kg once daily (qd) | 5 days | >98% |
| 12.5 mg/kg twice daily (bid) | 5 days | >98% |
| 6.25 mg/kg twice daily (bid) | 10 days | >98% |
Stability Testing of Oral Tablet Formulation
This protocol follows general pharmaceutical guidelines.
-
Sample Storage: The 5 mg and 50 mg this compound tablets are stored under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions.
-
Time Points: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis: At each time point, the tablets are tested for appearance, assay of this compound, content of degradation products, dissolution, and water content.
-
Results: The tablet formulation has been shown to be stable for at least 12 months under long-term conditions and for 6 months under accelerated conditions.[4]
Visualizations
Caption: Preclinical development workflow for an oral formulation of this compound.
Caption: Mechanism of action of this compound in Leishmania.
References
- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]
- 3. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 4. This compound | DNDi [dndi.org]
Application Note: Quantification of DNDI-6174 in Murine Biomatrices using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of DNDI-6174 in various murine biomatrices, including K2EDTA plasma, skin, spleen, and liver. This compound is an investigational drug with antileishmanial properties, and this method was developed to support preclinical pharmacokinetic studies. The protocol outlined below provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Introduction
Leishmaniasis remains a significant global health issue with limited effective treatment options. This compound is a novel, orally active preclinical candidate for the treatment of visceral leishmaniasis that targets the cytochrome bc1 complex. To facilitate its development, a sensitive and reliable analytical method is required to quantify its concentration in biological samples. This UPLC-MS/MS method provides the necessary accuracy and precision for pharmacokinetic-pharmacodynamic modeling.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS)
-
Human K2EDTA plasma (surrogate matrix)
-
Collagenase A
-
Tert-methylbutyl ether
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
Sample Preparation
A liquid-liquid extraction procedure is employed for sample preparation.
-
Tissue Homogenization: Murine tissues (skin, spleen, liver) are pre-processed with collagenase A for superior homogenization and analyte extraction compared to mechanical disruption.
-
Protein Precipitation: For all biomatrices, protein precipitation is performed using tert-methylbutyl ether.
-
Extraction: The supernatant is collected, evaporated to dryness, and reconstituted in an appropriate solvent for UPLC-MS/MS analysis.
UPLC-MS/MS Method
Chromatographic Conditions
-
System: Waters Acquity UPLC system
-
Column: Standard C18 column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Elution: Gradient elution
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
Quantitative Data Summary
The method was validated for linearity, accuracy, precision, recovery, and matrix effect. Human K2EDTA plasma was utilized as a surrogate matrix.
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9967 |
| Accuracy (Bias) | -12.0% to 9.8% |
| Precision (RSD) | ≤ 12.5% |
| Recovery | 70.0% - 93.8% (RSD ≤ 4.0%) |
| Absolute Matrix Factor | 0.89 - 1.00 |
Stability
This compound was found to be stable under various conditions, including during tissue homogenization, in all investigated biomatrices.
Signaling Pathway of this compound
Application Notes and Protocols for Measuring DNDI-6174 Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNDI-6174 is a promising preclinical candidate for the treatment of visceral leishmaniasis and has also shown activity against Trypanosoma cruzi, the causative agent of Chagas disease.[1][2] A member of the pyrrolopyrimidine class, this compound exerts its antiparasitic effect through a novel mechanism of action: the inhibition of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][3][4] Specifically, it targets the Qi site of cytochrome b.[1] This document provides detailed protocols for measuring the in vitro activity of this compound, focusing on both its direct enzymatic inhibition and its efficacy in cell-based parasite viability assays.
Data Presentation
The following tables summarize the reported in vitro activity of this compound against various parasite species and its inhibitory effect on the target enzyme.
Table 1: In Vitro Potency of this compound against Leishmania Species
| Leishmania Species | Parasite Stage | EC50 (nM) | Reference |
| L. donovani | Amastigote | 40 - 210 | [2] |
| L. infantum | Amastigote | 40 - 210 | [2] |
Table 2: In Vitro Potency of this compound against Trypanosoma cruzi
| Trypanosoma cruzi Strain | Parasite Stage | Assay Type | EC50 (µM) | Reference |
| T. cruzi | Amastigote | Intracellular | Potent Activity Reported | [1] |
Table 3: Enzymatic Inhibition of Cytochrome bc1 Complex by this compound
| Parasite | Enzyme Complex | IC50 (nM) | Reference |
| L. donovani (promastigote lysate) | Cytochrome bc1 | 8 ± 1.7 | [1] |
| L. donovani (amastigote lysate) | Cytochrome bc1 | 2 ± 0.5 | [1] |
Experimental Protocols
Protocol 1: Leishmania donovani Cytochrome bc1 Complex Activity Assay
This biochemical assay directly measures the inhibitory effect of this compound on its molecular target. The assay monitors the reduction of cytochrome c, which is dependent on the activity of the cytochrome bc1 complex, using decylubiquinol as a substrate.[1][5]
Materials:
-
Leishmania donovani promastigotes or axenic amastigotes
-
Cell lysis buffer (e.g., digitonin-based for mitochondrial enrichment)
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 0.01% DDM
-
Decylubiquinol (DBH2)
-
Horse heart cytochrome c
-
This compound (and other inhibitors like Antimycin A as a positive control)
-
Spectrophotometer capable of kinetic reads at 550 nm
Procedure:
-
Preparation of Mitochondrial-Enriched Lysate:
-
Harvest logarithmic phase L. donovani promastigotes or axenic amastigotes by centrifugation.
-
Wash the parasite pellet with PBS.
-
Resuspend the parasites in a hypotonic lysis buffer to swell the cells, followed by gentle homogenization to rupture the cell membrane while keeping mitochondria intact.
-
Perform differential centrifugation to pellet and enrich the mitochondrial fraction.
-
Resuspend the mitochondrial pellet in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound (typically in a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Antimycin A).
-
Add the mitochondrial-enriched lysate to each well.
-
Add horse heart cytochrome c to each well.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate, decylubiquinol (DBH2).
-
Immediately begin monitoring the increase in absorbance at 550 nm in a spectrophotometer at a controlled temperature (e.g., 25°C). The increase in absorbance corresponds to the reduction of cytochrome c.
-
Record measurements kinetically over a defined period (e.g., every 30 seconds for 15 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each concentration of this compound.
-
Normalize the rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Leishmania donovani Intracellular Amastigote Viability Assay
This cell-based phenotypic assay determines the potency of this compound against the clinically relevant intracellular amastigote stage of L. donovani.
Materials:
-
Leishmania donovani promastigotes
-
Host cells (e.g., THP-1 human monocytic leukemia cell line or primary mouse peritoneal macrophages)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound
-
Amphotericin B (as a positive control)
-
DNA-binding fluorescent dye (e.g., Hoechst or DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Host Cell Plating and Differentiation:
-
Seed THP-1 cells in a 96-well imaging plate.
-
Induce differentiation into adherent macrophages by adding PMA and incubating for 48-72 hours.
-
Wash the cells to remove PMA and non-adherent cells.
-
-
Parasite Infection:
-
Infect the differentiated THP-1 macrophages with stationary-phase L. donovani promastigotes at a defined multiplicity of infection (MOI), for instance, 10 parasites per macrophage.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove any remaining extracellular promastigotes.
-
-
Compound Treatment:
-
Add fresh medium containing serial dilutions of this compound to the infected cells. Include a vehicle control and a positive control (Amphotericin B).
-
Incubate the plates for 96 hours.
-
-
Staining and Imaging:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Stain the nuclei and kinetoplasts of both host cells and parasites with a DNA-binding fluorescent dye.
-
-
Data Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the number of host cells and the number of intracellular amastigotes per cell.
-
Calculate the percentage of infected cells and the amastigote load per cell for each compound concentration.
-
Determine the EC50 value by plotting the percentage of parasite inhibition against the logarithm of the compound concentration.
-
Simultaneously, assess host cell toxicity by quantifying the number of host cell nuclei.
-
Protocol 3: Trypanosoma cruzi Intracellular Amastigote Viability Assay
This protocol is designed to measure the activity of this compound against the intracellular replicative stage of T. cruzi. This assay can be adapted for various readout methods, including high-content imaging or by using reporter gene-expressing parasites.
Materials:
-
Trypanosoma cruzi trypomastigotes (e.g., from an infected mammalian cell culture)
-
Host cells (e.g., Vero cells or L6 cells)
-
DMEM medium supplemented with FBS
-
This compound
-
Benznidazole (as a positive control)
-
For imaging: DNA-binding fluorescent dye (e.g., Hoechst or DAPI)
-
For reporter assay: T. cruzi strain expressing a reporter gene (e.g., β-galactosidase or luciferase) and the corresponding substrate.
Procedure:
-
Host Cell Plating:
-
Seed host cells (e.g., Vero cells) in a 96-well plate and incubate overnight to allow for adherence.
-
-
Parasite Infection:
-
Infect the host cell monolayer with tissue culture-derived T. cruzi trypomastigotes at a defined MOI (e.g., 5:1).
-
Incubate for a set period (e.g., 2-6 hours) to allow for host cell invasion.
-
Wash the wells thoroughly to remove extracellular trypomastigotes.
-
-
Compound Treatment:
-
Add fresh medium with serial dilutions of this compound. Include vehicle and positive controls (Benznidazole).
-
Incubate for a period that allows for amastigote replication (e.g., 72-96 hours).
-
-
Readout and Data Analysis:
-
Imaging-based readout:
-
Fix and stain the cells as described in Protocol 2.
-
Quantify the number of intracellular amastigotes per host cell using an imaging system.
-
Calculate the percentage of inhibition and determine the EC50.
-
-
Reporter-based readout (e.g., β-galactosidase):
-
Lyse the cells and add the colorimetric substrate (e.g., CPRG).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
The signal is proportional to the number of viable parasites.
-
Calculate the percentage of inhibition and determine the EC50.
-
-
Visualizations
References
- 1. A multi-species phenotypic screening assay for leishmaniasis drug discovery shows that active compounds display a high degree of species-specificity | DNDi [dndi.org]
- 2. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
DNDI-6174: Application Notes and Protocols for Inducing Sterile Cure in Preclinical Models of Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical efficacy and mechanism of action of DNDI-6174, a promising drug candidate for the treatment of visceral leishmaniasis (VL). The accompanying detailed protocols are intended to guide researchers in the design and execution of in vivo studies to evaluate the potential of this compound and similar compounds to induce a sterile cure.
Introduction
Visceral leishmaniasis, a severe systemic disease caused by Leishmania species such as L. donovani and L. infantum, remains a significant global health challenge. The current therapeutic options are limited by issues of toxicity, resistance, and cost. This compound is a novel pyrrolopyrimidine compound that has demonstrated potent activity against various Leishmania species.[1][2] It is the first inhibitor of the Leishmania cytochrome bc1 complex to advance to preclinical development, offering a new mechanism of action in the fight against this neglected tropical disease.[1][2] Preclinical studies have shown that this compound can significantly reduce parasite burden in animal models, with evidence suggesting the potential for achieving sterile cure.[3][4][5][6][7][8]
Mechanism of Action
This compound targets the Qi site of the cytochrome bc1 complex (complex III) in the mitochondrial respiratory chain of Leishmania parasites.[1][2] This inhibition disrupts the parasite's electron transport chain, leading to a collapse in mitochondrial membrane potential and a subsequent loss of ATP production, ultimately resulting in parasite death. This targeted action provides a promising safety profile, with preliminary studies showing no significant off-target effects.[1][3]
Caption: Mechanism of action of this compound.
Preclinical Efficacy Data
This compound has demonstrated significant efficacy in reducing parasite burden in both acute (murine) and chronic (hamster) models of visceral leishmaniasis. The data below summarizes the key findings from these preclinical studies.
In Vitro Activity
This compound exhibits potent activity against the amastigote stage of various Leishmania species, including strains resistant to current therapies.
| Leishmania Species | EC50 (nM) |
| L. donovani | 40 - 210 |
| L. infantum | 40 - 210 |
Data compiled from multiple sources.[9][10]
In Vivo Efficacy in Murine Model (L. donovani)
| Treatment Regimen | Duration | Parasite Burden Reduction (Liver) |
| 12.5 mg/kg, twice daily | 5 days | >98% |
| 25 mg/kg, once daily | 5 days | >98% |
| 6.25 mg/kg, twice daily | 10 days | >98% |
Data from studies in BALB/c mice.[1][2][10]
In Vivo Efficacy in Hamster Model (L. infantum)
| Treatment Regimen | Duration | Parasite Burden Reduction (Liver, Spleen, Bone Marrow) |
| 12.5 mg/kg, once daily | 5 days | >99% |
| 6.25 mg/kg, twice daily | 5 days | >99% |
In the hamster model, many treated animals had organs that were negative for parasites by culture, indicating a potential for sterile cure.[9][10]
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of this compound in established animal models of visceral leishmaniasis.
Parasite Culture and Preparation for Infection
Objective: To prepare stationary-phase Leishmania donovani promastigotes for infection of animal models.
Materials:
-
Leishmania donovani (e.g., MHOM/SD/62/1S-CL2D)
-
M199 medium or RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
-
Centrifuge
Protocol:
-
Culture L. donovani promastigotes in M199 or RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 26°C.
-
Maintain the parasite culture until it reaches the stationary phase (typically 5-7 days), characterized by a high proportion of metacyclic promastigotes.
-
Harvest the stationary-phase promastigotes by centrifugation at 2,000 x g for 10 minutes at 4°C.
-
Wash the parasite pellet three times with sterile PBS to remove residual culture medium.
-
Resuspend the final pellet in sterile PBS and determine the parasite concentration using a hemocytometer.
-
Adjust the final concentration to 2 x 10^7 parasites/mL for murine studies or as required for the hamster model.
In Vivo Efficacy in the BALB/c Mouse Model of Visceral Leishmaniasis
Objective: To evaluate the efficacy of this compound in an acute model of visceral leishmaniasis.
Caption: Experimental workflow for the murine model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Prepared L. donovani promastigote suspension
-
This compound formulated for oral administration (e.g., in a suitable vehicle such as 0.5% methylcellulose)
-
Vehicle control
-
Oral gavage needles
-
Surgical instruments for dissection
-
Materials for parasite burden quantification (see Protocol 4)
Protocol:
-
Infect BALB/c mice intravenously via the lateral tail vein with 1 x 10^7 stationary-phase L. donovani promastigotes in a volume of 100 µL.
-
Seven days post-infection, randomly assign mice to treatment and control groups.
-
Administer this compound orally by gavage according to the desired dosing regimen (e.g., 25 mg/kg once daily for 5 days).
-
Administer the vehicle control to the control group following the same schedule.
-
Monitor the health of the animals daily.
-
At the end of the treatment period (e.g., day 14 post-infection), euthanize the mice by an approved method.
-
Aseptically harvest the liver and spleen and weigh the organs.
-
Proceed with parasite burden quantification.
In Vivo Efficacy in the Golden Hamster Model of Visceral Leishmaniasis
Objective: To assess the efficacy of this compound in a chronic, progressive model of visceral leishmaniasis that more closely mimics human disease.
Materials:
-
Male Golden Syrian hamsters (4-6 weeks old)
-
Leishmania infantum or L. donovani amastigotes (preferred) or promastigotes
-
This compound formulated for oral administration
-
Vehicle control
-
Surgical instruments for dissection
-
Materials for parasite burden quantification (see Protocol 4)
Protocol:
-
Infect hamsters via intracardiac injection with approximately 1 x 10^7 L. infantum or L. donovani amastigotes.
-
Allow the infection to establish for 4-8 weeks to ensure a chronic infection.
-
Initiate treatment with orally administered this compound or vehicle control for the specified duration (e.g., 5-10 days).
-
Monitor the animals for clinical signs of disease (e.g., weight loss, splenomegaly).
-
At the end of the study, euthanize the hamsters and aseptically harvest the liver, spleen, and bone marrow.
-
Quantify the parasite burden in the harvested tissues.
Quantification of Parasite Burden
Objective: To determine the number of viable parasites in the liver, spleen, and bone marrow of infected animals.
A. Limiting Dilution Assay (LDA):
-
Homogenize a pre-weighed portion of the liver and spleen in a suitable medium (e.g., Schneider's insect medium).
-
Prepare serial dilutions of the tissue homogenate in a 96-well plate containing culture medium.
-
Incubate the plates at 26°C for 7-10 days.
-
Examine the plates under an inverted microscope for the presence of motile promastigotes.
-
The parasite burden is calculated based on the highest dilution at which parasites are observed, expressed as Leishman-Donovan Units (LDU).
B. Quantitative PCR (qPCR):
-
Extract DNA from a pre-weighed portion of the homogenized tissues.
-
Perform qPCR using primers and probes specific for a Leishmania gene (e.g., kDNA or 18S rRNA).
-
Generate a standard curve using known amounts of Leishmania DNA to quantify the parasite number in the tissue samples.
C. Giemsa Staining of Tissue Imprints:
-
Make impression smears of the liver and spleen on microscope slides.
-
Fix the smears with methanol and stain with Giemsa stain.
-
Count the number of amastigotes per 500 host cell nuclei under a light microscope.
-
Calculate the parasite burden as LDU, which is the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
Safety and Toxicology
Preliminary safety studies, including a 14-day exploratory toxicology study in rats, have not identified any significant safety concerns for this compound.[1][3] Further comprehensive preclinical toxicology studies have been completed to support its progression to clinical trials.[11]
Conclusion
This compound is a promising preclinical candidate for the oral treatment of visceral leishmaniasis. Its novel mechanism of action, potent in vivo efficacy in both murine and hamster models, and the potential to induce sterile cure position it as a significant advancement in the search for new, effective, and patient-friendly therapies for this devastating disease. The provided protocols offer a framework for the continued investigation of this compound and other novel anti-leishmanial compounds.
References
- 1. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parasite Burden Measurement in the Leishmania major Infected Mice by Using the Direct Fluorescent Microscopy, Limiting Dilution Assay, and Real-Time PCR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | DNDi [dndi.org]
- 6. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for DNDI-6174 in Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of DNDI-6174 in drug combination studies for the treatment of visceral leishmaniasis (VL). This compound is a promising preclinical candidate with a novel mechanism of action, making it an ideal component for combination therapies aimed at improving efficacy, reducing treatment duration, and preventing the emergence of drug resistance.
This compound, a pyrrolopyrimidine derivative, is the first inhibitor of the Leishmania cytochrome bc1 complex to advance to preclinical development for VL.[1][2] Its unique target in the parasite's mitochondrial electron transport chain provides a strong rationale for its use in combination with existing antileishmanial drugs that have different mechanisms of action.[1] This approach is a key strategy of the Drugs for Neglected Diseases initiative (DNDi) to develop safer, more effective, and field-adapted treatments for leishmaniasis.[1]
Rationale for Combination Therapy
The primary goals for combining this compound with other antileishmanial agents are:
-
Enhanced Efficacy: Achieving a synergistic or additive effect, leading to a greater reduction in parasite burden than either drug alone.
-
Dose Reduction: Lowering the required doses of one or both drugs, potentially reducing toxicity and side effects.
-
Reduced Treatment Duration: Shortening the course of therapy to improve patient compliance and reduce costs.
-
Prevention of Resistance: The use of two drugs with different mechanisms of action makes it more difficult for the parasite to develop resistance.
This compound has shown potent activity against various Leishmania species, including strains resistant to current therapies, further highlighting its potential in combination regimens.[1]
Signaling Pathway of this compound
This compound targets the cytochrome bc1 (complex III) of the Leishmania mitochondrial electron transport chain. Specifically, it interacts with the Qi site of cytochrome b.[1] This inhibition disrupts the parasite's cellular respiration, leading to a decrease in ATP production and ultimately parasite death.
Figure 1: Mechanism of action of this compound.
Quantitative Data from Preclinical Studies (Monotherapy)
The following table summarizes the potent in vitro and in vivo activity of this compound as a single agent. This data provides a baseline for designing and interpreting drug combination studies.
| Parameter | Leishmania Species | Value | Reference |
| In Vitro IC50 (Axenic Amastigotes) | L. donovani | 2 ± 0.5 nM | [1] |
| In Vitro IC50 (Promastigotes) | L. donovani | 8 ± 1.7 nM | [1] |
| In Vivo Efficacy (Murine Model) | L. donovani | >98% parasite reduction | [1] |
| (12.5 mg/kg bid, 5 days) | |||
| In Vivo Efficacy (Hamster Model) | L. infantum | >99% parasite reduction | [3] |
| (12.5 mg/kg qd, 5 days) |
Experimental Protocols for Drug Combination Studies
Detailed methodologies for key in vitro and in vivo experiments to assess the interaction between this compound and other antileishmanial drugs are provided below.
In Vitro Synergy Testing: Checkerboard Assay
This protocol describes a standard checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two drugs.
Figure 2: Workflow for the in vitro checkerboard assay.
Protocol:
-
Drug Preparation: Prepare stock solutions of this compound and the partner drug (e.g., miltefosine, amphotericin B) in a suitable solvent (e.g., DMSO). Create a series of 2-fold dilutions for each drug.
-
Plate Setup: In a 96-well microtiter plate, dispense the dilutions of this compound along the x-axis and the partner drug along the y-axis. This creates a matrix of drug concentrations. Include wells with each drug alone and no-drug controls.
-
Parasite Preparation: Culture Leishmania donovani intracellular amastigotes in infected macrophages. Harvest and resuspend the amastigotes to a final concentration of 2 x 10^5 cells/mL in appropriate culture medium.
-
Inoculation: Add the amastigote suspension to each well of the 96-well plate.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Growth Measurement: Assess parasite viability using a suitable method, such as the resazurin reduction assay.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in each combination.
-
Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Hypothetical In Vitro Synergy Data:
The following table presents hypothetical results from a checkerboard assay of this compound in combination with miltefosine.
| Drug Combination | MIC Alone (nM) | MIC in Combination (nM) | FICI | Interaction |
| This compound | 2.0 | 0.5 | 0.5 | Synergy |
| Miltefosine | 2000 | 500 |
In Vivo Combination Efficacy Study
This protocol outlines an in vivo study in a murine model of visceral leishmaniasis to evaluate the efficacy of this compound in combination with a partner drug.
Figure 3: Workflow for the in vivo combination efficacy study.
Protocol:
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Infection: Infect mice intravenously with 1 x 10^7 Leishmania donovani amastigotes.
-
Treatment Groups: At day 14 post-infection, randomize mice into the following groups (n=5-8 per group):
-
Vehicle control
-
This compound alone (sub-optimal dose)
-
Partner drug alone (sub-optimal dose)
-
This compound + partner drug
-
-
Drug Administration: Administer drugs orally (for this compound and miltefosine) or via the appropriate route for the partner drug for 5 consecutive days.
-
Efficacy Assessment: At day 7 post-treatment completion, euthanize the mice.
-
Parasite Burden Determination:
-
Aseptically remove the liver and spleen.
-
Prepare Giemsa-stained impression smears from a weighed portion of each organ.
-
Determine the parasite burden by microscopy and express it as Leishman-Donovan Units (LDU): LDU = (number of amastigotes / number of host cell nuclei) x organ weight in mg.
-
-
Data Analysis: Calculate the percentage inhibition of parasite burden for each treatment group compared to the vehicle control group. Analyze for statistically significant differences between the combination group and the monotherapy groups.
Hypothetical In Vivo Efficacy Data:
This table illustrates potential outcomes from an in vivo combination study of this compound and paromomycin.
| Treatment Group (dose, mg/kg) | Mean Liver LDU ± SD | % Inhibition |
| Vehicle Control | 2500 ± 350 | - |
| This compound (6.25) | 1250 ± 200 | 50% |
| Paromomycin (50) | 1500 ± 250 | 40% |
| This compound (6.25) + Paromomycin (50) | 250 ± 75 | 90% |
Drug-Drug Interaction Considerations
Early assessment of drug-drug interaction potential is crucial. In vitro studies have shown that this compound exhibits moderate inhibition of CYP1A2 (IC50 of 5.1 µM) and CYP3A4/5 (IC50 of 12.3 µM).[1] This information should be considered when selecting a partner drug, as co-administration with drugs metabolized by these enzymes could lead to altered pharmacokinetic profiles. Further clinical studies are required to determine the clinical significance of these findings.
Conclusion
This compound's novel mechanism of action, potent antileishmanial activity, and favorable preclinical profile make it a strong candidate for inclusion in combination therapies for visceral leishmaniasis. The protocols and data presented here provide a framework for the continued investigation of this compound in combination regimens, with the ultimate goal of developing a new, effective, and accessible treatment for this neglected disease.
References
DNDI-6174: A Novel Probe for Interrogating Leishmania Mitochondrial Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DNDI-6174 is a potent and selective inhibitor of the Leishmania cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain.[1][2][3] This novel pyrrolopyrimidine derivative has emerged from phenotypic screening campaigns and subsequent medicinal chemistry optimization as a promising preclinical candidate for the treatment of visceral leishmaniasis (VL).[1][4] Its specific mechanism of action makes it an invaluable tool for studying the fundamental aspects of Leishmania mitochondrial function and for the discovery and development of new anti-leishmanial drugs. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in assessing parasite mitochondrial viability and function.
Mechanism of Action
This compound targets the Qi site of cytochrome b, a critical subunit of the cytochrome bc1 complex.[1][2] This inhibition disrupts the electron flow from ubiquinol to cytochrome c, thereby collapsing the mitochondrial membrane potential, inhibiting ATP synthesis, and ultimately leading to parasite death. Resistance to this compound has been linked to mutations within the cytochrome b gene, further confirming its specific target.[2]
Data Presentation
In Vitro Efficacy of this compound
| Leishmania Species | Stage | Assay | IC50 / EC50 (nM) | Reference |
| L. donovani | Amastigote | 40 - 210 | [2] | |
| L. infantum | Amastigote | 40 - 210 | [2] | |
| L. donovani | Promastigote | Complex III Activity | 8 ± 1.7 | [1] |
| L. donovani | Axenic Amastigote | Complex III Activity | 2 ± 0.5 | [1] |
In Vivo Efficacy of this compound in VL Models
| Animal Model | Leishmania Species | Dosing Regimen | Parasite Burden Reduction | Reference |
| Mouse (acute) | L. donovani / L. infantum | 12.5 mg/kg bid for 5 days | >98% (liver) | [1][2] |
| Mouse (acute) | L. donovani / L. infantum | 25 mg/kg qd for 5 days | >98% (liver) | [1][2] |
| Mouse (acute) | L. donovani / L. infantum | 6.25 mg/kg bid for 10 days | >98% (liver) | [1][2] |
| Hamster (chronic) | L. infantum | 12.5 mg/kg qd for 5 days | >99% (liver, spleen, bone marrow) | [2] |
Mandatory Visualizations
Caption: this compound mechanism of action in Leishmania.
Caption: Experimental workflow for evaluating mitochondrial function.
Caption: this compound drug discovery and development process.
Experimental Protocols
In Vitro Cytotoxicity Assay against Intracellular Leishmania Amastigotes
This protocol determines the 50% inhibitory concentration (IC50) of this compound against intracellular amastigotes.
Materials:
-
Leishmania donovani (or other relevant species)
-
Macrophage cell line (e.g., J774A.1, THP-1)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Resazurin solution
-
96-well plates
Procedure:
-
Seed macrophages in a 96-well plate at a density that allows for the formation of a confluent monolayer.
-
Incubate the plate to allow macrophage adherence.
-
Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate to allow for phagocytosis of promastigotes and their transformation into amastigotes.
-
Wash the wells to remove non-phagocytosed parasites.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the this compound dilutions to the infected macrophages. Include appropriate controls (uninfected cells, infected untreated cells, and vehicle control).
-
Incubate the plate for 72 hours.
-
Add resazurin solution to each well and incubate until a color change is observed.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol measures the oxygen consumption rate (OCR) to assess the effect of this compound on mitochondrial respiration.
Materials:
-
Leishmania promastigotes
-
Seahorse XF Analyzer and consumables (culture plates, cartridges)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed Leishmania promastigotes onto a Seahorse XF culture plate coated with an appropriate adhesive (e.g., poly-D-lysine).
-
Allow the cells to adhere.
-
Replace the culture medium with the Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Prepare the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds.
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the assay.
-
Measure the basal OCR.
-
Inject this compound and measure the subsequent change in OCR.
-
Inject the mitochondrial stress test compounds sequentially to determine key parameters of mitochondrial function (e.g., ATP-linked respiration, maximal respiration, spare respiratory capacity).
-
Analyze the data to quantify the inhibitory effect of this compound on mitochondrial respiration.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential induced by this compound. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically compromised cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Leishmania promastigotes
-
JC-1 dye
-
This compound
-
FCCP (a positive control for mitochondrial depolarization)
-
Fluorescence microscope or flow cytometer
-
96-well plates (for microscopy) or flow cytometry tubes
Procedure:
-
Culture Leishmania promastigotes to the desired density.
-
Treat the parasites with various concentrations of this compound for a specified period. Include untreated and FCCP-treated controls.
-
Incubate the cells with JC-1 dye in the dark.
-
Wash the cells to remove excess dye.
-
Analyze the cells using either a fluorescence microscope or a flow cytometer.
-
Microscopy: Observe the shift from red to green fluorescence in treated cells compared to controls.
-
Flow Cytometry: Quantify the populations of cells with high (red fluorescence) and low (green fluorescence) ΔΨm.
-
-
Calculate the ratio of red to green fluorescence to determine the extent of mitochondrial depolarization.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the Cytochrome bc1 Complex of Leishmania Parasites for Discovery of Novel Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of DNDI-6174 in Resistant Leishmania Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental use of DNDI-6174, a novel preclinical candidate for the treatment of visceral and cutaneous leishmaniasis. This compound is a potent inhibitor of the Leishmania cytochrome bc1 (complex III) of the mitochondrial electron transport chain, demonstrating efficacy against various Leishmania species, including strains resistant to current therapies.
Introduction
Leishmaniasis is a neglected tropical disease with limited treatment options, further complicated by the emergence of drug-resistant parasite strains. This compound, a pyrrolopyrimidine derivative, offers a promising new mechanism of action by targeting the Qi site of cytochrome b in Leishmania mitochondria.[1] This document outlines the essential in vitro and in vivo experimental procedures to evaluate the efficacy and mechanism of action of this compound against drug-resistant Leishmania strains.
Data Presentation
In Vitro Efficacy of this compound Against Susceptible and Resistant Leishmania Strains
| Leishmania Species/Strain | Resistance Profile | EC50 (nM) | Reference |
| L. donovani (MHOM/ET/67/HU3) | Wild-Type | 40 - 210 | [2] |
| L. donovani | Miltefosine-Resistant | Active (EC50 not specified) | [1] |
| L. donovani | Paromomycin-Resistant | Active (EC50 not specified) | [1] |
| L. infantum (MHOM/MA/67/ITMAP263) | Wild-Type | 40 - 210 | [2] |
In Vivo Efficacy of this compound in Animal Models of Visceral Leishmaniasis
| Animal Model | Leishmania Species | Dosing Regimen | Parasite Burden Reduction (%) | Reference |
| BALB/c Mice | L. donovani | 12.5 mg/kg bid, 5 days | >98% (Liver) | [1][2] |
| BALB/c Mice | L. donovani | 25 mg/kg qd, 5 days | >98% (Liver) | [1][2] |
| BALB/c Mice | L. donovani | 6.25 mg/kg bid, 10 days | >98% (Liver) | [1] |
| Golden Hamsters | L. infantum | 12.5 mg/kg qd, 5 days | >99% (Liver, Spleen, Bone Marrow) | [2] |
| Golden Hamsters | L. infantum | 6.25 mg/kg bid, 5 days | >99% (Liver, Spleen, Bone Marrow) | [2] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the cytochrome bc1 complex in the Leishmania mitochondrion. This disruption of the electron transport chain leads to a cascade of downstream effects culminating in parasite death.
Experimental Protocols
In Vitro Susceptibility Testing of this compound against Intracellular Leishmania Amastigotes
This protocol details the determination of the half-maximal effective concentration (EC50) of this compound against intracellular amastigotes in a macrophage cell line.
Methodology:
-
Macrophage Culture: Culture murine peritoneal exudate cells or a suitable macrophage cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. Plate the cells in 96-well plates and allow them to adhere.
-
Parasite Culture: Culture Leishmania promastigotes (wild-type or resistant strains) in M199 medium with 10% FBS at 26°C until they reach the stationary phase.
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1.
-
Incubation and Washing: Incubate the infected cells for 24 hours at 37°C in 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes. After incubation, wash the wells to remove any remaining extracellular promastigotes.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate culture medium and add them to the infected macrophage cultures. Include appropriate controls (untreated infected cells and a reference drug like miltefosine or amphotericin B).
-
Incubation: Incubate the treated plates for 72 hours at 37°C in 5% CO2.
-
Quantification of Intracellular Parasites:
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by light microscopy.
-
Alternatively, use a fluorescent DNA-binding dye (e.g., DAPI) and high-content imaging for automated quantification.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of parasite inhibition against the drug concentration using a suitable software (e.g., GraphPad Prism).
Generation of this compound Resistant Leishmania Promastigotes
This protocol describes the in vitro selection of this compound resistant Leishmania promastigotes through continuous drug pressure.
Methodology:
-
Initial Exposure: Start with a wild-type Leishmania donovani promastigote culture at a density of 1 x 10^6 cells/mL. Introduce this compound at a sub-lethal concentration (e.g., EC50).
-
Stepwise Increase in Drug Concentration: Monitor the culture for growth. Once the parasites adapt and resume normal growth, gradually increase the concentration of this compound in a stepwise manner.
-
Passaging: Passage the parasites regularly in the presence of the drug.
-
Clonal Selection: Once a resistant population is established (e.g., can tolerate >10-fold the initial EC50), perform single-cell cloning by limiting dilution to obtain clonal resistant lines.
-
Phenotypic Characterization: Determine the EC50 of the resistant clones to this compound and other anti-leishmanial drugs to assess cross-resistance.
-
Genotypic Characterization: Perform whole-genome sequencing to identify mutations, particularly in the cytochrome b gene, that may be responsible for the resistance phenotype.
In Vivo Efficacy of this compound in a Murine Model of Visceral Leishmaniasis
This protocol outlines the assessment of this compound's efficacy in a BALB/c mouse model of visceral leishmaniasis.
Methodology:
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Infection: Infect mice intravenously via the lateral tail vein with 1 x 10^7 Leishmania donovani amastigotes.
-
Drug Formulation and Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% hydroxypropylmethylcellulose, 0.2% Tween 80). Administer the drug orally by gavage once or twice daily for 5 to 10 consecutive days, starting at a specific time point post-infection (e.g., day 7).
-
Experimental Groups:
-
Group 1: Infected and treated with this compound (various dosing regimens).
-
Group 2: Infected and treated with the vehicle only (negative control).
-
Group 3: Infected and treated with a standard drug (e.g., miltefosine) (positive control).
-
-
Assessment of Parasite Burden: At the end of the treatment period (or a specified time after), euthanize the mice. Aseptically remove the liver and spleen.
-
Leishman-Donovan Units (LDU): Prepare Giemsa-stained impression smears of the liver and spleen. Calculate the LDU by multiplying the number of amastigotes per 1000 host cell nuclei by the organ weight in grams.
-
Quantitative PCR (qPCR): Extract DNA from a weighed portion of the organs and quantify the parasite load by qPCR targeting a Leishmania-specific gene (e.g., kDNA).
-
-
Data Analysis: Express the efficacy of this compound as the percentage of parasite burden reduction in the treated groups compared to the vehicle-treated control group.
Conclusion
This compound represents a significant advancement in the pipeline for new anti-leishmanial drugs, particularly for its activity against resistant strains. The protocols provided herein offer a standardized framework for researchers to evaluate its efficacy and further investigate its mechanism of action. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the development of this promising new therapeutic agent.
References
Troubleshooting & Optimization
Overcoming DNDI-6174 solubility issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for overcoming challenges related to the in vitro solubility of DNDI-6174, a promising preclinical candidate for visceral leishmaniasis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a preclinical drug candidate belonging to the pyrrolopyrimidine class that targets the cytochrome bc1 complex of Leishmania parasites.[1] While it shows potent in vitro activity, it is characterized by low solubility in physiologically relevant aqueous media, which can pose challenges in obtaining reliable and reproducible results in in vitro experiments.[1]
Q2: What are the known solubility characteristics of this compound?
A2: The free base form of this compound has low aqueous solubility. To address this, a hydrobromide (HBr) salt of this compound was developed, which exhibits significantly improved solubility characteristics.[2] For detailed quantitative data, please refer to the "Data Presentation" section below.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a primary stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. For most in vitro assays, this high-concentration stock is then serially diluted to the final desired concentration in the appropriate assay medium.
Q4: What is the maximum recommended concentration of DMSO in cell-based assays?
A4: To minimize solvent-induced toxicity and off-target effects, the final concentration of DMSO in cell-based assays should generally be kept at or below 1%, with an ideal concentration of less than 0.5%. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any potential effects of the solvent.
Q5: I am observing precipitation of this compound in my assay plate. What should I do?
A5: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with poorly soluble compounds. Please refer to the "Troubleshooting Guide" for a step-by-step approach to resolve this issue.
Data Presentation
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 420.48 g/mol | [1] |
| cLogP | 3.5 | [1] |
| Aqueous Solubility | ||
| pH 7.4 | 1 µg/mL | [1] |
| HBr Salt Form | ||
| Solubility | Very good | [2] |
Note: Specific quantitative solubility data for the HBr salt form is not publicly available in the reviewed literature. However, its development was specifically to overcome the low solubility of the free base.
Experimental Protocols
Below are detailed methodologies for key in vitro experiments involving this compound.
Protocol 1: Leishmania donovani Axenic Amastigote Viability Assay
This protocol is adapted from the methods described in Braillard et al., Science Translational Medicine, 2023.[1]
1. Preparation of this compound Stock Solution:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Ensure the compound is completely dissolved by gentle vortexing.
2. Assay Procedure:
- Culture L. donovani axenic amastigotes in MAA/20 medium at 37°C with 5% CO2.
- Seed 2 x 10^5 parasites per well in a 96-well plate.
- Prepare serial dilutions of the this compound stock solution in the assay medium. The final DMSO concentration should not exceed 0.5%.
- Add the diluted this compound to the wells containing the parasites. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., pentamidine).
- Incubate the plates for 72 hours at 37°C with 5% CO2.
- Add a viability reagent (e.g., resazurin) and incubate for a further 4-6 hours.
- Measure the fluorescence or absorbance according to the viability reagent manufacturer's instructions.
- Calculate the EC50 values using a suitable data analysis software.
Protocol 2: Inhibition of Leishmania donovani Cytochrome bc1 Complex
This protocol is based on the methodology for assessing the inhibition of mitochondrial complex III.[1]
1. Preparation of Mitochondrial Lysates:
- Harvest L. donovani promastigotes or axenic amastigotes.
- Prepare mitochondrial-enriched cell lysates using standard cell fractionation techniques.
2. Enzymatic Assay:
- The assay buffer should contain a suitable buffer (e.g., potassium phosphate), a substrate (e.g., decylubiquinol), and an acceptor (e.g., cytochrome c).
- Prepare serial dilutions of this compound in the assay buffer from the 10 mM DMSO stock. The final DMSO concentration should be kept constant and minimal.
- Add the diluted this compound to the mitochondrial lysate.
- Initiate the reaction by adding the substrate.
- Monitor the reduction of cytochrome c spectrophotometrically at 550 nm.
- Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
-
Question: I see a precipitate forming in my assay wells after adding the this compound solution. How can I prevent this?
-
Answer: This is likely due to the low aqueous solubility of the compound. Here are several steps you can take to mitigate this:
-
Lower the Final Concentration: If your experimental design allows, try testing a lower concentration range of this compound.
-
Increase the DMSO Concentration (with caution): You can try slightly increasing the final DMSO concentration in your assay, but be mindful of the potential for solvent toxicity. Always include a vehicle control with the corresponding DMSO concentration.
-
Use the HBr Salt Form: If available, using the HBr salt of this compound is the most effective solution, as it was specifically developed for improved solubility.[2]
-
Sonication: Briefly sonicating the intermediate dilutions of the compound in the aqueous buffer before adding it to the final assay plate may help to dissolve small precipitates.
-
Pre-warming the Assay Medium: Gently warming the assay medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Issue 2: High variability in assay results.
-
Question: My EC50/IC50 values for this compound are inconsistent between experiments. What could be the cause?
-
Answer: High variability can often be linked to inconsistent solubility.
-
Ensure Complete Dissolution of Stock: Before each experiment, visually inspect your 10 mM DMSO stock solution to ensure there is no precipitate. If you see any solids, gently warm the solution and vortex until it is clear.
-
Consistent Pipetting Technique: When preparing serial dilutions, ensure accurate and consistent pipetting, especially with the viscous DMSO stock.
-
Standardize Incubation Times: Adhere strictly to the incubation times specified in the protocol, as prolonged incubation could potentially lead to compound degradation or precipitation.
-
Visualizations
Caption: Mechanism of action of this compound in Leishmania.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: DNDI-6174 In Vivo Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of DNDI-6174 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a preclinical candidate developed for the treatment of visceral and cutaneous leishmaniasis. It belongs to the pyrrolopyrimidine chemical class and functions as an inhibitor of the Leishmania cytochrome bc1 (complex III) in the mitochondrial electron transport chain.[1][2][3] This inhibition disrupts the parasite's energy production, leading to its death.
Q2: What are the recommended starting doses for this compound in preclinical models of leishmaniasis?
A2: Based on preclinical studies, effective dosage regimens have been established for mouse and hamster models of visceral leishmaniasis. For BALB/c mice, a dose of 12.5 mg/kg administered twice daily (bid) or 25 mg/kg once daily (qd) for 5 consecutive days has been shown to reduce liver parasite burden by over 98%.[1][2] In the hamster model, the minimum efficacious daily dose is 12.5 mg/kg qd for 5 days or 6.25 mg/kg bid for 5 days.[1][2]
Q3: What is the known safety profile of this compound in animals?
A3: Preliminary safety studies, including a 14-day exploratory toxicology study in rats, have not identified any significant safety concerns.[1][4][5] Pivotal 28-day toxicity studies have supported the administration of this compound for up to 14 consecutive days in humans, with a no-observed-adverse-effect-level (NOAEL) and safety margin established.[6][7]
Q4: How can this compound be quantified in biological samples?
A4: A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is available for the quantification of this compound in various murine biomatrices, including plasma, skin, spleen, and liver.[8][9] This method is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.
Q5: What is the current developmental stage of this compound?
A5: this compound has successfully completed preclinical development and has been nominated as a clinical candidate.[6][7] It is being investigated for the treatment of both visceral and cutaneous leishmaniasis.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lower than expected efficacy | Suboptimal Dosage: The dose may be too low for the specific animal model or Leishmania strain. | Refer to the established efficacious doses in the data tables. Consider a dose-escalation study to determine the optimal dose for your specific experimental conditions. |
| Drug Administration Issues: Improper administration (e.g., incomplete oral gavage) can lead to reduced drug exposure. | Ensure proper training in animal handling and dosing techniques. For oral administration, verify the formulation is stable and homogenous. | |
| Pharmacokinetic Variability: Differences in animal strain, age, or health status can affect drug metabolism and clearance. | Utilize the validated UPLC-MS/MS method to measure plasma and tissue concentrations of this compound to correlate exposure with efficacy.[8][9] | |
| Drug Resistance: The Leishmania strain used may have reduced susceptibility to this compound. | Test the in vitro susceptibility of your Leishmania strain to this compound. Resistance has been associated with mutations in the Qi site of cytochrome b.[2] | |
| Signs of Toxicity (e.g., weight loss, lethargy) | High Dosage: The administered dose may be approaching toxic levels. | Reduce the dosage or consider a different dosing schedule (e.g., splitting the daily dose). Monitor animals closely for any adverse effects. |
| Vehicle Toxicity: The vehicle used to formulate this compound may be causing adverse effects. | Conduct a vehicle-only control group to assess the tolerability of the formulation vehicle. | |
| Off-target Effects: Although preliminary safety studies are promising, unexpected off-target effects can occur. | If toxicity is observed at expected therapeutic doses, consider further toxicology assessments. | |
| Variability in Experimental Results | Inconsistent Animal Model: Lack of standardization in the infection protocol (e.g., inoculum size, infection route) can lead to variable parasite burdens. | Standardize the infection protocol and ensure all animals have a consistent level of infection before starting treatment. |
| Formulation Inconsistency: Improperly prepared or stored drug formulation can lead to inconsistent dosing. | Prepare fresh formulations for each experiment and ensure thorough mixing. Store the compound and its formulations under recommended conditions. |
Quantitative Data Summary
Table 1: Efficacy of this compound in Murine Models of Visceral Leishmaniasis [1][2]
| Animal Model | Dosing Regimen | Duration | Efficacy (% reduction in liver parasite burden) |
| BALB/c mice | 12.5 mg/kg bid | 5 days | >98% |
| BALB/c mice | 25 mg/kg qd | 5 days | >98% |
| BALB/c mice | 6.25 mg/kg bid | 10 days | >98% |
Table 2: Efficacy of this compound in Hamster Models of Visceral Leishmaniasis [1][2]
| Animal Model | Dosing Regimen | Duration | Efficacy (% reduction in parasite burden in liver, spleen, and bone marrow) |
| Golden Syrian hamsters | 12.5 mg/kg qd | 5 days | >99% |
| Golden Syrian hamsters | 6.25 mg/kg bid | 5 days | >99% |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Murine Model of Visceral Leishmaniasis
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Infection: Intravenously infect mice with 1-2 x 107Leishmania donovani or Leishmania infantum amastigotes.
-
Treatment Initiation: Begin treatment 7-14 days post-infection.
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water).
-
Dosing: Administer this compound orally via gavage at the desired dose and schedule (e.g., 12.5 mg/kg bid or 25 mg/kg qd for 5 days). Include a vehicle control group.
-
Efficacy Endpoint: Euthanize mice 24 hours after the last dose.
-
Parasite Burden Determination: Aseptically remove the liver and spleen. Prepare tissue homogenates and determine the parasite burden using microscopic counting of Giemsa-stained smears or by limiting dilution assay.
-
Data Analysis: Express parasite burden as Leishman-Donovan Units (LDUs) or the number of parasites per gram of tissue. Calculate the percentage inhibition of parasite growth compared to the vehicle-treated control group.
Visualizations
Caption: Mechanism of action of this compound targeting the parasite's cytochrome bc1 complex.
Caption: Experimental workflow for optimizing this compound dosage in vivo.
References
- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 3. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | DNDi [dndi.org]
- 7. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]
- 8. Quantitative analysis of this compound using UPLC-MS/MS: A preclinical target site pharmacokinetic study | DNDi [dndi.org]
- 9. Quantitative analysis of this compound using UPLC-MS/MS : A preclinical target site pharmacokinetic study [diva-portal.org]
DNDI-6174 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of DNDI-6174 in various experimental contexts. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the established stability of the this compound active pharmaceutical ingredient (API)?
A1: The Good Manufacturing Practice (GMP) grade material of this compound has demonstrated acceptable stability for up to 18 months under specified storage conditions.[1][2]
Q2: How stable are the tablet formulations of this compound?
A2: The 5 mg and 50 mg tablet formulations of this compound have been shown to be stable for at least 12 months under long-term stability conditions and for 6 months under accelerated stability conditions.[1][2][3] All ongoing stability studies for the tablet formulations have been reported as successful.[3]
Q3: What is the recommended storage for this compound?
A3: While specific storage temperatures are not publicly detailed, standard practice for solid pharmaceutical compounds is to store them in well-closed containers at controlled room temperature, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is often recommended. Users should refer to the documentation provided with their specific batch of this compound.
Q4: Is this compound stable in biological matrices?
A4: this compound has been found to be stable in various murine biomatrices, including K2EDTA plasma, skin, spleen, and liver, under conditions required for bioanalytical testing using UPLC-MS/MS.[4] This includes stability during tissue homogenization.[4] The compound's stability in plasma was also maintained during dialysis experiments where the pH was controlled at 7.4 ± 0.1.[5]
Q5: How soluble is this compound?
A5: this compound is characterized as having low solubility in physiologically relevant biological media.[5] An HBr salt form was selected during development to improve its solubility, scalability, and manufacturability.[1] It has a solubility-limited absorbable dose of approximately 35 mg, suggesting that for high oral doses, formulation strategies may be necessary to enhance absorption.[5][6]
Q6: Is this compound metabolically stable?
A6: Yes, this compound is reported to have good metabolic stability.[5][7][8] Its metabolism has been assessed in vitro using liver microsomes and cryopreserved hepatocytes from various species.[5]
Troubleshooting Guide
Issue: I am observing inconsistent results in my in vitro assays.
Possible Cause: Degradation of this compound in your experimental setup.
Recommendations:
-
pH Sensitivity: The stability of this compound at pH values other than physiological pH (7.4) is not extensively documented in public literature. If your media is acidic or basic, consider performing a preliminary stability check.
-
Solvent Effects: Ensure the solvent used to dissolve and dilute this compound is compatible and does not cause degradation. It is advisable to prepare fresh solutions for each experiment.
-
Temperature Fluctuations: Avoid repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use volumes to maintain integrity.
-
Light Exposure: As a general precaution for investigational compounds, protect solutions from direct light, especially during long incubation periods.
Issue: I am unsure how to prepare my this compound stock solutions.
Recommendations:
-
Due to its low aqueous solubility, consider using organic solvents such as DMSO for initial stock preparation.
-
For cell-based assays, ensure the final concentration of the organic solvent is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5% v/v).
-
The HBr salt form of this compound was chosen for its improved solubility.[1]
Data Presentation
Table 1: Summary of this compound Stability
| Material/Formulation | Condition | Duration | Stability Outcome |
| GMP Drug Substance | Long-term Storage | Up to 18 months | Acceptable stability demonstrated.[1][2] |
| 5 mg and 50 mg Tablets | Long-term Storage | At least 12 months | Stable.[1][2][3] |
| 5 mg and 50 mg Tablets | Accelerated Storage | 6 months | Stable.[1][2][3] |
| In Murine Biomimetic Matrices | UPLC-MS/MS Analysis | Not specified | Stable under various conditions, including tissue homogenization.[4] |
| In Plasma (during dialysis) | pH 7.4 ± 0.1 | Not specified | Stable.[5] |
Experimental Protocols
Detailed protocols for specific stability-indicating assays for this compound are not publicly available. However, a general workflow for assessing the stability of a compound like this compound in a specific experimental condition is provided below.
General Protocol for Assessing Benchtop Stability in an Aqueous Buffer:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a high concentration.
-
Prepare the aqueous buffer of interest (e.g., PBS, Tris-HCl) at the desired pH.
-
Spike the this compound stock solution into the aqueous buffer to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.
-
Divide the solution into multiple aliquots.
-
Analyze the initial concentration (T=0) of this compound in one of the aliquots using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Store the remaining aliquots under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: In vitro hepatic metabolism of this compound.
References
- 1. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]
- 2. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | DNDi [dndi.org]
- 6. 2023 R&D portfolio in review: Leishmaniasis | DNDi [dndi.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability Toolkit for the Appraisal of Bio/Pharmaceuticals’ Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals [mdpi.com]
Technical Support Center: Enhancing DNDI-6174 Bioavailability for Preclinical Research
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vivo animal studies with DNDI-6174, a promising preclinical candidate for visceral leishmaniasis. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to aid in optimizing the oral bioavailability of this compound.
Troubleshooting Guide: Common Issues in this compound Animal Studies
Issue 1: Low and/or Variable Plasma Concentrations of this compound
-
Question: We are observing significantly lower than expected and highly variable plasma concentrations of this compound in our mouse/hamster model after oral administration. What could be the cause and how can we improve it?
-
Answer: Low and variable oral exposure is a common challenge for compounds with poor aqueous solubility, such as this compound. This compound is characterized as having low solubility in physiologically relevant media, although it has high permeability, which likely classifies it as a Biopharmaceutics Classification System (BCS) Class II compound. For these types of compounds, the rate of dissolution is often the rate-limiting step for absorption.
Potential Causes and Solutions:
-
Inadequate Formulation: A simple aqueous suspension may not be sufficient to ensure consistent dissolution and absorption. The choice of vehicle is critical.
-
Recommended Action: Employ a formulation strategy designed to enhance solubility and dissolution. A previously reported successful aqueous suspension for this compound in mice consists of 0.5% hydroxypropyl methylcellulose (HPMC), 0.5% benzyl alcohol, and 0.4% polysorbate 80 . This combination of a suspending agent (HPMC) and a wetting agent/surfactant (polysorbate 80) can improve the dispersibility and dissolution of the compound.
-
-
Particle Size Effects: The particle size of the this compound drug substance can significantly impact its dissolution rate.
-
Recommended Action: Consider particle size reduction techniques such as micronization or nanosizing . Reducing particle size increases the surface area available for dissolution, which can lead to improved bioavailability.
-
-
pH-Dependent Solubility: If this compound's solubility is pH-dependent, variations in the gastrointestinal (GI) tract pH of the animals could contribute to variability.
-
Recommended Action: While specific pH-solubility data for this compound is not widely published, selecting a salt form, such as the hydrobromide (HBr) salt, has been a strategy to improve its solubility properties.
-
-
Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of poorly soluble drugs.
-
Recommended Action: Standardize feeding conditions for your animal studies. Typically, animals are fasted overnight to reduce variability. If a positive food effect is suspected (e.g., lipids in food aiding solubilization), this can be systematically investigated.
-
-
Issue 2: Difficulty in Preparing a Homogeneous Dosing Suspension
-
Question: We are finding it difficult to prepare a consistent and homogeneous suspension of this compound for oral gavage. The compound keeps settling out.
-
Answer: This is a common issue with poorly soluble compounds. A well-formulated suspension is crucial for accurate dosing.
Potential Causes and Solutions:
-
Insufficient Suspending Agent: The concentration of the suspending agent may be too low to maintain the particles in a dispersed state.
-
Recommended Action: Ensure the concentration of HPMC or another suitable suspending agent (e.g., carboxymethyl cellulose) is adequate. The reported formulation uses 0.5% HPMC. You may need to optimize this concentration for your specific drug substance batch and particle size.
-
-
Particle Agglomeration: Hydrophobic drug particles tend to agglomerate in aqueous vehicles.
-
Recommended Action: The inclusion of a wetting agent, such as polysorbate 80 (a surfactant), is critical to reduce the interfacial tension between the drug particles and the vehicle, promoting better dispersion.
-
-
Improper Mixing Technique: Simple stirring may not be sufficient to achieve a uniform suspension.
-
Recommended Action: Use a combination of vortexing and sonication to break up agglomerates and ensure a fine, uniform dispersion. Prepare the suspension fresh daily and ensure it is continuously stirred or vortexed immediately before each animal is dosed.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key physicochemical properties of this compound that affect its bioavailability?
-
A1: this compound has a relatively low molecular weight and moderate lipophilicity. Crucially, it exhibits low solubility in aqueous media but high permeability across cell membranes. This profile suggests it is a BCS Class II compound, where formulation strategies to enhance dissolution are key to improving oral bioavailability.
-
-
Q2: What is the mechanism of action of this compound?
-
A2: this compound targets the Qi site of the Leishmania cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain, a novel mechanism of action for an antileishmanial preclinical candidate.
-
-
Q3: Has a specific salt form of this compound been found to be beneficial?
-
A3: Yes, a hydrobromide (HBr) salt form of this compound was selected due to its good solubility, scalability, and manufacturability properties. Using a salt form is a common strategy to improve the dissolution rate of poorly soluble parent compounds.
-
-
Q4: Are there established analytical methods for quantifying this compound in plasma?
-
A4: Yes, a validated ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of this compound in various murine biomatrices, including plasma.
-
-
Q5: What are some advanced formulation strategies that could be considered for this compound?
-
A5: Beyond optimized suspensions, other advanced strategies for BCS Class II compounds like this compound include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. This can maintain the drug in a solubilized state, facilitating absorption.
-
Micronization/Nanonization: As mentioned in the troubleshooting section, reducing particle size is a well-established method to increase the dissolution rate and, consequently, bioavailability.
-
-
Data Presentation: Impact of Formulation on Bioavailability (Illustrative Example)
Since specific comparative pharmacokinetic data for different this compound formulations are not publicly available, the following tables illustrate the significant impact of formulation strategies on the bioavailability of other BCS Class II drugs.
Table 1: Comparison of an Amorphous Solid Dispersion (ASD) vs. Crystalline Drug in Dogs (Acalabrutinib)
| Formulation | Gastric Condition | Cmax (ng/mL) | Tmax (h) | AUC0-last (ng*h/mL) | Relative Bioavailability (vs. Crystalline at high pH) |
| Crystalline (Commercial Capsule) | High pH (with famotidine) | 200 ± 111 | 2.0 | 483 ± 273 | 1.0x |
| Amorphous Solid Dispersion (ASD) Tablet | High pH (with famotidine) | 464 ± 117 | 1.0 | 1140 ± 290 | 2.4x |
Data adapted from a study on acalabrutinib, a weakly basic BCS Class II drug, in beagle dogs. This illustrates how an ASD formulation can overcome pH-dependent solubility issues and significantly improve exposure.
Table 2: Comparison of a Cyclodextrin-Based Solid Formulation vs. a Standard Solid Formulation in Rats (Itraconazole)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng*h/mL) | Relative Bioavailability (vs. Standard Solid) |
| Standard Solid Formulation (Sporanox®) | 10 | 150 ± 50 | 4.0 | 1200 ± 400 | 1.0x |
| Cyclodextrin-Based Solid Formulation (HBenBCD) | 10 | 300 ± 100 | 2.0 | 2400 ± 600 | 2.0x |
Data adapted from a study on itraconazole, a BCS Class II drug, in rats. This demonstrates how complexation with a modified cyclodextrin can double the oral bioavailability compared to a standard commercial formulation.
Experimental Protocols
Protocol: Oral Pharmacokinetic Study of this compound in Mice
This protocol describes a typical single-dose pharmacokinetic study in mice to evaluate the oral bioavailability of a this compound formulation.
1. Animals:
-
Species: BALB/c mice (female, as used in previous studies)
-
Age: 6-8 weeks
-
Weight: 20-25 g
-
Acclimatization: Acclimatize animals for at least 5 days before the experiment. House them in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
2. Formulation Preparation (Aqueous Suspension):
-
Vehicle Composition: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC), 0.5% (v/v) Benzyl alcohol, 0.4% (v/v) Polysorbate 80 in purified water.
-
Preparation:
-
Prepare the vehicle by first dissolving the HPMC in the water with stirring. Gentle heating may be required.
-
Allow the solution to cool to room temperature.
-
Add the benzyl alcohol and polysorbate 80 and mix thoroughly.
-
Weigh the required amount of this compound (or its HBr salt) and add it to a small amount of the vehicle to create a paste.
-
Gradually add the remaining vehicle while triturating or vortexing to achieve the final desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose at 10 mL/kg).
-
Ensure the suspension is continuously stirred during the dosing procedure.
-
3. Dosing:
-
Fasting: Fast the mice overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dose: Administer a single oral dose of 25 mg/kg via oral gavage.
-
Dosing Volume: 10 mL/kg body weight.
-
Procedure:
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Gently restrain the mouse.
-
Use a 20-gauge, 1.5-inch curved, ball-tipped gavage needle.
-
Introduce the needle into the diastema (gap between incisors and molars) and gently advance it along the esophagus into the stomach.
-
Administer the formulation slowly and smoothly.
-
Return the mouse to its cage and provide access to food 2-4 hours post-dose.
-
4. Blood Sampling:
-
Schedule: Collect blood samples at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Method: Use sparse sampling (e.g., n=3 mice per time point). Collect approximately 50-100 µL of blood via submandibular or saphenous vein puncture.
-
Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
5. Bioanalysis:
-
Method: Quantify this compound concentrations in plasma samples using a validated UPLC-MS/MS method as described in the literature.
6. Pharmacokinetic Analysis:
-
Software: Use non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® or an equivalent program.
-
Parameters: Calculate key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Visualizations
Caption: Workflow for a typical oral pharmacokinetic study of this compound in mice.
DNDI-6174 off-target effects in mammalian cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DNDI-6174 in mammalian cell-based assays.
Troubleshooting Guides
This section provides solutions to potential issues that may arise during experiments with this compound.
Issue 1: Unexpected Cytotoxicity in a New Mammalian Cell Line
Scenario: You are testing this compound in a new, uncharacterized mammalian cell line and observe unexpected levels of cell death at concentrations where no cytotoxicity was expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Steps & Protocols:
-
Confirm this compound Integrity: Verify the concentration of your stock solution using spectrophotometry. If available, confirm the purity and identity of the compound using LC-MS.
-
Dose-Response Cytotoxicity Assay:
-
Protocol:
-
Plate your mammalian cells in a 96-well plate at a predetermined optimal density.
-
Prepare a 2-fold serial dilution of this compound, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).
-
Treat the cells with the various concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Calculate the CC50 (50% cytotoxic concentration) for each time point.
-
-
Data Interpretation:
Observed CC50 Interpretation Next Step > 50 µM The compound has low intrinsic cytotoxicity in this cell line, consistent with published data. The initial observation may have been due to experimental error. Re-evaluate initial experimental setup. 10 - 50 µM Moderate, unexpected cytotoxicity. Proceed to assess mitochondrial function and potential off-target kinase effects. | < 10 µM | Significant, unexpected cytotoxicity. | Investigate apoptosis/necrosis and cell-line specific sensitivities. |
-
-
Assess Mitochondrial Function: Given that this compound's target family (cytochrome bc1 complex) is involved in mitochondrial respiration, off-target effects on the mammalian complex could be a cause of cytotoxicity.
-
Protocol: Seahorse XF Analyzer (Oxygen Consumption Rate - OCR):
-
Seed cells in a Seahorse XF cell culture microplate.
-
The following day, treat cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM) for a defined period (e.g., 6-24 hours).
-
Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Measure the OCR at baseline and after each injection.
-
-
Data Interpretation:
Parameter Change with this compound Possible Implication Basal Respiration Decrease Inhibition of the electron transport chain. ATP Production Decrease Compromised mitochondrial ATP synthesis. Maximal Respiration Decrease Reduced respiratory capacity. | Spare Respiratory Capacity | Decrease | Reduced ability to respond to energetic stress. |
-
-
Investigate Off-Target Kinase Inhibition: Although this compound is not a kinase inhibitor, its pyrrolopyrimidine core is found in some kinase inhibitors.
-
Protocol: Western Blot for Key Signaling Pathways:
-
Treat cells with this compound at concentrations showing cytotoxic effects.
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe for phosphorylation status of key signaling proteins (e.g., p-AKT, p-ERK, p-SRC) and their total protein levels.
-
-
Issue 2: Inconsistent Efficacy in in vitro Anti-Leishmanial Assays
Scenario: You are performing an in vitro efficacy study of this compound against intracellular Leishmania amastigotes in macrophages, and you observe high variability between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent efficacy.
Detailed Steps & Protocols:
-
Verify Macrophage Health and Infection: Ensure that the host macrophages are healthy and that the infection rate of amastigotes is consistent across experiments (typically >80%).
-
Check this compound Stability:
-
Protocol: Incubate this compound in your cell culture medium at 37°C for the duration of your experiment (e.g., 72 hours). At various time points, take an aliquot and analyze the concentration of the parent compound by LC-MS.
-
-
Assess Drug Efflux Pump Activity: Some host cells may express efflux pumps that reduce the intracellular concentration of the compound.
-
Protocol:
-
Perform the anti-leishmanial assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).
-
Compare the EC50 of this compound under both conditions. A significant decrease in EC50 in the presence of an inhibitor suggests efflux activity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the Leishmania cytochrome bc1 (complex III) of the mitochondrial electron transport chain.[1][2][3] It specifically targets the Qi site of cytochrome b.[1][4] This disruption of mitochondrial function leads to parasite death.
Q2: What is the known selectivity of this compound for the Leishmania target over the mammalian equivalent?
A2: this compound has a high degree of selectivity. A significant window of over 1000-fold has been observed between its inhibitory activity on the Leishmania donovani cytochrome bc1 complex and the human equivalent.[1]
Q3: Has this compound shown off-target effects in mammalian cells in preclinical studies?
A3: No significant off-target effects have been identified in preliminary safety and preclinical studies.[1][2][3][5] In cytotoxicity assays against a panel of mammalian cell lines, this compound showed no significant activity, with CC50 values being greater than 37 µM.[1] In HepG2 cells, a reduction in oxygen consumption was only observed at concentrations of 66 µM or higher.[1]
Q4: My experiment suggests a potential off-target effect on a specific kinase pathway. Is this plausible?
A4: While this compound's primary target is not a kinase, it belongs to the pyrrolopyrimidine chemical class, a scaffold that can be found in some kinase inhibitors. Therefore, while not a documented effect, a weak, off-target interaction with a kinase is a remote possibility, especially at high concentrations. If you suspect such an effect, it is crucial to perform a dose-response analysis and use a more specific kinase inhibitor as a positive control to confirm the phenotype.
Q5: Could this compound affect host cell mitochondrial function?
A5: Due to the high selectivity for the parasite's cytochrome bc1 complex over the human counterpart, significant effects on host cell mitochondria are not expected at therapeutic concentrations.[1] However, at very high, non-physiological concentrations (>>37 µM), some impact on mitochondrial function, such as reduced oxygen consumption, might be observable as seen in HepG2 cells at ≥66 μM.[1] If you observe mitochondrial dysfunction, it is critical to confirm that the concentration used is relevant to the intended application and to rule out other causes of cytotoxicity.
Summary of this compound In Vitro Selectivity and Cytotoxicity
| Target/Cell Line | Assay Type | Result (IC50/CC50/EC50) | Selectivity Window |
| L. donovani (amastigote lysate) | Complex III Inhibition | IC50: 2 ± 0.5 nM[1] | >1000-fold vs. human complex[1] |
| L. donovani & L. infantum | In vitro parasite growth | EC50: 40 - 210 nM[4] | N/A |
| Various Mammalian Cell Lines | Cytotoxicity | CC50 > 37 µM[1] | >176-fold vs. parasite EC50 |
| HepG2 Cells | Mitochondrial Function (Oxygen Consumption) | Reduced at ≥ 66 µM[1] | >314-fold vs. parasite EC50 |
| Human Cytochrome bc1 Complex | Biochemical Assay | <20% inhibition at 200 µM[1] | >1000-fold vs. parasite complex[1] |
References
- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Navigating DNDI-6174 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving DNDI-6174, a promising preclinical candidate for visceral leishmaniasis. By addressing potential sources of variability and offering clear, actionable advice, this resource aims to enhance the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Leishmania cytochrome bc1 (complex III) in the mitochondrial electron transport chain.[1][2][3] It specifically targets the Qi site of cytochrome b, disrupting mitochondrial respiration and leading to parasite death.[1][4]
Q2: What is the current developmental stage of this compound?
A2: As of early 2025, this compound has successfully completed preclinical development and has been nominated as a clinical candidate.[5][6] It is positioned to enter Phase I clinical trials in 2023.[1]
Q3: What are the recommended storage and stability conditions for this compound?
A3: The Good Manufacturing Practice (GMP) material of this compound has demonstrated stability for up to 18 months.[5][6] Tablet formulations (5 mg and 50 mg) are stable for at least 12 months under long-term conditions and for 6 months under accelerated conditions.[5][6] For laboratory use, it is crucial to refer to the specific batch's certificate of analysis for precise storage recommendations to minimize degradation and experimental variability.
Q4: Against which Leishmania species has this compound shown potent activity?
A4: this compound has demonstrated potent in vitro activity against various Leishmania species, including L. donovani and L. infantum, the primary causative agents of visceral leishmaniasis.[1][4] It is also active against several species that cause cutaneous leishmaniasis.[1]
Troubleshooting Experimental Variability
Variability in experimental outcomes can arise from multiple factors. This section provides a structured approach to identifying and mitigating common issues.
Issue 1: Inconsistent IC50/EC50 values in in vitro assays.
Potential Causes & Solutions:
-
Compound Solubility: this compound has limited aqueous solubility which can affect its effective concentration in assays.[4]
-
Troubleshooting:
-
Ensure complete solubilization of the stock solution in an appropriate solvent like DMSO.
-
Perform serial dilutions carefully to maintain solubility.
-
Visually inspect for any precipitation in the assay wells.
-
Consider the use of a solubility-enhancing excipient if issues persist, ensuring it does not affect parasite viability on its own.
-
-
-
Cell/Parasite Health and Density: The physiological state and number of parasites can significantly impact drug efficacy measurements.
-
Troubleshooting:
-
Use parasites in the logarithmic growth phase for all experiments.
-
Standardize the initial seeding density of promastigotes or the number of amastigotes per host cell.
-
Regularly check for microbial contamination of cultures.
-
-
-
Assay Conditions: Variations in incubation time, temperature, and CO2 levels can alter parasite metabolism and drug activity.
-
Troubleshooting:
-
Strictly adhere to a standardized protocol for all assay parameters.
-
Ensure incubators are properly calibrated and provide a stable environment.
-
-
-
Reagent Quality: The quality and age of media, sera, and other reagents can introduce variability.
-
Troubleshooting:
-
Use high-quality, fresh reagents.
-
Test new batches of serum for any inhibitory effects on parasite growth before use in assays.
-
-
Issue 2: Poor reproducibility in animal models of infection.
Potential Causes & Solutions:
-
Drug Formulation and Administration: Inconsistent drug formulation and delivery can lead to variable plasma concentrations.
-
Troubleshooting:
-
Prepare fresh drug formulations for each experiment.
-
Ensure the formulation is homogenous and the compound is fully suspended or dissolved.
-
Standardize the route and timing of administration.
-
-
-
Infection Establishment: Variability in the initial parasite load can affect treatment outcomes.
-
Troubleshooting:
-
Use a standardized inoculum size and route of infection.
-
Allow sufficient time for the infection to establish before initiating treatment.
-
-
-
Animal Health and Genetics: The health status and genetic background of the animals can influence both the course of infection and the drug's pharmacokinetic profile.
-
Troubleshooting:
-
Source animals from a reputable supplier.
-
Ensure animals are healthy and acclimatized before starting the experiment.
-
Use a consistent strain, age, and sex of animals for all studies.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Leishmania Stage | Value | Reference |
| IC50 | L. donovani promastigote lysate (Complex III activity) | 8 ± 1.7 nM | [1] |
| IC50 | L. donovani axenic amastigote lysate (Complex III activity) | 2 ± 0.5 nM | [1] |
| EC50 | L. donovani | 40 - 210 nM | [4] |
| EC50 | L. infantum | 40 - 210 nM | [4] |
Table 2: In Vivo Efficacy of this compound in Murine Models of Visceral Leishmaniasis
| Dosing Regimen | Duration | % Reduction in Liver Parasite Burden | Reference |
| 12.5 mg/kg bid | 5 days | >98% | [1] |
| 25 mg/kg qd | 5 days | >98% | [1] |
| 6.25 mg/kg bid | 10 days | >98% | [1] |
Table 3: In Vivo Efficacy of this compound in Hamster Models of Visceral Leishmaniasis
| Dosing Regimen | Duration | % Reduction in Parasite Burden (Liver, Spleen, Bone Marrow) | Reference |
| 12.5 mg/kg qd | 5 days | >99% | [4] |
| 6.25 mg/kg bid | 5 days | >99% | [4] |
Experimental Protocols & Visualizations
Mechanism of Action: Inhibition of Mitochondrial Complex III
This compound targets the cytochrome bc1 complex (Complex III) in the Leishmania mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from ubiquinol to cytochrome c, halting ATP production and ultimately leading to parasite death.
Caption: this compound inhibits Complex III of the electron transport chain.
General Workflow for In Vitro Anti-leishmanial Assay
This workflow outlines the key steps for determining the in vitro efficacy of this compound against Leishmania parasites.
Caption: A typical workflow for an in vitro anti-leishmanial assay.
Troubleshooting Logic Flow
When encountering variable results, this logical flow can help pinpoint the issue.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]
- 4. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 5. This compound | DNDi [dndi.org]
- 6. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]
DNDI-6174 Technical Support Center: Metabolic Stability & In Vitro Clearance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with DNDI-6174, focusing on its metabolic stability and in vitro clearance characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic stability of this compound?
A1: this compound is characterized as having good metabolic stability.[1][2][3][4] Preclinical studies have shown it possesses favorable pharmacokinetic properties, which are in part due to its metabolic profile.[1][2][3][4][5] The compound was advanced into preclinical development based on these promising characteristics.[1][2][3][4][5]
Q2: Which in vitro systems are recommended for studying the metabolism of this compound?
A2: The metabolism of this compound has been evaluated using both liver microsomes and cryopreserved hepatocytes from various species, including humans, dogs, rats, and mice.[5] For predicting in vivo clearance in animal models (dogs, rats, and mice), liver microsomes have been reported to provide more accurate predictions compared to hepatocytes.[5]
Q3: What are the anticipated in vitro clearance values for this compound?
A3: Based on in vitro data, this compound is predicted to have a low plasma clearance in humans, estimated to be around 1 mL/min/kg.[5][6] The intrinsic clearance values from various in vitro systems are summarized in the table below.
Troubleshooting Guide
Issue 1: My observed in vitro clearance is significantly higher than expected.
-
Possible Cause 1: Experimental Conditions. Ensure that the final concentration of organic solvent (e.g., DMSO, methanol) in the incubation is low (typically ≤ 0.5%) as higher concentrations can inhibit or induce metabolic enzymes. Also, verify the incubation time and protein concentration are within the linear range for the assay.
-
Possible Cause 2: Reagent Quality. The quality of liver microsomes or hepatocytes can vary between batches and suppliers. Ensure the reagents have been stored correctly and their metabolic activity has been verified with appropriate positive control substrates.
-
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for unexpectedly high in vitro clearance.
Issue 2: I am observing discrepancies in clearance rates between liver microsomes and hepatocytes.
-
Explanation: It is not uncommon to see differences in clearance rates between these two systems. Microsomes primarily contain Phase I metabolic enzymes (e.g., cytochrome P450s), while hepatocytes contain both Phase I and Phase II enzymes, as well as active transporters. If this compound undergoes significant Phase II metabolism or is subject to hepatic transport, hepatocytes may show different clearance rates. For this compound, it was noted that microsomes appeared to give better predictions of in vivo clearance in preclinical species.[5]
-
Recommendation: When comparing data, consider the potential contribution of non-CYP-mediated metabolism and transport phenomena. If hepatocyte clearance is much higher, it may suggest the involvement of these additional pathways.
Quantitative Data Summary
| Species | In Vitro System | Intrinsic Clearance (Clint) | Predicted In Vivo Hepatic Plasma Clearance |
| Human | Liver Microsomes | Data not publicly available | ~1 mL/min/kg[5][6] |
| Human | Hepatocytes | Data not publicly available | - |
| Dog | Liver Microsomes | Data not publicly available | - |
| Dog | Hepatocytes | Data not publicly available | - |
| Rat | Liver Microsomes | Data not publicly available | - |
| Rat | Hepatocytes | Data not publicly available | - |
| Mouse | Liver Microsomes | Data not publicly available | - |
| Mouse | Hepatocytes | Data not publicly available | - |
Note: Specific Clint values were not detailed in the provided search results, but the predicted human clearance is low.
Experimental Protocols
Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of this compound in liver microsomes.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
Thaw pooled liver microsomes (from human, rat, mouse, or dog) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and NADPH regenerating system solution to 37°C.
-
Initiate the reaction by adding the this compound stock solution to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).
-
Immediately add the pre-warmed NADPH regenerating system to start the metabolic reaction. Ensure the final organic solvent concentration is minimal (<0.5%).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a sample of the reaction mixture and transfer it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the rate constant of elimination (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ = 0.693 / k
-
Clint = (0.693 / t½) / (mg protein/mL)
-
Figure 2. General workflow for a liver microsomal stability assay.
-
References
- 1. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
Modifying DNDI-6174 treatment duration for optimal efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preclinical evaluation of DNDI-6174, a promising preclinical candidate for visceral leishmaniasis (VL). This guide focuses on methodologies for modifying treatment duration to optimize efficacy, based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Leishmania cytochrome bc1 (complex III) of the mitochondrial electron transport chain.[1][2][3][4] It specifically targets the Qi site of cytochrome b.[1][5] This inhibition disrupts the parasite's cellular respiration, leading to a decrease in ATP production and ultimately parasite death.
Q2: What is the current development stage of this compound?
A2: this compound has successfully completed preclinical development and has been nominated as a clinical candidate.[6][7] Pivotal 28-day toxicity studies have been completed, which support the administration of this compound for up to 14 consecutive days in humans.[6][7]
Q3: What preclinical models have been used to evaluate the efficacy of this compound?
A3: The efficacy of this compound has been evaluated in both murine (BALB/c mice) and hamster models of visceral leishmaniasis.[1][5] These models are standard for assessing the in vivo activity of anti-leishmanial compounds.
Q4: Is there evidence that modifying the treatment duration of this compound affects its efficacy?
A4: Yes, preclinical studies have shown that both the dose and duration of this compound treatment impact its efficacy. For instance, in a murine model of VL, a 10-day treatment at a lower dose achieved similar efficacy to a 5-day treatment at a higher dose.[1][5] This suggests a relationship between the total drug exposure (a function of dose and duration) and the reduction in parasite burden.
Q5: What are the key considerations when designing a study to optimize this compound treatment duration?
A5: When designing studies to optimize the treatment duration of this compound, it is crucial to consider the animal model, the Leishmania species and strain, the route of administration, and the endpoints for efficacy assessment. It is also important to perform detailed pharmacokinetic analysis to correlate drug exposure with parasite clearance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in parasite burden within treatment groups. | - Inconsistent inoculum size during infection.- Variation in the timing of treatment initiation.- Individual animal differences in response to infection. | - Standardize the parasite culture and counting methods to ensure a consistent infectious dose.- Ensure all animals within a cohort are treated at the same time post-infection.- Increase the number of animals per group to improve statistical power. |
| Lower than expected efficacy with a given treatment regimen. | - Suboptimal drug formulation or administration.- The chosen dose and duration are insufficient for the specific animal model or parasite strain.- Potential for drug resistance development. | - Verify the stability and solubility of the this compound formulation. Ensure accurate dosing and administration technique (e.g., oral gavage).- Conduct a dose-ranging study to establish a clear dose-response relationship before varying the treatment duration.- If resistance is suspected, parasites can be isolated from treated animals and tested for in vitro susceptibility to this compound. |
| Signs of toxicity in treated animals. | - The administered dose is too high.- The treatment duration is too long. | - Refer to the completed 28-day toxicity study data to establish a safe dose range.[6][7]- In your study design, include a lower dose group to assess the therapeutic index.- Monitor animals daily for clinical signs of toxicity and establish clear humane endpoints. |
| Difficulty in quantifying parasite burden accurately. | - Inefficient DNA extraction from tissues.- Issues with qPCR primers or probes.- Subjectivity in microscopic counting methods. | - Optimize the DNA extraction protocol for the specific tissues being analyzed (e.g., liver, spleen).- Validate qPCR primers and probes for specificity and efficiency. Include a standard curve of known parasite numbers in each assay.- If using microscopy, ensure that the observer is blinded to the treatment groups to minimize bias. |
Efficacy Data from Preclinical Studies
The following tables summarize the reported efficacy of this compound in animal models of visceral leishmaniasis.
Table 1: Efficacy of this compound in a Murine Model of Visceral Leishmaniasis (L. infantum or L. donovani)
| Dose | Frequency | Treatment Duration | Reduction in Liver Parasite Burden | Reference |
| 25 mg/kg | Once daily (qd) | 5 days | >98% | [1] |
| 12.5 mg/kg | Twice daily (bid) | 5 days | >98% | [1] |
| 6.25 mg/kg | Twice daily (bid) | 10 days | >98% | [1] |
| 6.25 mg/kg | Twice daily (bid) | 5 days | Insufficient for >95% reduction | [1] |
Table 2: Efficacy of this compound in a Hamster Model of Visceral Leishmaniasis (L. infantum)
| Dose | Frequency | Treatment Duration | Reduction in Parasite Burden (Liver, Spleen, Bone Marrow) | Reference |
| 12.5 mg/kg | Once daily (qd) | 5 days | >99% | [5] |
| 6.25 mg/kg | Twice daily (bid) | 5 days | >99% | [5] |
| 6.25 mg/kg | Once daily (qd) | 5 days | Insufficient for >95% reduction | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound in a Murine Model of Visceral Leishmaniasis
1. Parasite Culture:
- Culture Leishmania donovani promastigotes at 28°C in M199 medium supplemented with 15% heat-inactivated fetal bovine serum (FBS) and antibiotics.
- Harvest parasites in the stationary phase of growth for infection.
2. Animal Infection:
- Use female BALB/c mice (6-8 weeks old).
- Infect mice via intravenous (IV) injection into the lateral tail vein with 1 x 107L. donovani promastigotes in sterile phosphate-buffered saline (PBS).
3. This compound Formulation and Administration:
- Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water).
- Administer this compound orally via gavage at the desired dose and frequency.
- Initiate treatment at a specified time post-infection (e.g., day 7).
4. Efficacy Evaluation:
- At the end of the treatment period (e.g., 24 hours after the last dose), humanely euthanize the mice.
- Aseptically remove the liver and spleen and weigh them.
- Homogenize a weighed portion of each organ in a suitable buffer.
- Quantify the parasite burden using one of the following methods:
- Quantitative Polymerase Chain Reaction (qPCR): Extract DNA from the tissue homogenate and perform qPCR using primers and a probe specific for Leishmania kinetoplast DNA (kDNA). Generate a standard curve with a known number of parasites to quantify the parasite load.
- Limiting Dilution Assay: Prepare serial dilutions of the tissue homogenate and culture them in 96-well plates. After a set incubation period, examine the plates microscopically for the presence of viable promastigotes to determine the parasite titer.
5. Data Analysis:
- Calculate the percentage reduction in parasite burden in the treated groups compared to the vehicle-treated control group.
- Perform statistical analysis to determine the significance of the observed effects.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in Leishmania.
Experimental Workflow for Optimizing this compound Treatment Duration
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 - WCAIR [wcair.dundee.ac.uk]
- 5. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 6. This compound | DNDi [dndi.org]
- 7. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]
Technical Support Center: DNDI-6174 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of DNDI-6174. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a preclinical candidate for the treatment of visceral leishmaniasis. Chemically, it is a pyrrolo[2,3-d]pyrimidine derivative.[1][2][3] Its official IUPAC name is N-(1-hydroxy-1,3-dihydrobenzo[c][4][5]oxaborol-6-yl)-5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide.[5] The compound has a CAS Number of 2243909-59-1 and a molecular formula of C16H14BN5O3.[5] Key features include a pyrrolopyrimidine core, which is a known versatile scaffold in medicinal chemistry.[6]
Q2: My this compound synthesis is resulting in a low yield. What are the common causes?
Low yields in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives like this compound can stem from several factors:
-
Incomplete Reactions: One or more steps in the multi-step synthesis may not be proceeding to completion. This can be due to suboptimal reaction conditions such as temperature, reaction time, or catalyst efficiency.
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound. Common side reactions in the synthesis of related heterocyclic compounds include dimerization of starting materials or reaction of intermediates with solvents or impurities.
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps, especially if the compound has poor solubility or is difficult to separate from impurities.
Q3: I am observing unexpected peaks in my NMR/LC-MS analysis after synthesis. What are the likely impurities?
Common impurities in the synthesis of substituted pyrrolo[2,3-d]pyrimidines can include:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the crude product.
-
Isomeric Byproducts: Depending on the substitution pattern and reaction conditions, the formation of regioisomers is a possibility.
-
Hydrolysis Products: If the compound or its intermediates are sensitive to water, hydrolysis can occur during the reaction or workup.
-
Solvent Adducts: In some cases, reactive intermediates may form adducts with the solvent.
Q4: What are the best practices for purifying this compound?
Given its chemical structure, this compound is expected to be a relatively polar molecule. The purification of polar heterocyclic compounds often presents challenges. The recommended purification techniques are:
-
Silica Gel Chromatography: This is a standard method for the purification of organic compounds. For polar compounds like this compound, a polar mobile phase will likely be required. It's important to carefully select the solvent system to achieve good separation.
-
Recrystallization: If a suitable solvent can be found, recrystallization is an effective method for obtaining highly pure crystalline material.
Troubleshooting Guides
Low Synthetic Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (as per TLC/LC-MS) | Inefficient reaction conditions. | Optimize reaction temperature, time, and catalyst concentration. Ensure all reagents are pure and dry. |
| Poor solubility of reactants. | Use a co-solvent to improve solubility. Increase reaction temperature if thermally stable. | |
| Formation of multiple byproducts | Non-selective reaction conditions. | Lower the reaction temperature. Use a more selective catalyst. Change the order of reagent addition. |
| Presence of moisture or air. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. | |
| Significant loss of product during workup | Product is partially soluble in the aqueous phase. | Perform multiple extractions with an appropriate organic solvent. Saturate the aqueous layer with brine to decrease the polarity. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Filter the mixture through celite. |
Purification Challenges
| Symptom | Possible Cause | Suggested Solution |
| Poor separation on silica gel column | Inappropriate solvent system. | Systematically screen different solvent systems using TLC. A gradient elution may be necessary. |
| Compound is too polar and streaks on the column. | Add a small amount of a polar modifier (e.g., methanol, acetic acid, or triethylamine) to the eluent to improve peak shape. | |
| Difficulty in recrystallizing the final product | No suitable single solvent found. | Try a binary solvent system. Dissolve the compound in a good solvent and then add a poor solvent until turbidity is observed, then heat to redissolve and cool slowly. |
| Oiling out instead of crystallization. | Use a lower concentration of the compound in the solvent. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. |
Experimental Protocols
While a specific, publicly available, step-by-step synthesis protocol for this compound is not available, a plausible synthetic route can be devised based on established methods for the synthesis of substituted pyrrolo[2,3-d]pyrimidines. The synthesis would likely involve a multi-step process to construct the core heterocyclic system and introduce the various substituents.
A generalized workflow for the synthesis of a substituted pyrrolo[2,3-d]pyrimidine is outlined below. Note: This is a representative workflow and the specific reagents, conditions, and purification methods would need to be optimized for the synthesis of this compound.
Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
This can often be achieved through the condensation of a substituted pyrrole with a pyrimidine precursor or vice-versa. For example, a common method involves the reaction of a 4-chloro-pyrrolo[2,3-d]pyrimidine with an amine.
Step 2: Functionalization of the Pyrrolopyrimidine Core
Substituents can be introduced at various positions of the core structure using standard organic reactions such as Suzuki or Stille cross-coupling, nucleophilic aromatic substitution, or amidation.
Step 3: Final Assembly and Purification
The final step would involve the coupling of the functionalized pyrrolopyrimidine core with the remaining fragments of the this compound molecule, followed by purification.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting common synthesis and purification issues.
References
- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 4. mdpi.com [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
DNDI-6174 vs. Miltefosine: A Comparative Guide on Efficacy in Leishmania
In the landscape of anti-leishmanial drug development, two compounds, the preclinical candidate DNDI-6174 and the established oral drug miltefosine, represent significant efforts to combat this neglected tropical disease. This guide provides a detailed comparison of their efficacy, mechanism of action, and the experimental frameworks used to evaluate them, tailored for researchers, scientists, and drug development professionals.
At a Glance: Comparative Efficacy
| Feature | This compound | Miltefosine |
| Mechanism of Action | Inhibitor of the Leishmania cytochrome bc1 complex.[1][2][3][4] | Disrupts intracellular Ca2+ homeostasis, inhibits phosphatidylcholine synthesis, and inhibits cytochrome c oxidase.[5][6][7][8] |
| In Vitro Efficacy (EC50) | 40 - 210 nM against L. donovani and L. infantum.[2] | Varies by Leishmania species and strain. |
| In Vivo Efficacy (Visceral Leishmaniasis) | >98% parasite reduction in mouse liver; >99% in hamster liver, spleen, and bone marrow.[1][2] | 94% cure rate in a Phase III clinical trial in India.[9][10] |
| In Vivo Efficacy (Cutaneous Leishmaniasis) | Under investigation, showing potential.[11][12] | 77% cure rate in a study across various species.[13][14][15] |
| Resistance Profile | Active against miltefosine-resistant strains.[1] | Resistance is a growing concern.[10] |
| Development Stage | Preclinical; nominated as a clinical candidate.[11][12] | Approved for clinical use. |
Delving into the Mechanisms of Action
This compound exhibits a targeted mechanism of action by inhibiting the cytochrome bc1 complex of the Leishmania parasite.[1][2][3][4] This complex is a crucial component of the mitochondrial respiratory chain, and its inhibition disrupts the parasite's energy production, leading to cell death. This specific mode of action is a promising avenue for development, particularly in the context of resistance to existing drugs.
Miltefosine, on the other hand, has a more complex and not fully elucidated mechanism of action. It is understood to interfere with multiple cellular processes in the parasite. A primary mode of action is the disruption of intracellular calcium homeostasis, affecting the parasite's mitochondria and acidocalcisomes.[5][6][8] Additionally, it inhibits the synthesis of phosphatidylcholine, a key component of cell membranes, and inhibits cytochrome c oxidase, further impacting mitochondrial function and inducing an apoptosis-like cell death.[5][6][7][16]
Visualizing the Pathways
Caption: Figure 1: Simplified Mechanisms of Action
Experimental Protocols for Efficacy Assessment
The evaluation of both this compound and miltefosine relies on a series of standardized in vitro and in vivo assays.
In Vitro Efficacy Assays
-
Target: Intracellular amastigotes of Leishmania species.
-
Methodology:
-
Host cells (e.g., peritoneal macrophages, THP-1 cells) are infected with Leishmania promastigotes, which then transform into amastigotes.
-
The infected cells are incubated with serial dilutions of the test compound (this compound or miltefosine) for a defined period (e.g., 72-96 hours).
-
The viability of the intracellular amastigotes is assessed. This can be done through various methods, including:
-
Microscopic counting: Giemsa-stained slides are used to determine the number of amastigotes per host cell.
-
Reporter gene assays: Using parasite lines expressing reporter genes like luciferase or beta-galactosidase, where the signal is proportional to the number of viable parasites.
-
-
The 50% effective concentration (EC50) is calculated, representing the drug concentration that reduces the parasite number by 50% compared to untreated controls.
-
In Vivo Efficacy Models
-
Animal Models: Typically BALB/c mice or Syrian hamsters are used.
-
Infection: Animals are infected intravenously or intradermally with Leishmania parasites.
-
Treatment: Once the infection is established, animals are treated orally with the respective drug (this compound or miltefosine) for a specified duration and dosage regimen.
-
Efficacy Assessment:
-
At the end of the treatment period, animals are euthanized.
-
Target organs (liver, spleen, bone marrow for visceral leishmaniasis; skin lesion for cutaneous leishmaniasis) are collected.
-
The parasite burden is quantified using:
-
Leishman-Donovan Units (LDU): Calculated from microscopic examination of tissue smears.
-
Quantitative PCR (qPCR): Measures the amount of parasite DNA in the tissue.
-
Limiting dilution assay: Determines the number of viable parasites in a tissue homogenate.
-
-
The percentage of parasite reduction is calculated by comparing the parasite load in treated animals to that in a vehicle-treated control group.
-
Caption: Figure 2: General Workflow for Efficacy Testing
Conclusion
This compound and miltefosine represent two distinct yet crucial approaches in the fight against leishmaniasis. This compound, with its specific mechanism of action and potent preclinical efficacy, holds promise as a future therapeutic, particularly in addressing potential miltefosine resistance. Miltefosine remains a cornerstone of oral treatment, despite its complex mechanism and the growing challenge of resistance. The continued investigation and comparative analysis of such compounds are vital for the development of more effective and sustainable treatments for this debilitating disease.
References
- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Miltefosine in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound | DNDi [dndi.org]
- 12. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Efficacy and Tolerability of Miltefosine in the Treatment of Cutaneous Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Miltefosine - Wikipedia [en.wikipedia.org]
A Comparative Toxicity Profile: DNDI-6174 vs. Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of DNDI-6174, a novel preclinical candidate for visceral leishmaniasis, and amphotericin B, a long-standing but toxic antifungal and antileishmanial agent. This comparison is based on publicly available preclinical and experimental data.
Executive Summary
This compound emerges as a promising drug candidate with a notably safer preclinical profile compared to the well-documented toxicity of amphotericin B. While amphotericin B remains a potent therapeutic, its use is often limited by severe side effects, particularly nephrotoxicity. In contrast, preliminary and pivotal preclinical safety studies of this compound have not revealed any significant safety concerns, and a no-observed-adverse-effect level (NOAEL) has been established. This guide will delve into the available quantitative data, experimental methodologies, and mechanisms of toxicity for both compounds.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the available quantitative toxicity data for this compound and various formulations of amphotericin B. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | PMM, MRC5, 3T3, HepG2, HFF, THP1, U2OS, Vero | Not Specified | Cytotoxicity | Profiled, no major flags identified | [1] |
| Amphotericin B | HK-2 (Human Kidney) | CellTiter-Glo® | CC50 | 1.5 µM | [2] |
| Amphotericin B | HK-2 (Human Kidney) | CCK-8 | IC50 | 10.1 µM (Cisplatin used as comparator) | [3] |
| Amphotericin B (Fungizone™) | 293T (Human Kidney) | MTS & LDH | Cytotoxicity | No cytotoxicity observed | |
| Amphotericin B (Fungizone™) | THP1 (Human Monocytic) | MTS & LDH | Cytotoxicity | Cytotoxic at 500 µg/L |
Note: Specific IC50 values for this compound against this panel of mammalian cell lines are not publicly available in the reviewed literature.
Table 2: In Vivo Acute Toxicity Data
| Compound | Animal Model | Route of Administration | Endpoint | Result | Citation |
| This compound | Rat | Not Specified | NOAEL | Established in 28-day study | [4][5] |
| Amphotericin B (Conventional) | Mouse | Intravenous | LD50 | ~2.3 - 3.0 mg/kg | [6][7] |
| Amphotericin B (Conventional) | Rat | Intravenous | LD50 | 4.2 mg/kg (AB-deoxycholate) | [8] |
| Liposomal Amphotericin B (AmBisome®) | Mouse | Intravenous | LD50 | > 175 mg/kg | [6] |
| Liposomal Amphotericin B | ddY Mice | Not Specified | LD50 | > 10.0 mg/kg | [7] |
Mechanisms of Toxicity
This compound
This compound is a selective inhibitor of the Leishmania cytochrome bc1 complex (complex III of the mitochondrial respiratory chain).[9][10][11][12] A primary concern for compounds with this mechanism of action is potential toxicity to the host's mitochondria. However, preclinical studies have indicated a significant therapeutic window, with limited activity against the mammalian cytochrome bc1 complex.[1] The preclinical program for this compound, including pivotal 28-day toxicity studies, was successfully completed, and a NOAEL was determined, supporting its progression to clinical trials.[4][5]
Amphotericin B
The toxicity of amphotericin B is primarily attributed to its interaction with sterols in cell membranes. While it has a higher affinity for ergosterol, the main sterol in fungal and Leishmania membranes, it also binds to cholesterol in mammalian cell membranes. This interaction leads to the formation of pores, causing leakage of intracellular ions and macromolecules, ultimately leading to cell death.[13] This non-selective action is the basis for its significant side effects.
The most prominent and dose-limiting toxicity of amphotericin B is nephrotoxicity.[14] This is thought to occur through two main mechanisms: direct damage to renal tubular epithelial cells and constriction of renal arterioles, which reduces renal blood flow and glomerular filtration rate.[14] Infusion-related reactions, such as fever, chills, and nausea, are also common and are believed to be mediated by the release of pro-inflammatory cytokines.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
A common method to determine the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16][17]
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound or amphotericin B) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
In Vivo Toxicity Assessment: Determination of No-Observed-Adverse-Effect Level (NOAEL)
The NOAEL is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in a treated group compared to a control group.[18][19][20][21][22] This is typically determined through repeated-dose toxicity studies in animals.
General Protocol (e.g., 28-day study in rats):
-
Group Allocation: Animals are randomly assigned to several groups, including a control group (vehicle only) and at least three dose groups of the test compound.
-
Dosing: The compound is administered daily for 28 consecutive days via a clinically relevant route (e.g., oral or intravenous).
-
Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in appearance, behavior, and body weight. Food and water consumption are also monitored.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals to assess hematology, clinical chemistry, and urinalysis parameters.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination (histopathology).
-
Data Evaluation: All data are statistically analyzed to identify any dose-related adverse effects. The highest dose at which no adverse effects are observed is designated as the NOAEL.
Visualizations
References
- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | DNDi [dndi.org]
- 5. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]
- 6. Pharmacology and toxicology of a liposomal formulation of amphotericin B (AmBisome) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome-encapsulated amphotericin B in the treatment of experimental murine candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological parameters of intravenously administered amphotericin B in rats: comparison of the conventional formulation with amphotericin B associated with a triglyceride-rich emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]
- 11. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 - WCAIR [wcair.dundee.ac.uk]
- 12. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. doa.gov.my [doa.gov.my]
- 19. Risk Assessment on chemicals-For Better Understanding-4 | Chemical Management | National Institute of Technology and Evaluation (NITE) [nite.go.jp]
- 20. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. researchgate.net [researchgate.net]
DNDI-6174 Demonstrates Potent Activity Against Paromomycin-Resistant Leishmania
A novel aminopyrazole compound, DNDI-6174, has emerged as a promising preclinical candidate for the treatment of visceral leishmaniasis (VL), exhibiting significant efficacy against Leishmania strains resistant to the established antibiotic paromomycin. This finding is a critical development in the fight against drug-resistant leishmaniasis, a growing concern for global public health. This compound, developed by the Drugs for Neglected Diseases initiative (DNDi), operates through a novel mechanism of action, targeting the cytochrome bc1 complex of the parasite, which is distinct from the mode of action of current therapies.
This compound has shown potent in vitro activity against a wide range of Leishmania species, including clinical isolates resistant to paromomycin and miltefosine.[1] Furthermore, in vivo studies in murine and hamster models of VL have demonstrated its ability to significantly reduce parasite burden, with the potential for achieving sterile cure.[1][2] This positions this compound as a vital tool to address the therapeutic gaps created by resistance to existing drugs.
Comparative Efficacy of this compound and Alternative Treatments
The emergence of this compound is particularly timely given the challenges of drug resistance in leishmaniasis treatment. Paromomycin, an aminoglycoside antibiotic, has been an important component of combination therapies for VL, but its efficacy is threatened by the development of resistance.[3][4] Current alternatives for treating resistant cases primarily include liposomal amphotericin B and miltefosine, though resistance to these agents is also a concern.[5][6]
The following tables summarize the available data on the efficacy of this compound in comparison to other treatments.
Table 1: In Vitro Efficacy of this compound Against Leishmania donovani
| Compound | Strain | EC50 (nM) |
| This compound | L. donovani (drug-sensitive) | 40 - 210 |
| This compound | L. donovani (paromomycin-resistant) | Active (specific EC50 not provided)[1] |
| This compound | L. donovani (miltefosine-resistant) | Active (specific EC50 not provided)[1] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Visceral Leishmaniasis
| Animal Model | Dosing Regimen | Parasite Burden Reduction | Reference |
| BALB/c Mice | 12.5 mg/kg bid or 25 mg/kg qd for 5 days | >98% in liver | [1] |
| BALB/c Mice | 6.25 mg/kg bid for 10 days | >98% in liver | [1] |
| Golden Hamsters | 12.5 mg/kg qd for 5 days | >99% in liver, spleen, and bone marrow | [2] |
| Golden Hamsters | 6.25 mg/kg bid for 5 days | >99% in liver, spleen, and bone marrow | [2] |
Table 3: Efficacy of Alternative Treatments for Visceral Leishmaniasis
| Drug | Dosing Regimen | Cure Rate | Notes |
| Liposomal Amphotericin B | Single dose | High | Recommended first-line treatment in some regions.[6] |
| Miltefosine | Oral, 28 days | Variable | Increasing reports of treatment failure.[5] |
| Paromomycin | Intramuscular, 28 days | Variable | Resistance is a growing concern.[3][4] |
| Miltefosine + Paromomycin | Combination, 10 days | High | A strategy to improve efficacy and combat resistance.[6] |
Mechanism of Action: A Novel Approach
This compound's distinct mechanism of action is a key advantage. It inhibits the cytochrome bc1 (complex III) of the Leishmania mitochondrial electron transport chain.[1] This targeted disruption of the parasite's energy metabolism leads to its death. The novelty of this target means that there is no cross-resistance with existing antileishmanial drugs, including paromomycin.
Caption: Mechanism of action of this compound targeting Complex III.
Experimental Protocols
The evaluation of this compound's efficacy involved standard preclinical testing protocols.
1. In Vitro Drug Susceptibility Assays:
-
Parasite Culture: Leishmania donovani promastigotes were cultured in appropriate media. To assess activity against the clinically relevant amastigote stage, macrophages were infected with promastigotes, which then transformed into amastigotes.
-
Drug Exposure: A range of concentrations of this compound were added to the infected macrophage cultures.
-
Efficacy Measurement: After a set incubation period, the number of viable amastigotes was determined, typically using microscopy or a reporter gene assay. The half-maximal effective concentration (EC50) was then calculated.
-
Resistance Testing: Paromomycin-resistant Leishmania clones were generated through continuous drug pressure in culture. The efficacy of this compound was then tested against these resistant lines using the same protocol to determine any cross-resistance.
2. In Vivo Efficacy Studies in Animal Models:
-
Infection: BALB/c mice or golden hamsters were infected with L. donovani or L. infantum.
-
Treatment: Following the establishment of infection, animals were treated with this compound orally at various dosing regimens. A control group received the vehicle only.
-
Assessment of Parasite Burden: After the treatment period, the parasite load in the liver, spleen, and bone marrow was quantified using methods such as qPCR or by counting Leishman-Donovan units (LDUs) in stained tissue smears.
-
Efficacy Calculation: The percentage reduction in parasite burden in the treated groups was calculated relative to the control group.
Caption: Experimental workflow for evaluating this compound.
Conclusion and Future Perspectives
This compound represents a significant advancement in the search for new treatments for visceral leishmaniasis, particularly in the context of increasing drug resistance. Its novel mechanism of action and potent activity against paromomycin-resistant strains make it a high-priority candidate for further clinical development. The progression of this compound through preclinical studies has been successful, and it has been nominated as a clinical candidate.[7][8] Future clinical trials will be crucial to determine its safety and efficacy in humans and its potential role in combination therapies to further enhance treatment outcomes and prevent the development of resistance.
References
- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. This compound | DNDi [dndi.org]
- 8. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]
Preclinical Showdown: A Head-to-Head Comparison of DNDI-6174 and DNDI-6148 for Visceral Leishmaniasis
A detailed analysis of two promising preclinical candidates reveals distinct mechanisms and profiles in the fight against a neglected tropical disease.
In the landscape of drug development for visceral leishmaniasis (VL), a fatal parasitic disease, two preclinical candidates from the Drugs for Neglected Diseases initiative (DNDi), DNDI-6174 and DNDI-6148, have emerged as significant contenders. This guide provides a comprehensive head-to-head comparison of these compounds, summarizing their performance based on available experimental data, detailing their distinct mechanisms of action, and outlining the experimental protocols used in their evaluation. This objective analysis is intended to inform researchers, scientists, and drug development professionals in the field of neglected tropical diseases.
At a Glance: Key Differentiators
| Feature | This compound | DNDI-6148 |
| Chemical Class | Pyrrolopyrimidine | Benzoxaborole |
| Mechanism of Action | Inhibitor of the Leishmania cytochrome bc1 complex (Complex III) at the Qi site.[1] | Inhibitor of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[2][3][4] |
| Development Status | Preclinical development candidate.[1][5][6] Nominated as a clinical candidate.[7][8] | Preclinical candidate.[2][3][9] Development for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals.[10][11] |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and DNDI-6148, highlighting their efficacy in various models.
In Vitro Activity
| Parameter | This compound | DNDI-6148 |
| Target Species | Leishmania donovani, Leishmania infantum[1][12] | Leishmania donovani, Leishmania infantum[9][13] |
| EC50 (L. donovani/infantum) | 40 to 210 nM[12] | Not explicitly stated in the provided results. |
| IC50 (Complex III inhibition) | 8 ± 1.7 nM (L. donovani promastigote lysates), 2 ± 0.5 nM (L. donovani axenic amastigote lysates)[1] | Not Applicable |
In Vivo Efficacy
| Animal Model | Dosing Regimen (this compound) | Efficacy (this compound) | Dosing Regimen (DNDI-6148) | Efficacy (DNDI-6148) |
| Murine Model (VL) | 12.5 mg/kg bid or 25 mg/kg qd for 5 days | >98% decrease in liver parasite burden[1][12] | Not explicitly stated in the provided results. | Impressive in vivo efficacy (>98% reduction in parasite burden)[2][3] |
| 6.25 mg/kg bid for 10 days | Similar efficacy to the 5-day regimen[1][12] | |||
| Hamster Model (VL) | 12.5 mg/kg qd for 5 days or 6.25 mg/kg bid for 5 days | >99% reduction in parasite burden in liver, spleen, and bone marrow[12] | 50 and 100 mg/kg qd | Highly efficacious in liver and spleen, but more modest reductions in bone marrow[4] |
Mechanism of Action: Two Distinct Pathways to Parasite Death
This compound and DNDI-6148 employ fundamentally different strategies to eliminate Leishmania parasites.
This compound targets the parasite's energy production by inhibiting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in parasite death. The specificity for the parasite's cytochrome bc1 complex over the human homolog is a key aspect of its therapeutic potential.
Caption: Mechanism of action for this compound.
DNDI-6148 acts by inhibiting the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[2][3][4] This enzyme is crucial for the processing of messenger RNA (mRNA) precursors in the parasite. By blocking CPSF3, DNDI-6148 disrupts the maturation of mRNA, leading to a failure in protein synthesis and subsequent parasite death. This novel mechanism of action presents a significant advantage in overcoming resistance to existing therapies.
References
- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]
- 6. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 - WCAIR [wcair.dundee.ac.uk]
- 7. This compound | DNDi [dndi.org]
- 8. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]
- 9. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNDI-6148 | DNDi [dndi.org]
- 11. 2023 R&D portfolio in review: Leishmaniasis | DNDi [dndi.org]
- 12. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 13. dndi.org [dndi.org]
Validating DNDI-6174's Mechanism of Action: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of genetic approaches to validate the mechanism of action of the novel anti-leishmanial candidate, DNDI-6174. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
This compound is a promising preclinical candidate for the treatment of visceral leishmaniasis, a fatal parasitic disease. It belongs to the pyrrolopyrimidine chemical class and exhibits a novel mechanism of action by targeting the Leishmania cytochrome bc1 (complex III) of the mitochondrial electron transport chain. This guide focuses on the genetic validation of this target and compares it with an alternative preclinical candidate, DNDI-6148, which acts on a different cellular pathway.
Comparative Analysis of Drug Performance
The efficacy of this compound has been rigorously tested against both wild-type and drug-resistant Leishmania donovani parasites. The primary method for genetic validation of its mechanism of action involved the in vitro generation of resistant parasite lines followed by whole-genome sequencing to identify the genetic basis of resistance. This approach unequivocally identified the cytochrome b protein, a key component of the cytochrome bc1 complex, as the molecular target of this compound.
In contrast, DNDI-6148, a benzoxaborole compound, has been shown to target the Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease involved in mRNA processing. Genetic validation for this target has been demonstrated through different methodologies, primarily involving the overexpression of the target protein.
The following tables summarize the quantitative data from these validation studies.
| Compound | Organism | Strain | EC50 (nM) | Fold Change in Resistance | Mutation in Target Gene (Cytochrome b) |
| This compound | L. donovani | Wild-Type | 24 ± 1 | - | None |
| This compound | L. donovani | DDD01716002 Res 1 | 779 ± 98 | 32 | S207P |
| This compound | L. donovani | DDD01716002 Res 2 | 829 ± 63 | 34 | G31A |
| This compound | L. donovani | This compound Res 1 | 145 ± 15 | 6 | G31A |
| This compound | L. donovani | This compound Res 2 | 3940 ± 320 | 164 | G196V |
| This compound | L. donovani | This compound Res 3 | 2460 ± 210 | 103 | S207P |
| This compound | L. donovani | This compound Res 4 | 2670 ± 230 | 111 | L200F |
| This compound | L. donovani | This compound Res 5 | 3460 ± 290 | 144 | M211I |
Table 1: In vitro activity of this compound against wild-type and resistant L. donovani promastigotes. Data from Braillard et al., 2023.
| Compound | Organism | Genetic Modification | EC50 (µM) | Fold Change in Sensitivity |
| DNDI-6148 | T. brucei | Wild-Type | - | - |
| DNDI-6148 | T. brucei | CPSF3 (Asn232His mutation) | - | 1.8-fold less sensitive |
| DNDI-6148 | T. brucei | CPSF3 (overexpression) | - | 2.9-fold less sensitive |
Table 2: Genetic validation of DNDI-6148 target in Trypanosoma brucei. Data from Mowbray et al., 2021. (Note: Specific EC50 values were not provided in the source, only the fold change).
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for validating its target.
Caption: Mechanism of action of this compound in the Leishmania electron transport chain.
Caption: Experimental workflow for generating and characterizing this compound resistant Leishmania.
Experimental Protocols
Generation of this compound Resistant Leishmania donovani Promastigotes
This protocol describes the method for selecting drug-resistant Leishmania donovani promastigotes through continuous in vitro drug pressure.
Materials:
-
Leishmania donovani (MHOM/ET/67/HU3) promastigotes
-
M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
This compound (stock solution in DMSO)
-
96-well microplates
-
25 cm² culture flasks
-
Incubator at 26°C
Procedure:
-
Initiate a culture of wild-type L. donovani promastigotes in supplemented M199 medium.
-
Expose the parasites to a starting concentration of this compound equivalent to the EC50 value (approximately 24 nM).
-
Monitor the culture for parasite growth. Once the parasites adapt and resume growth, gradually increase the concentration of this compound in a stepwise manner. The increments in drug concentration should be approximately 2-fold.
-
Continue this process of stepwise drug pressure increase over a period of several months until parasites are able to grow in high concentrations of this compound (e.g., >100-fold the initial EC50).
-
To obtain clonal populations, perform limiting dilution cloning. Serially dilute the resistant parasite culture in a 96-well plate to a concentration of approximately 0.5 parasites per well.
-
Incubate the plates at 26°C and monitor for the growth of single colonies.
-
Expand the clonal populations and confirm their resistance phenotype by determining the EC50 of this compound.
-
Maintain the resistant clones in culture with a constant concentration of this compound to ensure the stability of the resistance phenotype.
Whole-Genome Sequencing and Analysis of Resistant Mutants
This protocol outlines the steps for identifying the genetic basis of this compound resistance through whole-genome sequencing.
Materials:
-
Genomic DNA from wild-type and this compound resistant L. donovani clones
-
QIAamp DNA Mini Kit (Qiagen) or similar
-
Covaris sonicator
-
NEBNext Ultra II DNA Library Prep Kit for Illumina
-
Illumina sequencing platform (e.g., HiSeq or NovaSeq)
-
Bioinformatics software: BWA, SAMtools, GATK
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from approximately 1x10⁸ promastigotes using the QIAamp DNA Mini Kit according to the manufacturer's instructions.
-
Library Preparation:
-
Quantify the extracted DNA using a Qubit fluorometer.
-
Shear the genomic DNA to an average fragment size of 350 bp using a Covaris sonicator.
-
Prepare sequencing libraries using the NEBNext Ultra II DNA Library Prep Kit, following the manufacturer's protocol. This includes end-repair, A-tailing, adapter ligation, and PCR amplification.
-
-
Sequencing: Sequence the prepared libraries on an Illumina platform to generate paired-end reads of 150 bp. Aim for a sequencing depth of at least 30x coverage per genome.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Read Mapping: Align the quality-filtered reads to the Leishmania donovani reference genome (e.g., BPK282A1) using the Burrows-Wheeler Aligner (BWA).
-
Variant Calling: Use SAMtools to process the alignment files and the Genome Analysis Toolkit (GATK) to call single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).
-
Variant Annotation: Compare the variants identified in the resistant clones to the wild-type parent strain to identify mutations that are unique to the resistant parasites. Annotate the identified mutations to determine their location (e.g., within a coding sequence) and predicted effect on the protein.
-
In Vitro Promastigote Viability Assay (Alamar Blue)
This protocol details the determination of the 50% effective concentration (EC50) of a compound against Leishmania donovani promastigotes using the Alamar Blue cell viability reagent.
Materials:
-
Leishmania donovani promastigotes in log-phase growth
-
Supplemented M199 medium
-
Test compound (e.g., this compound) serially diluted in DMSO
-
96-well flat-bottom microplates
-
Alamar Blue reagent (resazurin)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Harvest log-phase L. donovani promastigotes and adjust the cell density to 2 x 10⁵ parasites/mL in supplemented M199 medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the test compound in supplemented M199 medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with parasites and medium only (negative control) and medium only (background control).
-
Incubate the plate at 26°C for 68 hours.
-
Add 20 µL of Alamar Blue reagent to each well.
-
Incubate the plate for an additional 4 hours at 26°C.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate the percentage of parasite inhibition for each drug concentration relative to the untreated control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Genetic Validation of DNDI-6148 Target (CPSF3) in Leishmania
This protocol is based on the methodology used to validate the target of benzoxaboroles in the related kinetoplastid, Trypanosoma brucei, and can be adapted for Leishmania.
Materials:
-
Leishmania donovani promastigotes
-
pLEXSY expression vector system (or a similar Leishmania expression system)
-
L. donovani CPSF3 gene
-
Restriction enzymes and T4 DNA ligase
-
Electroporator
-
Selective antibiotics (e.g., Nourseothricin)
-
DNDI-6148
Procedure:
-
Overexpression Construct:
-
Amplify the full-length coding sequence of the L. donovani CPSF3 gene by PCR.
-
Clone the CPSF3 gene into a Leishmania expression vector, such as pLEXSY, which allows for stable episomal or integrative expression.
-
-
Transfection of Leishmania :
-
Transfect wild-type L. donovani promastigotes with the CPSF3 overexpression plasmid or an empty vector control by electroporation.
-
Select for transfected parasites by growing them in medium containing the appropriate selective antibiotic.
-
-
Confirmation of Overexpression:
-
Confirm the overexpression of CPSF3 in the transfected parasite line by Western blot analysis using an antibody against CPSF3 or a tag incorporated into the expression construct.
-
-
Drug Susceptibility Testing:
-
Determine the EC50 of DNDI-6148 for the wild-type, empty vector control, and CPSF3-overexpressing parasite lines using the Alamar Blue assay as described above.
-
A significant increase in the EC50 value for the CPSF3-overexpressing line compared to the controls would provide strong evidence that CPSF3 is the target of DNDI-6148.
-
A New Oral Candidate for Visceral Leishmaniasis: DNDI-6174 Shows Potent Preclinical Efficacy Comparable to Current Treatments
For Immediate Release
[City, State] – [Date] – In the global effort to combat visceral leishmaniasis (VL), a parasitic disease that is fatal if left untreated, a new oral drug candidate, DNDI-6174, has demonstrated promising preclinical efficacy. In vivo studies in a hamster model of chronic visceral leishmaniasis have shown that this compound can reduce parasite burden by over 99%, an efficacy comparable to or exceeding that of current standard treatments. This guide provides a detailed comparison of the in vivo efficacy of this compound with existing therapies, outlines the experimental protocols used to generate this data, and illustrates the underlying mechanisms of action.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a chronic hamster model of visceral leishmaniasis caused by Leishmania infantum. The results are compared with data from similar preclinical studies of current VL treatments, including liposomal amphotericin B, miltefosine, paromomycin, and sodium stibogluconate.
| Drug | Animal Model | Leishmania Species | Dosing Regimen | Primary Efficacy Endpoint | Parasite Reduction (%) | Reference |
| This compound | Golden Hamster | L. infantum | 12.5 mg/kg, once daily (oral) for 5 days | Parasite burden in liver, spleen, and bone marrow | >99% in all three organs | [1][2] |
| Liposomal Amphotericin B | Golden Hamster | L. donovani | 1.5 - 11 mg/kg, single dose (intravenous) | Parasite burden in liver and spleen | >99% in both organs | [3][4] |
| Miltefosine | Golden Hamster | L. donovani | 40 mg/kg, once daily (oral) for 5 days | Parasite burden in spleen | Almost complete cure (confirmed by culture) | [5][6] |
| Paromomycin | Golden Hamster | L. donovani / L. infantum | 150 mg/kg, once daily (intraperitoneal) for 5 days | Reduction in amastigote burdens | ~80% | [7] |
| Sodium Stibogluconate | Golden Hamster | L. donovani | 44.4 mg Sb(V)/kg/day for 2 days (intravenous) | Parasite burden in liver, spleen, and bone marrow | Markedly reduced parasite numbers | [8] |
Experimental Protocols
A standardized experimental workflow is crucial for the evaluation of anti-leishmanial drug candidates. The following is a generalized protocol for assessing in vivo efficacy in a hamster model of visceral leishmaniasis, based on the methodologies reported in the cited studies.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Generalized workflow for in vivo efficacy testing of anti-leishmanial compounds in a hamster model.
Mechanisms of Action: A Comparative Overview
This compound introduces a novel mechanism of action to the visceral leishmaniasis treatment landscape, targeting a key enzyme in the parasite's respiratory process. This is distinct from the mechanisms of current therapies.
This compound: Targeting the Electron Transport Chain
This compound is a potent inhibitor of the Leishmania cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][9] By binding to the Qi site of this complex, this compound disrupts the parasite's ability to produce ATP, leading to its death.
References
- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The In Vivo Susceptibility of Leishmania donovani to Sodium Stibogluconate Is Drug Specific and Can Be Reversed by Inhibiting Glutathione Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileishmanial activity of liposome-encapsulated amphotericin B in hamsters and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileishmanial activity of liposome-encapsulated amphotericin B in hamsters and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]
DNDI-6174 vs. Pentavalent Antimonials: A Comparative Safety Profile for Leishmaniasis Treatment
A new era in leishmaniasis treatment may be on the horizon with the development of DNDI-6174, a novel oral drug candidate that shows a promising safety profile in preclinical studies, especially when compared to the long-standing but toxic pentavalent antimonials. For decades, pentavalent antimonials have been a cornerstone of leishmaniasis therapy, but their use is fraught with a significant burden of adverse effects, ranging from mild to life-threatening. This guide provides a comparative analysis of the safety data available for this compound and pentavalent antimonials, aimed at researchers, scientists, and drug development professionals.
Overview of Safety Profiles
This compound is a preclinical candidate that has emerged from a lead optimization program with a promising safety margin.[1] Preliminary safety studies, including exploratory 14-day toxicology studies in rats, have not identified any significant safety concerns.[2][3][4] More extensive 28-day toxicity studies have been successfully completed, defining the non-observed adverse effect level (NOAEL) and supporting the administration of this compound in humans for up to 14 consecutive days.[1][5]
In stark contrast, pentavalent antimonials, such as meglumine antimoniate and sodium stibogluconate, are associated with a wide array of adverse events.[6][7] These toxicities are often dose-dependent and can be severe, necessitating close monitoring of patients during treatment.[8]
Quantitative Safety Data Comparison
The following table summarizes the known safety profiles of this compound based on preclinical data and pentavalent antimonials based on extensive clinical use.
| Adverse Event Category | This compound (Preclinical Data) | Pentavalent Antimonials (Clinical Data) |
| General | No significant safety flags identified in preliminary studies.[2][3][4] | Myalgia, arthralgia, fatigue, anorexia, nausea, headache.[9] |
| Cardiotoxicity | No major flags identified.[3] | Arrhythmias, potentially fatal.[9] |
| Nephrotoxicity | No major flags identified.[3] | Reversible kidney failure, particularly in patients with pre-existing renal conditions.[6][8] |
| Hepatotoxicity | No major flags identified.[3] | Hepatitis, transaminase elevation.[6][9] |
| Pancreatitis | No major flags identified.[3] | Pancreatitis, potentially severe.[6][8][9] |
| Hematological | No major flags identified.[3] | Anemia, leukopenia, thrombocytopenia.[6][8] |
Experimental Protocols
This compound Preclinical Safety Assessment
The safety profile of this compound has been evaluated through a series of preclinical toxicology studies. The key methodologies include:
-
Exploratory 14-day Toxicology Study in Rats: This initial study aimed to identify any potential target organs of toxicity and to determine a preliminary safety margin. This compound was administered to rats for 14 consecutive days, followed by a comprehensive examination of clinical signs, body weight, food consumption, and hematological and clinical chemistry parameters. A full histopathological examination of tissues was also performed.[2][3]
-
Pivotal 28-day Toxicity Studies: These more extensive studies were conducted in accordance with regulatory guidelines to support a Phase I clinical trial application. The studies involved daily administration of this compound to animals for 28 days at multiple dose levels. The primary objectives were to establish the non-observed adverse effect level (NOAEL), identify potential target organs, and characterize the dose-response relationship for any observed toxicities.[1][5]
Pentavalent Antimonials Clinical Treatment Protocol and Safety Monitoring
The adverse effects of pentavalent antimonials are well-documented from their long-term clinical use. The standard treatment protocol that has revealed this safety profile is as follows:
-
Parenteral Administration: Pentavalent antimonials are administered via slow intravenous or intramuscular injection.[6] There are no oral formulations available.[6]
-
Dosage and Duration: The standard therapy for American cutaneous leishmaniasis, for example, is a dose of 10–20 mg of pentavalent antimony (Sb5+) per kilogram of body weight per day for 20 days.[9]
-
Safety Monitoring: Due to the known toxicities, patients undergoing treatment with pentavalent antimonials require regular monitoring of cardiac function (electrocardiogram), renal function (serum creatinine and urea), liver function (transaminases), and pancreatic function (amylase and lipase), as well as complete blood counts.
Logical Relationship: Drug Development and Safety
The following diagram illustrates the contrasting pathways of this compound and pentavalent antimonials in terms of their development and safety profiles.
Caption: this compound's promising preclinical safety profile suggests a potential to overcome the significant limitations posed by the established toxicity of pentavalent antimonials.
Conclusion
The preclinical data for this compound indicates a significantly improved safety profile compared to the well-documented and often severe adverse effects of pentavalent antimonials. While clinical trial data is still needed to confirm these findings in humans, this compound represents a promising step forward in the development of safer and more tolerable treatments for leishmaniasis. The transition from toxic parenteral drugs to a potentially safe oral therapy could revolutionize the management of this neglected tropical disease.
References
- 1. This compound | DNDi [dndi.org]
- 2. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 | DNDi [dndi.org]
- 5. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]
- 6. Pentavalent antimonial - Wikipedia [en.wikipedia.org]
- 7. Pentavalent Antimonials: New Perspectives for Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. American tegumentary leishmaniasis: severe side effects of pentavalent antimonial in a patient with chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A retrospective cohort study of the effectiveness and adverse events of intralesional pentavalent antimonials in the treatment of cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
DNDI-6174: A Comparative Analysis Against Other Cytochrome bc1 Inhibitors for Leishmaniasis
A deep dive into the preclinical data of DNDI-6174, a promising new chemical entity for the treatment of visceral leishmaniasis, and its performance benchmarked against other notable cytochrome bc1 inhibitors.
Introduction
Visceral leishmaniasis (VL), a neglected tropical disease, poses a significant global health threat. The current therapeutic arsenal is limited by issues of toxicity, resistance, and complex administration routes. The cytochrome bc1 complex (complex III) of the parasite's mitochondrial electron transport chain has emerged as a critical drug target. This compound, a novel pyrrolopyrimidine derivative developed by the Drugs for Neglected Diseases initiative (DNDi), is a potent inhibitor of the Leishmania cytochrome bc1 complex at the Qi site and is currently in preclinical development.[1] This guide provides a comparative overview of this compound against other cytochrome bc1 inhibitors, namely buparvaquone, atovaquone, and antimycin A, with a focus on their anti-leishmanial activity.
Data Presentation
In Vitro Activity and Cytotoxicity
The following table summarizes the in vitro potency of this compound and comparator compounds against various Leishmania species and their cytotoxicity against mammalian cell lines.
| Compound | Leishmania Species | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | L. donovani | Amastigote | 0.04 - 0.21 | >200 (various cell lines) | >952 - 5000 | [2] |
| L. infantum | Amastigote | 0.04 - 0.1 | >200 (various cell lines) | >2000 - 5000 | [2] | |
| L. donovani | Cytochrome bc1 assay | 0.002 (amastigote lysate) | Not Applicable | Not Applicable | [3] | |
| Buparvaquone | L. donovani | Amastigote | Low micromolar range | Not specified in this study | Not specified in this study | [4][5] |
| L. tropica | Amastigote | 0.53 | 12.03 (THP-1 cells) | 22.7 | ||
| Atovaquone | L. donovani | Amastigote | Not specified in this study | Not specified in this study | Not specified in this study | [6] |
| Antimycin A | L. donovani | Cytochrome bc1 assay | 0.025 (promastigote lysate) | Not Applicable | Not Applicable | [7] |
In Vivo Efficacy
The table below outlines the in vivo efficacy of this compound and buparvaquone in animal models of visceral leishmaniasis.
| Compound | Animal Model | Leishmania Species | Dosing Regimen | Efficacy (% reduction in parasite burden) | Reference |
| This compound | Mouse (BALB/c) | L. donovani / L. infantum | 12.5 mg/kg, bid, 5 days | >98% (liver) | [1] |
| Hamster | L. infantum | 12.5 mg/kg, qd, 5 days | >99% (liver, spleen, bone marrow) | [2] | |
| Buparvaquone | Mouse (BALB/c) | L. donovani | 100 mg/kg, sc, 5 days | ~62% (liver) | [8] |
| Mouse (BALB/c) | L. donovani | 50 mg/kg, 5 days | ~34% (liver) | [9][10] |
Experimental Protocols
In Vitro Anti-leishmanial Amastigote Assay
This protocol is adapted from standard methodologies for determining the 50% inhibitory concentration (IC50) of compounds against intracellular Leishmania amastigotes.
-
Macrophage Seeding: Seed peritoneal macrophages or a suitable macrophage cell line (e.g., J774A.1) in 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight to allow adherence.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Addition: Remove non-phagocytosed parasites by washing. Add serial dilutions of the test compounds (e.g., this compound) to the infected cells. Include a positive control (e.g., amphotericin B) and a negative control (vehicle).
-
Incubation: Incubate the plates for 72 hours.
-
Quantification: Fix and stain the cells with Giemsa. Determine the number of amastigotes per 100 macrophages by microscopic observation.
-
Data Analysis: Calculate the percentage of inhibition of parasite proliferation compared to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of compounds against a mammalian cell line.
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2, THP-1) in 96-well plates at an appropriate density.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., resazurin, MTT) and incubate for a further 4 hours.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value from the dose-response curve.
Cytochrome bc1 Enzymatic Assay
This assay measures the inhibitory activity of compounds on the cytochrome bc1 complex.
-
Mitochondria Isolation: Isolate mitochondria from Leishmania promastigotes or amastigotes by differential centrifugation.
-
Assay Buffer: Prepare an assay buffer containing phosphate buffer, EDTA, and a suitable detergent (e.g., dodecyl maltoside).
-
Reaction Mixture: In a cuvette, combine the assay buffer, cytochrome c, and the mitochondrial preparation.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding the substrate, decylubiquinol (DBH2).
-
Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.[11]
In Vivo Efficacy in Hamster Model of Visceral Leishmaniasis
This protocol describes a common method for evaluating the in vivo efficacy of anti-leishmanial compounds.
-
Infection: Infect golden hamsters with Leishmania donovani or L. infantum amastigotes via intracardiac or retro-orbital injection.
-
Treatment: At a predetermined time post-infection (e.g., day 28), begin treatment with the test compound administered orally or via the desired route for a specified duration (e.g., 5 or 10 days). Include a vehicle control group.
-
Parasite Burden Determination: At the end of the treatment period, euthanize the animals and collect the liver, spleen, and bone marrow.
-
Quantification: Determine the parasite burden in the organs by preparing Giemsa-stained tissue imprints and counting the number of amastigotes per 1000 host cell nuclei. The parasite load is often expressed in Leishman-Donovan Units (LDU).
-
Data Analysis: Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle control group.
Mandatory Visualization
Caption: Inhibition of the Leishmania electron transport chain by this compound.
Caption: Workflow for assessing in vivo efficacy of anti-leishmanial compounds.
References
- 1. This compound, a preclinical candidate for visceral leishmaniasis that targets the cytochrome bc1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound shows efficacy against leishmaniasis in the preclinical setting | BioWorld [bioworld.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Targeting the Cytochrome bc1 Complex of Leishmania Parasites for Discovery of Novel Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Cytochrome bc1 Complex of Leishmania Parasites for Discovery of Novel Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of oral atovaquone alone and in combination with antimony in experimental visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. In vivo studies on the antileishmanial activity of buparvaquone and its prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
DNDI-6174: A Comparative Analysis of its Activity Against Diverse Leishmania Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the preclinical candidate DNDI-6174, focusing on its efficacy across various Leishmania species, the causative agents of leishmaniasis. This compound, a novel pyrrolopyrimidine derivative, has emerged as a promising compound in the drug development pipeline for this neglected tropical disease.[1][2] This document compiles available experimental data, details relevant methodologies, and visualizes key pathways and workflows to offer an objective assessment of this compound's potential.
Executive Summary
This compound demonstrates potent in vitro activity against a broad range of Leishmania species, including those responsible for both visceral leishmaniasis (VL) and cutaneous leishmaniasis (CL).[1][3] The compound targets the Leishmania cytochrome bc1 complex, a novel mechanism of action within the current leishmaniasis drug portfolio.[1][4][5] Preclinical studies in murine and hamster models of visceral leishmaniasis have shown excellent efficacy, with significant reductions in parasite burden and the potential for sterile cure.[1][2] Having successfully completed its preclinical program, this compound has been nominated as a clinical candidate.[4][6]
Data Presentation
In Vitro Activity of this compound Against Various Leishmania Species
The in vitro potency of this compound has been established against both the promastigote and amastigote stages of various Leishmania species and clinical isolates. The half-maximal effective concentration (EC50) values, representing the concentration of the drug that inhibits 50% of parasite growth, are summarized below.
| Leishmania Species | Strain | Disease Manifestation | EC50 (nM) |
| L. donovani | MHOM/IN/80/DD8 | Visceral | 170 |
| L. donovani | MHOM/ET/67/HU3 | Visceral | 90 |
| L. donovani | MHOM/NP/03/BPK275/0-cl18 | Visceral | 40 |
| L. donovani | MHOM/NP/2003/BPK282/0-cl4 | Visceral | 50 |
| L. infantum | MHOM/MA/67/ITMAP263 | Visceral | 160 |
| L. infantum | MHOM/BR/2007/WC (L3015) | Visceral | 70 |
| L. infantum | MHOM/ES/2016/LLM-2346 | Visceral | 210 |
| L. infantum | MHOM/FR/96/LEM3323 | Visceral | 50 |
| L. major | MHOM/SA/85/JISH118 | Cutaneous | 740 |
| L. major | MHOM/IL/81/Friedlin | Cutaneous | 90 |
| L. guyanensis | MHOM/PE/02/PER 054/0 | Cutaneous | 12 |
| L. tropica | MHOM/AF/2015/HTD7 | Cutaneous | 360 |
| L. panamensis | MHOM/PA/71/LS94 | Cutaneous | 40 |
Data sourced from Braillard et al., Science Translational Medicine, 2023.[1]
In Vivo Efficacy of this compound in Animal Models of Visceral Leishmaniasis
This compound has demonstrated significant parasite burden reduction in both acute (mouse) and chronic (hamster) models of visceral leishmaniasis.
| Animal Model | Leishmania Species | Dosing Regimen | Efficacy |
| BALB/c Mice | L. donovani / L. infantum | 12.5 mg/kg bid for 5 days | >98% reduction in liver parasite burden |
| BALB/c Mice | L. donovani / L. infantum | 25 mg/kg qd for 5 days | >98% reduction in liver parasite burden |
| BALB/c Mice | L. donovani / L. infantum | 6.25 mg/kg bid for 10 days | >98% reduction in liver parasite burden |
| Golden Hamsters | L. infantum | 12.5 mg/kg qd for 5 days | >99% reduction in parasite burden (liver, spleen, bone marrow) |
| Golden Hamsters | L. infantum | 6.25 mg/kg bid for 5 days | >95% reduction in parasite burden |
Data sourced from Braillard et al., Science Translational Medicine, 2023 and BioWorld.[1][2]
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are outlined below, based on published information and established methodologies in the field.
In Vitro Intracellular Amastigote Susceptibility Assay
This assay is crucial for determining the efficacy of a compound against the clinically relevant intracellular amastigote stage of the Leishmania parasite.
-
Host Cell Culture: Peritoneal macrophages from mice or human monocytic cell lines (e.g., THP-1) are cultured in 24- or 96-well plates and allowed to adhere.
-
Parasite Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a defined parasite-to-macrophage ratio (e.g., 4:1). The plates are incubated to allow for phagocytosis of the promastigotes and their transformation into amastigotes within the macrophages.
-
Compound Addition: After a set incubation period (e.g., 4 hours), extracellular promastigotes are washed away, and fresh medium containing serial dilutions of this compound is added to the wells.
-
Incubation: The plates are incubated for a further period (e.g., 48-72 hours) to allow for amastigote proliferation in the presence of the compound.
-
Quantification of Parasite Burden: The coverslips or plates are fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage is determined by microscopy. The percentage of infected macrophages and the average number of amastigotes per infected macrophage are calculated.
-
Data Analysis: The EC50 value is determined by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vivo Murine Model of Visceral Leishmaniasis (Acute Model)
This model is used to assess the initial efficacy of a compound in reducing parasite burden in a susceptible mouse strain.
-
Infection: Female BALB/c mice are infected intravenously with Leishmania donovani or Leishmania infantum amastigotes.
-
Treatment: Treatment with this compound or a vehicle control is initiated at a specific time point post-infection. The compound is administered orally at predefined doses and schedules (e.g., once or twice daily for 5-10 days).
-
Assessment of Parasite Burden: At the end of the treatment period, mice are euthanized, and the liver and spleen are collected. The parasite burden in these organs is quantified using methods such as the Limiting Dilution Assay or by microscopic examination of Giemsa-stained tissue imprints to determine Leishman-Donovan Units (LDUs).
-
Data Analysis: The percentage of parasite inhibition in the treated groups is calculated relative to the vehicle-treated control group.
In Vivo Hamster Model of Visceral Leishmaniasis (Chronic Model)
The golden hamster model closely mimics the progressive nature of human visceral leishmaniasis.
-
Infection: Golden hamsters are infected intracardially with Leishmania infantum amastigotes.
-
Disease Progression: The infection is allowed to establish and progress over several weeks to mimic a chronic infection.
-
Treatment: this compound or a vehicle control is administered orally at various dosing regimens.
-
Assessment of Parasite Burden and Cure: At the end of the treatment, the parasite burden in the liver, spleen, and bone marrow is determined. To assess sterile cure, a portion of the organs is cultured in parasite-free medium to check for the outgrowth of viable promastigotes.
-
Data Analysis: The reduction in parasite burden is calculated, and the proportion of animals achieving sterile cure is determined.
Cytochrome bc1 Complex Activity Assay
This biochemical assay is used to confirm the mechanism of action of this compound.
-
Mitochondria Isolation: Leishmania promastigotes or amastigotes are harvested, and their mitochondria are isolated through differential centrifugation.
-
Assay Reaction: The activity of the cytochrome bc1 complex (Complex III) is measured spectrophotometrically by monitoring the reduction of cytochrome c in the presence of a substrate like decylubiquinol.
-
Inhibition by this compound: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect on the enzyme's activity.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the enzyme's activity, is calculated.
Mandatory Visualizations
Mechanism of Action of this compound
Caption: this compound targets the Qi site of the cytochrome bc1 complex.
General Experimental Workflow for Preclinical Evaluation of an Anti-leishmanial Drug Candidate
Caption: A general workflow for the preclinical evaluation of anti-leishmanial drugs.
Conclusion
This compound represents a significant advancement in the search for new, effective, and safe treatments for leishmaniasis. Its novel mechanism of action, potent and broad-spectrum in vitro activity, and promising in vivo efficacy position it as a strong candidate for clinical development. Further studies will be crucial to translate these preclinical findings into a viable therapeutic option for patients suffering from both visceral and cutaneous forms of leishmaniasis. The successful progression of this compound through clinical trials would be a major breakthrough in combating this neglected disease.
References
- 1. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis | Springer Nature Experiments [experiments.springernature.com]
- 2. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models for the Analysis of Immune Responses to Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of DNDI-6174
As a novel preclinical candidate for visceral leishmaniasis, the investigational compound DNDI-6174 requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment.[1][2][3] While specific disposal guidelines for this compound have not been formally published, established best practices for the disposal of investigational drugs and laboratory chemical waste provide a robust framework for its safe management.[2][4][5] Adherence to these procedures is crucial for maintaining a safe research environment and complying with regulatory standards.
This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Waste Identification and Segregation
The first critical step is to correctly identify and segregate this compound waste. All materials that have come into contact with the compound, including unused product, expired materials, contaminated labware (e.g., vials, syringes, pipettes), and personal protective equipment (PPE), should be considered pharmaceutical waste.
It is imperative to determine if the waste is classified as hazardous.[6] This can often be ascertained by consulting the Safety Data Sheet (SDS) for indicators such as carcinogenicity, toxicity, flammability, or corrosivity.[7] In the absence of a specific SDS for this compound, treating it as potentially hazardous is a prudent approach.
Key Experimental Protocol: Waste Characterization
To determine the appropriate disposal route, a waste characterization process should be followed:
-
Review available documentation: Although a specific SDS for this compound is not publicly available, review any internal documentation, synthesis notes, or preliminary safety data for information on its chemical properties and potential hazards.
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department is a critical resource for classifying investigational compounds.[8] Provide them with all available information on this compound to receive guidance on its classification as hazardous or non-hazardous waste.
-
Segregation: Based on the EHS assessment, segregate this compound waste from other laboratory waste streams to prevent accidental mixing of incompatible chemicals.[9]
II. Containerization and Labeling
Proper containment and labeling are fundamental to safe waste management.
-
Container Selection: Choose a container that is compatible with the physical and chemical properties of this compound.[2] For solid waste, a sturdy, leak-proof container with a secure lid is appropriate. For liquid waste, use a screw-cap container made of a material that will not react with the compound.[9]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste".[2] The label should include:
III. Storage and Accumulation
Designated storage areas for hazardous waste are essential to prevent accidental exposure and ensure regulatory compliance.
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated SAA at or near the point of generation.[4][9] The SAA should be a secure location, such as a locked cabinet or a secondary containment tub.[2]
-
Storage Limits: Adhere to institutional and regulatory limits for the amount of waste that can be accumulated and the duration of storage.
| Data Point | Guideline |
| Maximum Volume in SAA | Typically up to 55 gallons of hazardous waste. |
| Time Limit for Full Containers | Must be removed from the SAA within three days of becoming full. |
| Maximum Storage Time (Partially Full) | Up to one year. |
This table provides general guidelines. Always consult your institution's specific policies.
IV. Disposal Procedures
The final disposal of this compound waste must be handled by trained professionals.
-
Request for Pickup: Once a waste container is full or has reached its storage time limit, submit a chemical waste disposal request to your institution's EHS department.[2]
-
Professional Disposal: EHS will arrange for the collection of the waste by a licensed hazardous materials vendor.[2] The waste will then be transported to a permitted facility for incineration, which is the standard and required method for destroying investigational drugs.[2][8][10]
-
Documentation: Maintain meticulous records of all waste disposal activities, including the date of disposal and the quantity of material. A certificate of destruction should be obtained from the disposal vendor as legal proof of proper handling.[3]
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following diagrams illustrate the key decision points and the overall workflow.
Caption: Decision pathway for handling this compound waste.
Caption: Step-by-step workflow for this compound disposal.
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. IMPs for Clinical Trials | Return, Accountability and Destruction [oximio.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 7. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Safeguarding Research: A Comprehensive Guide to Handling DNDI-6174
FOR IMMEDIATE OPERATIONAL USE
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling DNDI-6174, a preclinical candidate for visceral leishmaniasis. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.
Risk Assessment and Hazard Summary
This compound is a novel pyrrolopyrimidine derivative that functions as a cytochrome bc1 inhibitor.[1] While preliminary safety studies have not identified significant flags, and in vitro de-risking has been performed for cardiotoxicity, cytotoxicity, and mutagenicity, comprehensive human safety data is not yet available.[2] Therefore, it must be handled with the assumption that it is a potentially hazardous substance.
Quantitative Data Summary
As a preclinical compound, specific occupational exposure limits (OELs) for this compound have not been established. The following table summarizes known characteristics to inform risk assessment.
| Parameter | Value/Information | Source |
| Chemical Class | Pyrrolopyrimidine derivative | [1] |
| Mechanism of Action | Cytochrome bc1 inhibitor | [1][2] |
| Known Toxicity | No significant flags in preliminary safety studies. In vitro de-risking for cardiotoxicity, cytotoxicity, and mutagenicity showed no major liabilities. | [2] |
| Physicochemical Properties | Low molecular weight, moderate lipophilicity, low solubility in physiological media. | [2] |
| Occupational Exposure Limit (OEL) | Not established. Handle as a potent compound. | N/A |
Personal Protective Equipment (PPE)
A risk-based approach is mandatory for the selection and use of PPE when handling this compound. The following are minimum requirements:
-
Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are required for all activities. A face shield should be worn over safety glasses when there is a risk of splashes or aerosol generation.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before each use and changed immediately if contaminated, torn, or punctured. Double-gloving is recommended for handling concentrated solutions.
-
Body Protection: A fully buttoned lab coat must be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is required.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) may be necessary for procedures that could generate aerosols or dusts, based on a formal risk assessment.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk.
3.1. Pre-Handling Procedures
-
Training: All personnel must be trained on the potential hazards of this compound and the specific procedures outlined in this document.
-
Area Designation: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked.
-
Emergency Preparedness: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible.
-
Information Review: Before beginning work, review the available safety information and establish a clear experimental plan.
3.2. Handling Procedures
-
Engineering Controls: All manipulations of this compound, including weighing, dissolving, and aliquoting, should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Avoiding Contamination: Use disposable equipment whenever possible. If using glassware, ensure it is thoroughly decontaminated after use.
-
Transport: When transporting this compound within the laboratory, use a sealed, shatterproof secondary container.
3.3. Post-Handling Procedures
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the designated work area.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated solid waste, including gloves, disposable lab coats, and bench paper, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
